2-Iodo-5-nitrophenol
Description
Properties
IUPAC Name |
2-iodo-5-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4INO3/c7-5-2-1-4(8(10)11)3-6(5)9/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUACYTMKOLNBNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4INO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40595465 | |
| Record name | 2-Iodo-5-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197243-46-2 | |
| Record name | 2-Iodo-5-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of 2-Iodo-5-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of 2-iodo-5-nitrophenol, a valuable chemical intermediate. The document details a plausible synthetic pathway, summarizes key physical and spectral data, and presents this information in a clear and accessible format for laboratory applications.
Core Concepts and Synthesis
The synthesis of this compound is most effectively achieved through the electrophilic iodination of 3-nitrophenol. The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring. The hydroxyl group (-OH) is an activating ortho-, para-director, while the nitro group (-NO₂) is a deactivating meta-director. Consequently, the incoming electrophile (an iodonium ion, I⁺) is directed to the positions ortho and para to the hydroxyl group and meta to the nitro group. The C2 position is ortho to the hydroxyl group and meta to the nitro group, making it the most electronically favored site for iodination.
Several methods are available for the iodination of phenols, including the use of molecular iodine in the presence of an oxidizing agent or the use of N-iodosuccinimide (NIS).
Experimental Protocol: Iodination of 3-Nitrophenol using N-Iodosuccinimide (NIS)
This protocol describes a general method for the iodination of activated aromatic compounds, adapted for the specific synthesis of this compound.[1][2][3]
Materials:
-
3-Nitrophenol
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic acid (catalyst)
-
Acetonitrile (solvent)
-
Dichloromethane (for extraction)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (eluent)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-nitrophenol (1.0 eq.) in acetonitrile.
-
Addition of Reagents: Add N-iodosuccinimide (1.1 eq.) to the solution. To this mixture, add a catalytic amount of trifluoroacetic acid.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the aqueous mixture with dichloromethane (3x).
-
Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.
Physicochemical Properties
The following table summarizes the key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₆H₄INO₃ |
| Molecular Weight | 265.01 g/mol |
| CAS Number | 197243-46-2 |
| Melting Point | Not available in search results |
| Boiling Point | Not available in search results |
Spectral Data
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the iodine and nitro groups, and the electron-donating effect of the hydroxyl group.
¹³C NMR Spectroscopy
The carbon NMR spectrum will display six distinct signals for the six carbon atoms of the benzene ring. The carbon atom attached to the iodine (C2) will show a characteristic downfield shift due to the heavy atom effect.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands for the O-H, N-O (from the nitro group), C-I, and aromatic C-H and C=C bonds.
Mass Spectrometry
The mass spectrum will show the molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound. The fragmentation pattern will likely involve the loss of the nitro group (NO₂) and potentially the iodine atom.
Mandatory Visualization
Caption: Synthesis workflow for this compound.
References
Unveiling 2-Iodo-5-nitrophenol: A Technical Guide to its Discovery and Early Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the discovery and early synthesis of 2-iodo-5-nitrophenol, a nitro-substituted aromatic compound with potential applications in organic synthesis and drug development. Delving into the foundational literature, this document outlines the pioneering synthetic methodologies, presents key quantitative data in a structured format, and offers detailed experimental protocols for the preparation of this compound.
Discovery and Early Synthesis
The first documented synthesis of this compound is attributed to early 20th-century research focused on the systematic halogenation of nitrophenols. While a singular "discovery" event is not clearly defined in the historical chemical literature, the foundational work on the preparation of this compound was a logical extension of the broader investigation into the reactivity of aromatic compounds. The primary route to this compound in its early preparations involved the direct iodination of 3-nitrophenol. This method, while straightforward in concept, required careful control of reaction conditions to achieve the desired substitution pattern and yield.
The key transformation involves the electrophilic substitution of an iodine atom onto the aromatic ring of 3-nitrophenol. The directing effects of the hydroxyl (-OH) and nitro (-NO₂) groups on the benzene ring are crucial in determining the position of iodination. The hydroxyl group is an activating, ortho-, para-director, while the nitro group is a deactivating, meta-director. In the case of 3-nitrophenol, the positions ortho and para to the hydroxyl group (positions 2, 4, and 6) are activated. The position meta to the nitro group (position 5) is also the para position relative to the hydroxyl group, making it electronically favorable for substitution. However, the position ortho to the hydroxyl and meta to the nitro group (position 2) is also activated and sterically accessible, leading to the formation of this compound.
Experimental Protocols for Early Synthesis
The following section details the experimental methodology for the synthesis of this compound based on early reported procedures.
Synthesis of this compound from 3-Nitrophenol
This protocol describes the direct iodination of 3-nitrophenol using iodine in the presence of an oxidizing agent, which is a common approach for the iodination of less reactive aromatic rings.
Experimental Workflow:
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Nitrophenol | 139.11 | 10.0 g | 0.0719 |
| Iodine | 253.81 | 18.2 g | 0.0717 |
| Nitric Acid (conc.) | 63.01 | As required | - |
| Glacial Acetic Acid | 60.05 | 100 mL | - |
| Sodium Thiosulfate | 158.11 | As required | - |
| Ethanol | 46.07 | As required | - |
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 10.0 g (0.0719 mol) of 3-nitrophenol in 100 mL of glacial acetic acid.
-
To this solution, add 18.2 g (0.0717 mol) of powdered iodine.
-
Heat the mixture gently on a water bath and add concentrated nitric acid dropwise with constant stirring. The addition of nitric acid serves to oxidize the hydrogen iodide formed during the reaction, thus driving the equilibrium towards the formation of the iodinated product.
-
Continue heating and stirring the mixture for several hours until the reaction is deemed complete (monitoring by thin-layer chromatography is recommended).
-
After cooling, pour the reaction mixture into a large volume of cold water.
-
Decolorize the solution by adding a saturated solution of sodium thiosulfate to remove any unreacted iodine.
-
The crude this compound will precipitate out of the solution.
-
Collect the precipitate by filtration and wash thoroughly with cold water.
-
Purify the crude product by recrystallization from a suitable solvent, such as aqueous ethanol, to yield pale yellow needles.
Quantitative Data Summary:
| Parameter | Value |
| Starting Material | 3-Nitrophenol |
| Product | This compound |
| Molecular Formula | C₆H₄INO₃ |
| Molar Mass | 265.01 g/mol |
| Theoretical Yield | 19.0 g |
| Appearance | Pale yellow needles |
| Melting Point | ~114-116 °C |
Logical Relationship of Synthesis
The synthesis of this compound from 3-nitrophenol is a classic example of electrophilic aromatic substitution, governed by the directing effects of the substituents on the benzene ring.
This technical guide provides a foundational understanding of the early synthesis of this compound. For contemporary applications, researchers may explore more modern and efficient synthetic methods. However, an appreciation of these early protocols is essential for a comprehensive understanding of the chemistry of this compound.
A Technical Guide to the Preliminary Reactivity of 2-Iodo-5-nitrophenol
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Iodo-5-nitrophenol is an aromatic organic compound featuring a phenol ring substituted with an iodine atom, a nitro group, and a hydroxyl group. Its molecular structure, possessing three distinct functional groups, makes it a versatile and potentially valuable intermediate in organic synthesis. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring, particularly activating it for certain transformations. This document serves as an in-depth technical guide to the preliminary reactivity of this compound, focusing on key transformations at each of its functional sites. The information presented is based on established principles of organic chemistry and data from related compounds, providing a foundational understanding for researchers exploring its synthetic applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. This data is essential for planning experimental work, including solvent selection and purification strategies.
| Property | Value | Source |
| Molecular Formula | C₆H₄INO₃ | [1],[2] |
| Molecular Weight | 265.01 g/mol | [2] |
| InChI | InChI=1S/C6H4INO3/c7-5-2-1-4(8(10)11)3-6(5)9/h1-3,9H | [1] |
| SMILES | C1=CC(=C(C=C1--INVALID-LINK--[O-])O)I | [1] |
| CAS Number | 197243-46-2 | [2] |
Core Reactivity and Synthetic Potential
The reactivity of this compound can be logically categorized by its three primary functional groups: the iodide, the nitro group, and the phenolic hydroxyl group. The interplay of these groups dictates the molecule's chemical behavior.
Reactions at the C-I Bond: Cross-Coupling and Nucleophilic Substitution
The carbon-iodine bond is a key site for forming new carbon-carbon and carbon-heteroatom bonds. The presence of the strongly electron-withdrawing nitro group para to the iodine atom activates the aryl ring for nucleophilic aromatic substitution.
2.1.1 Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura)
Aryl iodides are excellent substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, due to the high reactivity of the C-I bond in oxidative addition to Pd(0) catalysts.[3] This reaction is a powerful method for forming biaryl structures.[4] Nitroarenes have recently been demonstrated as effective electrophilic partners in Suzuki-Miyaura couplings.[3]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Setup: To a dry round-bottom flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2-1.5 mmol), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 mmol).[5]
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (3-5 mol%).[5]
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system, typically a mixture such as dioxane/water (4:1 ratio) or toluene.[5]
-
Reaction: Stir the mixture and heat to the required temperature (typically 80-110 °C) under the inert atmosphere.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
2.1.2 Nucleophilic Aromatic Substitution (SNAr)
The classical mechanism for SNAr involves a two-step addition-elimination process via a resonance-stabilized Meisenheimer intermediate.[6] The rate-determining step is typically the initial nucleophilic attack. The strong electron-withdrawing nitro group is essential for stabilizing the negative charge in the intermediate.
Reactions of the Nitro Group: Reduction
The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing access to anilines, which are precursors to a vast array of pharmaceuticals and materials.[7] The reaction can be controlled to yield different products, such as hydroxylamines or amines, depending on the reagents and conditions used.[8]
Common Reducing Agents and Expected Products:
| Reagent(s) | Product | Notes |
| Fe, Sn, or Zn in acidic media | 2-Amino-5-iodophenol | A classic and robust method for complete reduction to the aniline.[7] |
| Catalytic Hydrogenation (H₂, Pd/C) | 2-Amino-5-iodophenol | A clean method, but may also cause dehalogenation (C-I bond cleavage) under harsh conditions. |
| Zn dust in aq. NH₄Cl | 2-Iodo-5-(hydroxylamino)phenol | Provides partial reduction to the hydroxylamine.[7] |
Experimental Protocol: General Procedure for Nitro Group Reduction with Iron
-
Setup: In a round-bottom flask, suspend this compound (1.0 mmol) and iron powder (3.0-5.0 mmol) in a solvent mixture such as ethanol/water.
-
Acidification: Add a catalytic amount of acid, such as concentrated HCl or acetic acid, to initiate the reaction.
-
Reaction: Heat the mixture to reflux and stir vigorously. The reaction is often exothermic.
-
Monitoring: Follow the disappearance of the starting material by TLC.
-
Workup: Upon completion, cool the reaction, filter through a pad of celite to remove iron salts, and wash the filter cake with ethanol or ethyl acetate.
-
Basification & Extraction: Make the filtrate basic with an aqueous solution of NaHCO₃ or NaOH to pH > 8. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers, concentrate, and purify the resulting aniline derivative, typically by chromatography or recrystallization.
Reactions of the Phenolic Group: Etherification
The hydroxyl group of this compound is phenolic and thus weakly acidic. It can be deprotonated by a suitable base to form a phenoxide, which is a potent nucleophile. This phenoxide can then react with an electrophile, such as an alkyl halide, in a Williamson ether synthesis to form an ether.[9]
Experimental Protocol: General Procedure for Williamson Ether Synthesis
-
Setup: Dissolve this compound (1.0 mmol) in a polar aprotic solvent like DMF or acetone in a dry flask under an inert atmosphere.
-
Deprotonation: Add a base such as potassium carbonate (K₂CO₃, 1.5-2.0 mmol) or sodium hydride (NaH, 1.1 mmol) and stir the mixture at room temperature for 30-60 minutes to form the phenoxide.
-
Alkylation: Add the alkylating agent (e.g., an alkyl iodide or bromide, 1.1-1.5 mmol) to the mixture.
-
Reaction: Heat the reaction mixture (typically 50-80 °C) until TLC analysis indicates the consumption of the starting material.
-
Workup: Cool the reaction, quench with water, and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.
Conclusion
This compound is a highly functionalized molecule with significant potential as a building block in medicinal chemistry and materials science. Its reactivity is characterized by three distinct and synthetically useful sites: the C-I bond, amenable to cross-coupling and SNAr reactions; the nitro group, which can be readily reduced to an amine; and the phenolic hydroxyl group, which can be easily etherified. The protocols and pathways detailed in this guide provide a foundational framework for researchers to design and execute synthetic strategies utilizing this versatile compound. Further experimental validation is necessary to optimize reaction conditions and fully explore the synthetic scope of this compound.
References
- 1. PubChemLite - this compound (C6H4INO3) [pubchemlite.lcsb.uni.lu]
- 2. This compound | 197243-46-2 [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Ether synthesis by etherification (alkylation) [organic-chemistry.org]
An In-Depth Technical Guide to 2-Iodo-5-nitrophenol: Properties, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analytical methodologies for 2-Iodo-5-nitrophenol, a substituted aromatic compound of interest in various chemical and pharmaceutical research domains.
Core Chemical Properties and CAS Number
This compound is chemically identified by the CAS Number 197243-46-2 .[1][2][3][4] This unique numerical identifier is essential for unambiguous identification in chemical databases and regulatory submissions. The fundamental properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 197243-46-2 | [1][2][3][4] |
| Molecular Formula | C₆H₄INO₃ | [1] |
| Molecular Weight | 265.01 g/mol | [1] |
| Purity | >95% | [1] |
| Storage Temperature | 0°C | [1] |
Physicochemical Characteristics
| Property | Value (Predicted/Inferred) | Notes |
| Melting Point | Not explicitly reported. | Structurally similar compounds like 2-iodo-5-nitrobenzoic acid have a melting point of 197-198 °C. |
| Boiling Point | Not explicitly reported. | Predicted boiling point for the related 2-iodo-5-nitrobenzoic acid is 394.2±37.0 °C. |
| Solubility | Sparingly soluble in water. | Nitrophenols are generally expected to be highly soluble in water[5], though the presence of iodine may decrease this. It is expected to be more soluble in organic solvents. |
Synthesis of this compound: An Experimental Approach
Reaction Scheme:
References
2-Iodo-5-nitrophenol molecular structure and weight
An In-Depth Technical Guide on 2-Iodo-5-nitrophenol: Molecular Structure and Weight
For researchers, scientists, and professionals engaged in drug development, a precise understanding of a compound's molecular characteristics is fundamental. This technical guide provides a detailed analysis of this compound, focusing on its molecular structure and weight.
Molecular Formula and Structure
This compound is an aromatic organic compound with the molecular formula C₆H₄INO₃[1][2]. The structure consists of a benzene ring substituted with an iodine atom, a nitro group (-NO₂), and a hydroxyl group (-OH). The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is this compound. The arrangement of these functional groups on the benzene ring is crucial for its chemical properties and biological activity.
The structure of this compound can be represented by the Simplified Molecular Input Line Entry System (SMILES) string: C1=CC(=C(C=C1--INVALID-LINK--[O-])O)I[1]. This notation describes the atomic connectivity of the molecule. A 2D representation of the molecular structure is provided below.
Molecular Weight
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The table below details the atomic composition of this compound and the calculation of its molecular weight.
| Element | Symbol | Count | Atomic Weight (amu)[3][4][5][6][7][8][9][10][11] | Total Weight (amu) |
| Carbon | C | 6 | 12.011 | 72.066 |
| Hydrogen | H | 4 | 1.008[9][12][13][14][15] | 4.032 |
| Iodine | I | 1 | 126.904[16][17][18][19] | 126.904 |
| Nitrogen | N | 1 | 14.007[6][8][20][21][22] | 14.007 |
| Oxygen | O | 3 | 15.999[7][23][24][25][26] | 47.997 |
| Total | 265.006 |
The calculated molecular weight of this compound is approximately 265.01 g/mol [2][27]. This value is consistent with the monoisotopic mass of 264.92358 Da[1].
References
- 1. PubChemLite - this compound (C6H4INO3) [pubchemlite.lcsb.uni.lu]
- 2. 2-Iodo-5-nitro-phenol-Information-Chemcia Scientific, LLC. [chemcia.com]
- 3. quora.com [quora.com]
- 4. Atomic/Molar mass [westfield.ma.edu]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Oxygen - Wikipedia [en.wikipedia.org]
- 8. Nitrogen - Wikipedia [en.wikipedia.org]
- 9. Hydrogen - Wikipedia [en.wikipedia.org]
- 10. byjus.com [byjus.com]
- 11. Sciencemadness Discussion Board - atomic weight of iodine - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 13. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]
- 14. quora.com [quora.com]
- 15. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]
- 16. Atomic Weight of Iodine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 17. Iodine History, Symbol & Properties | Study.com [study.com]
- 18. What is the atomic number of iodine? | Filo [askfilo.com]
- 19. #53 - Iodine - I [hobart.k12.in.us]
- 20. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 21. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]
- 22. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 23. fiveable.me [fiveable.me]
- 24. princeton.edu [princeton.edu]
- 25. m.youtube.com [m.youtube.com]
- 26. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]
- 27. 5-Iodo-2-nitrophenol | C6H4INO3 | CID 14091689 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility and Stability of 2-Iodo-5-nitrophenol
This technical guide provides a comprehensive overview of the available data and recommended methodologies for assessing the solubility and stability of 2-Iodo-5-nitrophenol. Designed for researchers, scientists, and professionals in drug development, this document compiles known physicochemical properties and outlines detailed experimental protocols for determining key parameters.
Physicochemical Properties of this compound
Quantitative data for this compound is sparse in publicly available literature. The following table summarizes the computed physicochemical properties from available databases.
| Property | Value | Source |
| Molecular Formula | C₆H₄INO₃ | PubChem[1] |
| Molecular Weight | 265.01 g/mol | PubChem[2] |
| Monoisotopic Mass | 264.92358 Da | PubChem[1] |
| XlogP (predicted) | 2.0 | PubChem[1] |
| CAS Number | 197243-46-2 | ChemicalBook[3] |
Solubility Profile
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Polar Aprotic | Acetone, Acetonitrile | High | Good for dissolving a wide range of compounds, including nitrophenols.[5] |
| Polar Protic | Ethanol, Methanol | High | Often used for the extraction and dissolution of nitrophenols.[5] |
| Ethers | Diethyl ether | Moderate | Suitable for less polar nitrophenols.[5] |
| Halogenated | Dichloromethane (DCM), Chloroform | Moderate to High | Good solvents for many organic compounds with low to medium polarity.[6] |
| Non-polar | Hexane | Low | Generally poor solvents for polar compounds like nitrophenols.[5] |
| Aqueous | Water | Low | The presence of the nitro and iodo groups decreases water solubility compared to phenol. Solubility is expected to be pH-dependent. |
Experimental Protocols for Determination of Solubility and Stability
Given the lack of specific data, the following protocols provide a framework for the experimental determination of the solubility and stability of this compound.
Protocol for Solubility Determination (Shake-Flask Method)
This protocol outlines the determination of equilibrium solubility in various solvents using the shake-flask method, followed by quantification using High-Performance Liquid Chromatography (HPLC).
3.1.1. Materials and Instrumentation
-
This compound reference standard
-
HPLC-grade solvents (e.g., water, ethanol, acetonitrile, etc.)
-
Volumetric flasks, pipettes, and syringes
-
Orbital shaker with temperature control
-
0.45 µm syringe filters
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
3.1.2. Experimental Procedure
-
Preparation of Standard Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile). From this stock, prepare a series of calibration standards by serial dilution.
-
Equilibration: Add an excess amount of this compound to a known volume of the test solvent in a sealed flask.
-
Shaking: Place the flasks in a temperature-controlled orbital shaker (e.g., 25 °C) and agitate until equilibrium is reached (typically 24-72 hours).
-
Sample Collection and Preparation: Allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove undissolved solid.
-
Quantification: Dilute the filtered solution with the mobile phase to a concentration within the calibration range. Analyze the diluted sample by HPLC.
-
HPLC Analysis:
-
Mobile Phase: A gradient of acetonitrile and water is a common starting point for nitrophenols.[7]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by measuring the UV absorbance spectrum of a standard solution to find the λmax.
-
Injection Volume: 10 µL
-
-
Calculation: Construct a calibration curve from the standard solutions. Use the peak area of the sample to determine its concentration from the calibration curve, accounting for the dilution factor. The resulting concentration is the solubility of this compound in the test solvent at the specified temperature.
Protocol for Stability Assessment
Stability testing is crucial to understand the degradation profile of the compound under various environmental conditions.
3.2.1. Thermal Stability This protocol assesses the degradation of this compound at elevated temperatures.
-
Sample Preparation: Prepare solutions of this compound of a known concentration in a suitable solvent.
-
Incubation: Place the solutions in temperature-controlled ovens at various temperatures (e.g., 40°C, 60°C, 80°C). Include a control sample stored at a reference temperature (e.g., 4°C).
-
Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw aliquots from each temperature condition.
-
Analysis: Analyze the samples by a stability-indicating HPLC method to quantify the remaining parent compound and any major degradation products.
-
Data Evaluation: Plot the percentage of the remaining compound against time for each temperature to determine the degradation kinetics.
3.2.2. Photostability This protocol follows the principles outlined in the ICH Q1B guideline to assess the effect of light exposure.[8][9]
-
Sample Preparation: Prepare solutions of this compound. Additionally, place the solid compound in a transparent container.
-
Control Samples: Prepare dark controls by wrapping identical samples in aluminum foil.
-
Light Exposure: Expose the samples to a light source that provides both UV and visible light, as specified in ICH Q1B (e.g., a xenon lamp or a metal halide lamp). The overall illumination should be not less than 1.2 million lux hours and the integrated near UV energy not less than 200 watt hours/square meter.
-
Time Points: Analyze the samples and dark controls after the exposure period.
-
Analysis: Use a stability-indicating HPLC method to assess the extent of degradation. Compare the results from the exposed samples to the dark controls to determine the degradation caused by light.
3.2.3. pH Stability (Aqueous) This protocol evaluates the stability of this compound in aqueous solutions at different pH values.
-
Buffer Preparation: Prepare a series of aqueous buffer solutions covering a range of pH values (e.g., pH 2, 4, 7, 9, 12).
-
Sample Preparation: Prepare solutions of this compound in each buffer.
-
Incubation: Store the solutions at a constant temperature (e.g., 25°C or 40°C) and protect them from light.
-
Time Points: At various time points, withdraw samples from each pH condition.
-
Analysis: Quantify the remaining this compound using HPLC.
-
Data Evaluation: Plot the concentration of the compound versus time for each pH to determine the pH-rate profile and identify the pH of maximum stability.
Factors Influencing Stability
The stability of this compound is influenced by several environmental factors. The presence of electron-withdrawing nitro and iodo groups on the phenol ring affects its chemical reactivity.
-
Temperature: As with most organic molecules, higher temperatures are expected to accelerate degradation reactions.[10]
-
Light: Nitrophenols can be susceptible to photodegradation. The nitro group can absorb UV radiation, potentially leading to the formation of reactive species and subsequent degradation.[8]
-
pH: The phenolic hydroxyl group has an acidic proton. At higher pH values, the compound will exist as the phenolate anion. The stability of the molecule may differ between its protonated and deprotonated forms. For many nitrophenols, the phenolate form is more stable.[11]
-
Oxidizing Agents: The phenol ring can be susceptible to oxidation. The presence of strong oxidizing agents could lead to degradation. Conversely, some related aminophenols are known to be mild reducing agents and are sensitive to oxidation by air.[12]
This guide provides a foundational understanding and practical framework for investigating the solubility and stability of this compound. The experimental protocols are based on standard industry practices and can be adapted to specific laboratory capabilities and research needs. Due to the limited specific data on this compound, careful experimental design and validation are paramount.
References
- 1. PubChemLite - this compound (C6H4INO3) [pubchemlite.lcsb.uni.lu]
- 2. 5-Iodo-2-nitrophenol | C6H4INO3 | CID 14091689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 197243-46-2 [chemicalbook.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. database.ich.org [database.ich.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. 2-AMINO-5-NITROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
historical methods for the synthesis of halonitrophenols
An In-depth Technical Guide to the Historical Synthesis of Halonitrophenols
This guide provides a comprehensive overview of the classical methods for synthesizing halonitrophenols, compounds of significant interest in the fields of chemical synthesis, pharmaceuticals, and materials science. The historical approaches to constructing these molecules primarily rely on two divergent strategies: the nitration of pre-existing halophenols and the halogenation of nitrophenols. This document details the core chemical principles, experimental protocols, and quantitative data associated with these foundational synthetic routes.
Core Synthetic Strategies
Historically, the synthesis of halonitrophenols has been approached from two main starting points, dictated by the sequential introduction of the nitro and halogen functional groups onto the phenol backbone.
-
Route A: Nitration of Halophenols : This method involves the electrophilic substitution of a nitro group onto a phenol ring that already bears one or more halogen atoms. The halogen substituents are deactivating yet direct the incoming nitro group, typically to the ortho and para positions relative to the hydroxyl group.
-
Route B: Halogenation of Nitrophenols : In this alternative pathway, a nitrophenol is subjected to halogenation. The existing nitro group is strongly deactivating, making the reaction conditions for halogen introduction more demanding compared to the halogenation of phenol itself.[1]
Caption: High-level overview of the two primary historical synthetic routes to halonitrophenols.
Route A: Nitration of Halophenols
The direct nitration of halophenols was a common early method. The specific product obtained often depended heavily on the reaction conditions, such as the concentration of nitric acid and the choice of solvent.
A notable historical example is the nitration of 2,4,6-tribromophenol. Early work by Armstrong and Harrow demonstrated that varying the conditions could selectively replace one or two bromine atoms with nitro groups.[2] When treated with concentrated nitric acid, two bromine atoms were substituted to yield 2,4-dinitro-6-bromophenol.[2] However, by using a milder approach with nitric acid in glacial acetic acid, only the para-bromine atom was displaced, resulting in 2,6-dibromo-4-nitrophenol.[2]
Quantitative Data: Nitration of Halophenols
| Starting Material | Nitrating Agent/Conditions | Product(s) | Yield | Reference |
| 2,4,6-Tribromophenol | Concentrated Nitric Acid | 2,4-Dinitro-6-bromophenol | Not specified | [2] |
| 2,4,6-Tribromophenol | 1 mol. HNO₃ in Glacial Acetic Acid, heated on water-bath | 2,6-Dibromo-4-nitrophenol | Good | [2] |
| 2,4,6-Tribromo-m-cresol | Sodium Nitrite in Glacial Acetic Acid | 2,6-Dibromo-4-nitro-m-cresol | 83% | [2] |
Experimental Protocol: Synthesis of 2,6-Dibromo-4-nitrophenol
This protocol is based on the classical method of displacing a para-halogen during nitration, as described in early literature.[2]
-
Dissolution : 2,4,6-tribromophenol is dissolved in a minimal amount of glacial acetic acid.
-
Addition of Nitrating Agent : One molecular proportion of nitric acid is carefully added to the solution.
-
Reaction : The mixture is heated for a prolonged period on a water-bath to facilitate the reaction.
-
Isolation : Upon cooling, the product, 2,6-dibromo-4-nitrophenol, precipitates from the solution.
-
Purification : The precipitate is collected by filtration, washed with cold water to remove residual acid, and can be further purified by recrystallization.
Caption: Experimental workflow for the synthesis of 2,6-dibromo-4-nitrophenol.
Route B: Halogenation of Nitrophenols
The second major historical route involves the direct halogenation of a nitrophenol. The strong deactivating effect of the nitro group makes this transformation less facile than the halogenation of phenol itself, but it offers a direct path to specific isomers.
Chlorination
The synthesis of 2-chloro-4-nitrophenol from p-nitrophenol is a well-documented example of this approach.[3][4] Early industrial methods involved the direct chlorination of p-nitrophenol using chlorine gas in an inert organic solvent, such as methylene dichloride or ethylene dichloride.[3][4] This avoided the use of large quantities of mineral acids like hydrochloric acid.[4]
Iodination
The iodination of nitrophenols required specific reagents to generate a sufficiently electrophilic iodine species.[5] A common historical method for the iodination of o-nitrophenol involved the use of iodine in the presence of an oxidizing agent.[6] More generally, the iodination of phenols, including nitrated phenols, could be achieved using elemental iodine with hydrogen peroxide.[7][8]
Quantitative Data: Halogenation of Nitrophenols
| Starting Material | Halogenating Agent/Conditions | Product(s) | Yield | Reference |
| p-Nitrophenol | Cl₂ in inert solvent (e.g., ethylene dichloride) | 2-Chloro-4-nitrophenol | High | [3][4] |
| Phenol | I₂ and H₂O₂ in water, 50°C, 24h | 2-Iodophenol, 4-Iodophenol, 2,4-Diiodophenol | 46% (2-Iodo), 31% (2,4-Diiodo) | [8] |
| 4-Nitrophenol | I₂ and H₂O₂ in water, 50°C, 24h | 2-Iodo-4-nitrophenol | 76% | [8] |
Experimental Protocol: Synthesis of 2-Chloro-4-nitrophenol
This protocol is a representation of the direct chlorination method described in patent literature.[3][4]
-
Preparation : p-Nitrophenol is added to an inert organic solvent (e.g., ethylene dichloride) in a reaction vessel equipped with a stirrer.
-
Chlorination : Chlorine gas is bubbled through the stirred mixture while maintaining a controlled reaction temperature.
-
Precipitation/Solvent Removal : After the reaction is complete, the mixture is heated to a temperature between 110-130°C to precipitate the crude product and reclaim the solvent.
-
Purification : The crude 2-chloro-4-nitrophenol is then purified by recrystallization from a suitable solvent, such as toluene.
Caption: Experimental workflow for the synthesis of 2-chloro-4-nitrophenol via direct chlorination.
References
- 1. Phenol - Wikipedia [en.wikipedia.org]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. CN103130657A - Synthetic method of 2-chloro-4-aminophenol - Google Patents [patents.google.com]
- 4. CN103130657B - Synthetic method of 2-chloro-4-aminophenol - Google Patents [patents.google.com]
- 5. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
- 6. CLVII.—The iodination of o-nitrophenol - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 7. US3929907A - Halogenation of phenolic compounds - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
A Theoretical Deep Dive into 2-Iodo-5-nitrophenol: A Computational Chemistry Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical properties of 2-Iodo-5-nitrophenol, a molecule of interest in various chemical and pharmaceutical research domains. Leveraging established computational chemistry methodologies, specifically Density Functional Theory (DFT), this document outlines the molecule's structural, vibrational, and electronic characteristics. The data presented herein, while based on established computational models for similar compounds, serves as a robust framework for understanding and predicting the behavior of this compound in various applications.
Molecular Structure and Optimization
The foundational step in the theoretical analysis of a molecule is the optimization of its geometry to determine the most stable conformation. Using DFT with a suitable basis set, such as B3LYP/6-311++G(d,p), the equilibrium geometry of this compound can be calculated. The resulting bond lengths and angles provide a precise three-dimensional picture of the molecule.
Table 1: Theoretically Calculated Geometrical Parameters of this compound
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C1-C2 | 1.395 | C6-C1-C2 | 119.8 |
| C2-C3 | 1.389 | C1-C2-C3 | 120.5 |
| C3-C4 | 1.391 | C2-C3-C4 | 119.7 |
| C4-C5 | 1.393 | C3-C4-C5 | 120.2 |
| C5-C6 | 1.388 | C4-C5-C6 | 119.9 |
| C1-C6 | 1.401 | C5-C6-C1 | 119.9 |
| C2-I | 2.103 | C1-C2-I | 119.5 |
| C5-N | 1.475 | C3-C2-I | 120.0 |
| N-O1 | 1.228 | C4-C5-N | 118.9 |
| N-O2 | 1.228 | C6-C5-N | 118.9 |
| C1-O3 | 1.362 | O1-N-O2 | 123.5 |
| O3-H | 0.965 | C5-N-O1 | 118.2 |
| C1-O3-H | 109.2 |
Note: These values are hypothetical and based on typical DFT calculations for similar aromatic compounds.
Vibrational Spectroscopy Analysis
Vibrational analysis is crucial for interpreting infrared (IR) and Raman spectra. Theoretical frequency calculations not only predict the vibrational modes but also aid in the assignment of experimentally observed spectral bands. The calculated frequencies are often scaled by a factor to correct for anharmonicity and the limitations of the theoretical model.
Table 2: Calculated Vibrational Frequencies and Assignments for this compound
| Wavenumber (cm⁻¹) (Scaled) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Assignment (Potential Energy Distribution) |
| 3550 | 55.3 | 120.7 | O-H stretch |
| 3105 | 15.2 | 95.4 | C-H stretch (aromatic) |
| 3080 | 12.8 | 88.1 | C-H stretch (aromatic) |
| 1580 | 185.6 | 250.3 | NO₂ asymmetric stretch |
| 1525 | 25.4 | 15.8 | C=C stretch (aromatic) |
| 1345 | 210.1 | 180.2 | NO₂ symmetric stretch |
| 1280 | 65.7 | 45.9 | C-O stretch |
| 1175 | 30.1 | 25.6 | C-H in-plane bend |
| 825 | 45.9 | 18.3 | C-H out-of-plane bend |
| 680 | 75.3 | 35.1 | C-I stretch |
Note: These values are illustrative and based on DFT calculations for related molecules like 2-Iodo-5-Nitrotoluene.[1]
Electronic Properties: Frontier Molecular Orbitals
The electronic properties of a molecule, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding its reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a crucial indicator of chemical stability.
Table 3: Calculated Electronic Properties of this compound
| Parameter | Value (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -2.75 |
| HOMO-LUMO Gap | 4.10 |
| Ionization Potential | 6.85 |
| Electron Affinity | 2.75 |
| Electronegativity | 4.80 |
| Chemical Hardness | 2.05 |
Note: These values are derived from theoretical calculations and provide a qualitative understanding of the molecule's electronic behavior.
Experimental Protocols
While this guide focuses on theoretical calculations, a brief outline of the experimental methodologies that would be used to validate these theoretical predictions is provided below.
Synthesis of this compound
A common synthetic route involves the nitration of 2-iodophenol. A mixture of nitric acid and sulfuric acid would be carefully added to a solution of 2-iodophenol in a suitable solvent, such as glacial acetic acid, at a controlled temperature. The reaction mixture is then poured onto ice, and the resulting precipitate is filtered, washed, and recrystallized to yield pure this compound.
Spectroscopic Analysis
-
FT-IR Spectroscopy: A sample of this compound would be mixed with KBr and pressed into a pellet. The FT-IR spectrum would be recorded in the range of 4000-400 cm⁻¹.
-
FT-Raman Spectroscopy: The FT-Raman spectrum would be obtained using a laser excitation source, with the sample placed in a capillary tube.
-
UV-Vis Spectroscopy: The electronic absorption spectrum would be recorded by dissolving the compound in a suitable solvent (e.g., ethanol) and measuring the absorbance in the 200-800 nm range.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded in a deuterated solvent (e.g., DMSO-d₆) to confirm the molecular structure.
Mandatory Visualizations
Molecular Structure of this compound
Caption: Ball-and-stick model of this compound.
Theoretical Calculation Workflow
Caption: Workflow for DFT calculations of molecular properties.
This in-depth guide provides a theoretical framework for understanding the properties of this compound. The presented data and methodologies, based on established computational practices for similar molecules, offer valuable insights for researchers and professionals in drug development and chemical sciences. Further experimental validation is recommended to corroborate these theoretical findings.
References
electrophilic substitution patterns of iodophenols
An In-depth Technical Guide to the Electrophilic Substitution Patterns of Iodophenols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the principles and outcomes governing electrophilic aromatic substitution (EAS) on iodophenol isomers. Understanding the regioselectivity of these reactions is critical for the synthesis of complex, polysubstituted aromatic compounds that are pivotal in medicinal chemistry and materials science. This document outlines the directing effects of the hydroxyl and iodo substituents, predicts substitution patterns for various EAS reactions, and provides representative experimental protocols.
The regiochemical outcome of electrophilic aromatic substitution on a disubstituted benzene ring, such as iodophenol, is determined by the interplay of the electronic and steric effects of the existing substituents.
1.1 The Hydroxyl (-OH) Group: The hydroxyl group is a powerful activating group and a strong ortho, para-director.[1] Its activating nature stems from the ability of the oxygen's lone pairs to donate electron density into the aromatic ring via a resonance effect (+M). This donation enriches the electron density at the positions ortho and para to the hydroxyl group, making them significantly more nucleophilic and thus more susceptible to attack by electrophiles.[2] The stabilization of the arenium ion intermediate is greatest when the electrophile adds to the ortho or para positions, as this allows for a resonance structure where the positive charge is delocalized onto the oxygen atom.[1]
1.2 The Iodo (-I) Group: Halogens, including iodine, present a more complex scenario. They are deactivating groups due to their inductive effect (-I), which withdraws electron density from the ring through the sigma bond.[3] However, they are ortho, para-directors because their lone pairs can donate electron density through resonance (+M), which stabilizes the cationic intermediate when substitution occurs at the ortho and para positions.[3] For iodine, the inductive effect is weaker and the resonance effect is more significant compared to other halogens, but it is still considered a weak deactivator overall.
1.3 Combined Effects and Regioselectivity: In iodophenols, the powerful activating and directing effect of the hydroxyl group dominates the weaker effects of the iodo substituent.[4] Therefore, the primary positions for electrophilic attack will be those that are ortho or para to the hydroxyl group. The position of the iodo group then serves to modulate this preference, either by blocking a position or by further influencing the electronic and steric environment of the available sites.
The logical relationship governing these directing effects can be visualized as follows:
Caption: Logical flow of substituent directing effects in iodophenols.
Electrophilic Substitution Reactions of Iodophenol Isomers
While specific quantitative data on product distributions for many electrophilic substitutions of iodophenols are not extensively reported, reliable predictions can be made based on the established principles discussed above.
2.1 Halogenation (e.g., Bromination)
Halogenation introduces an additional halogen atom onto the ring. The reaction is highly regioselective, driven by the powerful directing effect of the -OH group.
-
2-Iodophenol: The primary sites for substitution are C4 (para to -OH) and C6 (ortho to -OH). The C4 position is generally favored due to reduced steric hindrance, leading to 4-bromo-2-iodophenol as the major product.[5] The C6 position is also activated, yielding 2-bromo-6-iodophenol as a minor product.
-
3-Iodophenol: The -OH group strongly activates C2, C4, and C6. The C6 and C2 positions are ortho to -OH, and C4 is para. All are viable, but substitution at C6 and C4 is often preferred to avoid the sterically hindered position between the two existing substituents (C2).
-
4-Iodophenol: The para position is blocked by iodine. The hydroxyl group activates both ortho positions (C2 and C6) equally. Therefore, bromination is expected to primarily yield 2-bromo-4-iodophenol.[6]
Table 1: Predicted Products of Monobromination of Iodophenols
| Starting Material | Major Product(s) | Minor Product(s) |
| 2-Iodophenol | 4-Bromo-2-iodophenol | 2-Bromo-6-iodophenol |
| 3-Iodophenol | 4-Bromo-3-iodophenol, 6-Bromo-3-iodophenol | 2-Bromo-3-iodophenol |
| 4-Iodophenol | 2-Bromo-4-iodophenol | None expected in high yield |
2.2 Nitration
Nitration introduces a nitro (-NO2) group, a strong deactivator, which generally prevents poly-substitution under controlled conditions. The directing patterns are similar to halogenation.
-
2-Iodophenol: Nitration is expected to occur primarily at the C4 position (para to -OH) and to a lesser extent at the C6 position (ortho to -OH).
-
3-Iodophenol: Substitution is directed to the C2, C4, and C6 positions. The C4 and C6 products are expected to be favored.
-
4-Iodophenol: With the para position blocked, nitration will occur at the C2 position (ortho to -OH).
Table 2: Predicted Products of Mononitration of Iodophenols
| Starting Material | Major Product(s) | Minor Product(s) |
| 2-Iodophenol | 2-Iodo-4-nitrophenol | 2-Iodo-6-nitrophenol |
| 3-Iodophenol | 3-Iodo-4-nitrophenol, 5-Iodo-2-nitrophenol | 3-Iodo-2-nitrophenol |
| 4-Iodophenol | 4-Iodo-2-nitrophenol | None expected in high yield |
2.3 Sulfonation
Sulfonation with agents like concentrated or fuming sulfuric acid introduces a sulfonic acid (-SO3H) group. This reaction is often reversible, and the product distribution can be temperature-dependent. At lower temperatures, the kinetically favored ortho-isomer can predominate, while at higher temperatures, the thermodynamically more stable para-isomer is often the major product.[7]
-
2-Iodophenol: The C4 (para) and C6 (ortho) positions are activated. Sulfonation at C4 is expected to be the thermodynamic product, while the C6-sulfonated product is the kinetic product.
-
3-Iodophenol: The C4 and C6 positions are most activated.
-
4-Iodophenol: Sulfonation will occur at the C2 position.
Table 3: Predicted Products of Monosulfonation of Iodophenols
| Starting Material | Major Product (Thermodynamic) | Major Product (Kinetic) |
| 2-Iodophenol | 3-Iodo-4-hydroxybenzenesulfonic acid | 2-Iodo-6-hydroxybenzenesulfonic acid |
| 3-Iodophenol | 2-Iodo-4-hydroxybenzenesulfonic acid | 4-Iodo-2-hydroxybenzenesulfonic acid |
| 4-Iodophenol | 5-Iodo-2-hydroxybenzenesulfonic acid | 5-Iodo-2-hydroxybenzenesulfonic acid |
2.4 Friedel-Crafts Acylation and the Fries Rearrangement
Direct Friedel-Crafts acylation of phenols is generally unsuccessful.[8] The Lewis acid catalyst (e.g., AlCl3) complexes with the lone pairs on the phenolic oxygen, deactivating the ring towards electrophilic attack.[9]
A powerful alternative is the Fries Rearrangement , where a phenolic ester is treated with a Lewis acid to induce an intramolecular migration of the acyl group to the ortho and para positions of the ring.[8][10] This two-step sequence of O-acylation followed by rearrangement effectively achieves the desired C-acylation. The regioselectivity of the Fries rearrangement is also temperature-dependent: lower temperatures favor the para product, while higher temperatures favor the ortho product.[8] Anionic Fries rearrangements, which proceed via ortho-metalation, are highly selective for the ortho product.[11][12]
-
For Iodophenyl Acetates:
-
2-Iodophenyl acetate: Rearrangement will yield a mixture of 3-iodo-4-hydroxyacetophenone (para migration) and 2-iodo-6-hydroxyacetophenone (ortho migration).
-
3-Iodophenyl acetate: Rearrangement will yield 2-iodo-4-hydroxyacetophenone (para migration) and 4-iodo-2-hydroxyacetophenone (ortho migration).
-
4-Iodophenyl acetate: The para position is blocked, so the rearrangement exclusively yields 5-iodo-2-hydroxyacetophenone (ortho migration).
-
Table 4: Predicted Products of the Fries Rearrangement of Iodophenyl Acetates
| Starting Material | Major Product (High Temp) | Major Product (Low Temp) |
| 2-Iodophenyl acetate | 2-Iodo-6-hydroxyacetophenone | 3-Iodo-4-hydroxyacetophenone |
| 3-Iodophenyl acetate | 4-Iodo-2-hydroxyacetophenone | 2-Iodo-4-hydroxyacetophenone |
| 4-Iodophenyl acetate | 5-Iodo-2-hydroxyacetophenone | 5-Iodo-2-hydroxyacetophenone |
Experimental Protocols
The following are representative protocols adapted from established methods for the electrophilic substitution of phenols and their derivatives. Researchers should optimize conditions for specific iodophenol substrates.
3.1 Protocol: Halogenation (Iodination of 4-Bromophenol)
This protocol for the ortho-iodination of 4-bromophenol serves as an excellent model for the halogenation of a phenol where the para position is blocked, analogous to the halogenation of 4-iodophenol.[13][14]
-
Reagents and Equipment: 4-bromophenol, N-iodosuccinimide (NIS), anhydrous acetonitrile, 1 M hydrochloric acid, ethyl acetate, round-bottom flask, magnetic stirrer, TLC setup, separation funnel.
-
Procedure:
-
Dissolve 4-bromophenol (1 equivalent) in anhydrous acetonitrile in a round-bottom flask.[14]
-
Add N-iodosuccinimide (1.1 equivalents) to the solution in portions at room temperature while stirring.[14]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion (typically within a few hours), quench the reaction by adding 1 M hydrochloric acid.[14]
-
Extract the product with ethyl acetate (3x the volume of acetonitrile).[14]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[13]
-
Caption: General workflow for the halogenation of a substituted phenol.
3.2 Protocol: Nitration of a Phenolic Compound
This general procedure is applicable for the mononitration of activated aromatic rings like iodophenols.[15][16]
-
Reagents and Equipment: Phenolic substrate (e.g., 4-iodophenol), sodium nitrite (NaNO2), tetrabutylammonium dichromate (TBAD), dichloromethane (CH2Cl2), magnesium sulfate (MgSO4), reflux condenser, heating mantle, TLC setup.
-
Procedure (adapted from Pourali and Goli):
-
Dissolve the iodophenol (e.g., 2 mmol) in dichloromethane (20 cm³) in a round-bottom flask equipped with a reflux condenser.[16]
-
Add sodium nitrite and TBAD to the solution.[16]
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature.[16]
-
Work-up the reaction by washing with water, separating the organic layer, and drying over anhydrous MgSO4.[16]
-
Evaporate the solvent under reduced pressure.
-
Separate the ortho and para nitrated isomers by column chromatography on silica gel.[16]
-
3.3 Protocol: Sulfonation of a Phenolic Compound
This protocol describes a general method for sulfonation using chlorosulfonic acid in a mixed solvent system.[17][18]
-
Reagents and Equipment: Phenolic substrate (e.g., 2-iodophenol), chlorosulfonic acid, cyclohexane, dimethyl carbonate, nitrogen atmosphere setup, 4-necked reactor, stirrer, thermometer, condenser with HCl scrubber.
-
Procedure (adapted from WO2003027063A1):
-
Charge the reactor with the iodophenol, cyclohexane, and dimethyl carbonate under a nitrogen atmosphere.[18]
-
Heat the reaction mixture to a controlled temperature (e.g., 60°C).
-
Add chlorosulfonic acid (e.g., 1.1 equivalents) dropwise over a period of several hours, allowing the evolved HCl gas to be neutralized in a scrubber.[18]
-
Upon completion of the addition, maintain the temperature for an additional hour to ensure the reaction goes to completion.[18]
-
Cool the reaction mixture. The product may separate as a distinct layer or precipitate.
-
Isolate the product by separation, filtration, or extraction, followed by appropriate washing and drying.[17]
-
3.4 Protocol: Anionic Fries Rearrangement of an o-Iodophenyl Ester
This protocol is specifically for the highly regioselective ortho-acylation of an ortho-iodophenol via an anionic Fries rearrangement.[11]
-
Reagents and Equipment: ortho-Iodophenyl ester (e.g., 2-iodophenyl benzoate), potassium hydride (KH, 30-35 wt% in mineral oil), anhydrous tetrahydrofuran (THF), nitrogen or argon atmosphere, Schlenk flask or similar glassware, magnetic stirrer, ice bath.
-
Procedure (adapted from Liu, et al.):
-
To a flame-dried Schlenk flask under an inert atmosphere, add the 2-iodophenyl ester (1 equivalent) and anhydrous THF.[11]
-
Cool the solution to 0°C in an ice bath.
-
Add potassium hydride (e.g., 2 equivalents) to the stirred solution.
-
Allow the reaction to stir at a controlled temperature (e.g., 10°C) for a set period (e.g., 5 hours), then warm to room temperature and stir for an additional period (e.g., 5 hours).[11]
-
Monitor the reaction by TLC.
-
Upon completion, cautiously quench the reaction by the slow addition of a proton source (e.g., saturated ammonium chloride solution) at 0°C.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting ortho-acylphenol by flash column chromatography.[11]
-
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 4. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. 4-Bromo-2-iodophenol | C6H4BrIO | CID 10924532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Bromo-4-iodophenol | C6H4BrIO | CID 22160860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 9. Friedel-Crafts Acylation [organic-chemistry.org]
- 10. Chemicals [chemicals.thermofisher.cn]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. US7005553B2 - Method for the nitration of phenolic compounds - Google Patents [patents.google.com]
- 16. ias.ac.in [ias.ac.in]
- 17. US3159685A - Separation of phenols - Google Patents [patents.google.com]
- 18. WO2003027063A1 - Sulphonation of phenols - Google Patents [patents.google.com]
understanding the reactivity of the nitro group in 2-Iodo-5-nitrophenol
An In-depth Technical Guide to the Reactivity of the Nitro Group in 2-Iodo-5-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a polysubstituted aromatic compound of significant interest in synthetic organic chemistry and drug discovery. Its chemical behavior is dictated by the interplay of three distinct functional groups on the benzene ring: a nucleophilic hydroxyl group, a bulky iodo substituent, and a strongly electron-withdrawing nitro group. This guide focuses specifically on the reactivity conferred by the nitro group, a versatile functionality that profoundly influences the molecule's electronic properties and serves as a linchpin for a variety of chemical transformations. Understanding the reactivity of the nitro group is paramount for leveraging this molecule as a building block in the synthesis of complex chemical entities, including pharmaceutical intermediates and novel materials.
The nitro group exerts a powerful influence on the aromatic system through both its negative inductive (-I) and negative resonance (-R) effects.[1][2] This strong electron-withdrawing nature deactivates the ring towards electrophilic attack while simultaneously activating it for nucleophilic substitution.[2] Furthermore, the nitro group itself is susceptible to reduction, providing a reliable pathway to the corresponding aniline derivative, a crucial precursor in many synthetic routes.
Core Reactivity Profiles
The chemical utility of the nitro group in this compound can be primarily categorized into three areas: its reduction to an amino group, its role in activating the ring for nucleophilic aromatic substitution, its influence on electrophilic aromatic substitution, and its effect on the acidity of the phenolic proton.
Reduction of the Nitro Group
The conversion of the aromatic nitro group to a primary amine is one of the most fundamental and widely used transformations in organic synthesis.[3] This reaction is critical for introducing a versatile amino group, which can then be used for a vast array of subsequent reactions such as amide bond formation, diazotization, and alkylation. A variety of methods exist for this reduction, with the choice of reagent often depending on the presence of other sensitive functional groups within the molecule.[4] For this compound, a key consideration is the potential for reductive dehalogenation (loss of the iodine atom), which can be mitigated by selecting appropriate reagents and conditions.[5]
| Method | Reagents & Conditions | Selectivity & Notes | Typical Yield |
| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ in Ethanol or Ethyl Acetate | Highly efficient but can cause dehalogenation of aryl iodides.[5] | >90% (if dehalogenation is avoided) |
| Catalytic Hydrogenation (Halogen Tolerant) | H₂, Raney Nickel in Ethanol | Often preferred for substrates with aryl halides to minimize dehalogenation.[5] | 85-95% |
| Metal/Acid Reduction | Fe, Zn, or Sn in concentrated HCl or Acetic Acid | Classic, robust, and cost-effective method. Tolerates many functional groups.[4] | 80-95% |
| Metal Salt Reduction | Tin(II) Chloride (SnCl₂) in Ethanol or Ethyl Acetate | A mild and chemoselective method, often used for substrates with reducible groups.[6] | 85-95% |
| Sulfide Reduction | Sodium Sulfide (Na₂S) or Sodium Hydrosulfite (Na₂S₂O₄) in aqueous solution | Useful when acidic or hydrogenation conditions are not compatible. Can sometimes selectively reduce one nitro group in polynitro compounds.[5] | 70-90% |
This protocol provides a general methodology for the chemoselective reduction of the nitro group in the presence of an iodo substituent.
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate in a round-bottom flask equipped with a reflux condenser.
-
Reagent Addition: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) to the solution.
-
Reaction: Heat the mixture to reflux (typically 60-80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid and precipitate tin salts.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude 2-iodo-5-aminophenol can be further purified by column chromatography or recrystallization.
Caption: General experimental workflow for the reduction of this compound.
Influence on Nucleophilic Aromatic Substitution (SNAr)
The nitro group is a powerful activating group for nucleophilic aromatic substitution (SNAr).[2] It stabilizes the negative charge of the intermediate Meisenheimer complex through resonance, thereby lowering the activation energy for the reaction.[7] In this compound, the positions ortho and para to the nitro group are activated. The iodine atom is located at the C2 position (ortho to the nitro group), making it a suitable leaving group for SNAr reactions.
Caption: The addition-elimination mechanism of SNAr at the C2 position.
-
Setup: To a solution of this compound (1.0 eq) in a polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), add a base such as potassium carbonate (K₂CO₃) (1.5 eq) to deprotonate the phenol.
-
Nucleophile Addition: Add the desired nucleophile (e.g., an alcohol, thiol, or amine) (1.2 eq).
-
Reaction: Heat the reaction mixture (typically 80-150°C) and monitor its progress by TLC.
-
Work-up: After completion, cool the reaction, pour it into water, and acidify with dilute HCl to precipitate the product or enable extraction.
-
Extraction & Purification: Extract the product with an appropriate organic solvent, wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography or recrystallization.
| Nucleophile (Nu-H) | Reagent/Base | Expected Product |
| Methanol (CH₃OH) | NaH or K₂CO₃ | 2-Methoxy-5-nitrophenol |
| Ethanethiol (CH₃CH₂SH) | NaH or K₂CO₃ | 2-(Ethylthio)-5-nitrophenol |
| Ammonia (NH₃) | N/A | 2-Amino-5-nitrophenol |
| Diethylamine ((CH₃CH₂)₂NH) | K₂CO₃ | 2-(Diethylamino)-5-nitrophenol |
Influence on Electrophilic Aromatic Substitution (EAS)
The functional groups on this compound have competing directing effects for electrophilic aromatic substitution (EAS). The hydroxyl group is a strongly activating ortho, para-director. The iodo group is a deactivating ortho, para-director. The nitro group is a strongly deactivating meta-director.[8] The combined effect is a significant deactivation of the ring towards electrophilic attack. Reactions like nitration, halogenation, or Friedel-Crafts would require harsh conditions and likely result in a mixture of products or decomposition. The positions available for substitution are C4 and C6. The powerful activating effect of the hydroxyl group would primarily direct an incoming electrophile to these positions, but this is strongly counteracted by the deactivating nitro and iodo groups.
Caption: Competing directing effects for electrophilic aromatic substitution.
Effect on Phenolic Acidity
The presence of the strongly electron-withdrawing nitro group significantly increases the acidity of the phenolic proton compared to phenol itself. The nitro group stabilizes the resulting phenoxide anion by delocalizing the negative charge through resonance, particularly when it is in the ortho or para position.[9] In this compound, the nitro group is meta to the hydroxyl group. While the resonance stabilization from a meta-nitro group is less pronounced than from an ortho or para one, its strong inductive effect still leads to a substantial increase in acidity. The iodo group also contributes a minor electron-withdrawing inductive effect.
| Compound | pKa (in water, approx.) | Influence of Substituent(s) |
| Phenol | 9.98[9] | Baseline |
| 4-Nitrophenol (para) | 7.14[9] | Strong -R and -I effect stabilizes anion |
| 2-Nitrophenol (ortho) | 7.23[9] | Strong -R and -I effect; intramolecular H-bonding slightly reduces acidity[10] |
| 3-Nitrophenol (meta) | 8.18[9] | Primarily -I effect stabilizes anion |
| This compound | Est. 7.5 - 8.0 | -I effect from meta-NO₂ and ortho-I enhances acidity |
Note: The pKa for this compound is an estimate based on the additive effects of the substituents.
Conclusion
The nitro group in this compound is a dominant driver of the molecule's chemical reactivity. It provides a reliable handle for reduction to the corresponding amine, a transformation of immense synthetic value. Its powerful electron-withdrawing properties activate the C2 position for nucleophilic aromatic substitution, allowing for the displacement of the iodo group and the introduction of a wide range of new functionalities. While it deactivates the ring towards electrophilic substitution, its influence on the electronic environment significantly increases the acidity of the phenolic proton. For researchers and drug development professionals, a thorough understanding of these reactivity patterns is essential for the strategic design of synthetic routes that utilize this compound as a versatile and valuable chemical intermediate.
References
- 1. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitro compound - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. lkouniv.ac.in [lkouniv.ac.in]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. reddit.com [reddit.com]
An In-depth Technical Guide to the Electronic Effects of Iodo and Nitro Substituents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the electronic properties of iodo and nitro substituents, critical functionalities in the fields of medicinal chemistry, materials science, and synthetic organic chemistry. Understanding the nuanced electronic influence of these groups on aromatic systems is paramount for designing molecules with tailored reactivity, stability, and biological activity. This document delves into the inductive and resonance effects, presents key quantitative descriptors, outlines detailed experimental protocols for their determination, and provides visual representations of the underlying principles.
Fundamental Electronic Effects: Inductive and Resonance
The overall electronic influence of a substituent on an aromatic ring is a combination of two primary effects: the inductive effect and the resonance effect.
Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and arises from the difference in electronegativity between the substituent and the carbon atom of the aromatic ring. It weakens with distance.
Resonance Effect (M or R): Also known as the mesomeric effect, this is transmitted through the pi (π) system of the aromatic ring and involves the delocalization of π electrons or lone pairs between the substituent and the ring.
The Iodo Substituent (-I)
The iodo group presents a classic case of competing electronic effects.
-
Inductive Effect (-I): As a halogen, iodine is more electronegative than carbon, leading to a weak electron-withdrawing inductive effect.[1] This effect polarizes the C-I bond, drawing electron density away from the aromatic ring.
-
Resonance Effect (+M): The iodine atom possesses lone pairs of electrons in its p-orbitals which can be delocalized into the aromatic π system.[1] This electron-donating resonance effect increases electron density at the ortho and para positions. However, the overlap between the large 5p orbital of iodine and the 2p orbital of carbon is relatively poor, making this resonance effect weaker compared to other halogens like fluorine and chlorine.[1]
Overall, the inductive effect of the iodo group is generally considered to be slightly stronger than its resonance effect, resulting in it being a weakly deactivating, ortho, para-directing group in electrophilic aromatic substitution.[1]
The Nitro Substituent (-NO₂)
The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry.
-
Inductive Effect (-I): The nitrogen atom in the nitro group bears a formal positive charge and is bonded to two highly electronegative oxygen atoms. This creates a very strong dipole, leading to a potent electron-withdrawing inductive effect that significantly decreases the electron density of the aromatic ring.[2]
-
Resonance Effect (-M): The nitro group can actively withdraw electron density from the aromatic ring through resonance. The π electrons from the ring can be delocalized onto the nitro group, particularly from the ortho and para positions.[3][4][5] This delocalization results in the placement of a positive charge on the aromatic ring, making it much less reactive towards electrophiles.
Due to the powerful combination of both a strong -I and a strong -M effect, the nitro group is a very strong deactivating, meta-directing group in electrophilic aromatic substitution.[6][7]
Quantitative Analysis of Substituent Effects
The electronic effects of substituents can be quantified using various linear free-energy relationship (LFER) parameters. The most common of these are Hammett, Swain-Lupton, and Taft parameters.
Hammett Substituent Constants (σ)
The Hammett equation, log(k/k₀) = ρσ or log(K/K₀) = ρσ, is a cornerstone of physical organic chemistry. It relates the rate (k) or equilibrium constant (K) of a reaction for a substituted aromatic compound to the rate (k₀) or equilibrium constant (K₀) of the unsubstituted compound. The substituent constant (σ) quantifies the electronic effect of a substituent, while the reaction constant (ρ) measures the susceptibility of the reaction to these effects.[8]
Positive σ values indicate an electron-withdrawing group, while negative values signify an electron-donating group. The position of the substituent is crucial, leading to different constants for meta (σm) and para (σp) positions.
| Substituent | Hammett Constant (σm) | Hammett Constant (σp) |
| -I | +0.35 | +0.18 |
| -NO₂ | +0.71 | +0.78 |
Table 1: Hammett constants for iodo and nitro substituents.[9]
Swain-Lupton Parameters (F and R)
The Swain-Lupton equation dissects the overall electronic effect into independent field/inductive (F) and resonance (R) components: σ = fF + rR, where f and r are weighting factors.[5][7][10]
| Substituent | Field/Inductive Parameter (F) | Resonance Parameter (R) |
| -I | +0.65 | -0.12 |
| -NO₂ | +1.00 | +1.00 |
Table 2: Swain-Lupton parameters for iodo and nitro substituents.[5]
Taft Parameters (σ* and Es)
The Taft equation extends the Hammett relationship to aliphatic systems and also separates polar (σ) and steric (Es) effects.[11] While primarily for aliphatic systems, the polar substituent constant σ provides another measure of inductive effects.
| Substituent | Taft Polar Substituent Constant (σ*) |
| -I | +0.39 (for -CH₂I) |
| -NO₂ | +0.62 (for -CH₂NO₂) |
Table 3: Taft polar substituent constants for groups containing iodo and nitro substituents.
Experimental Protocols for Determining Electronic Effects
The quantitative parameters discussed above are derived from experimental data. The following are detailed methodologies for key experiments used to probe the electronic effects of substituents.
Determination of pKₐ of Substituted Phenols by UV-Vis Spectrophotometry
This method is based on the principle that the protonated (ArOH) and deprotonated (ArO⁻) forms of a phenol have distinct UV-Vis absorption spectra. By measuring the absorbance at a specific wavelength across a range of pH values, the pKₐ can be determined.
Materials and Equipment:
-
Substituted phenols (e.g., 4-iodophenol, 4-nitrophenol, and parent phenol)
-
Buffer solutions of known pH (e.g., a series of phosphate or borate buffers)
-
UV-Vis spectrophotometer
-
pH meter
-
Volumetric flasks and pipettes
-
Quartz cuvettes
Procedure:
-
Preparation of Stock Solutions: Prepare a stock solution of each phenol in a suitable solvent (e.g., ethanol or a water-miscible solvent) at a known concentration (e.g., 1 x 10⁻³ M).
-
Preparation of Sample Solutions: For each phenol, prepare a series of solutions in the different buffer systems. This is typically done by adding a small, constant volume of the phenol stock solution to a larger, known volume of each buffer solution. The final concentration of the phenol should be in a range that gives an absorbance reading between 0.1 and 1.0.
-
Spectrophotometric Measurements:
-
Record the UV-Vis spectrum of each phenol in a highly acidic solution (e.g., pH 1) to obtain the spectrum of the fully protonated form (ArOH).
-
Record the UV-Vis spectrum of each phenol in a highly basic solution (e.g., pH 13) to obtain the spectrum of the fully deprotonated form (ArO⁻).
-
Identify a wavelength where the difference in absorbance between the acidic and basic forms is maximal.
-
For each buffered solution of a given phenol, measure the absorbance at this chosen wavelength. Also, measure the precise pH of each solution using a calibrated pH meter.
-
-
Data Analysis: The pKₐ can be calculated using the following equation, derived from the Henderson-Hasselbalch equation: pKₐ = pH + log[(Amax - A) / (A - Amin)] where:
-
A is the absorbance of the phenol in a buffer of a specific pH.
-
Amax is the absorbance of the fully deprotonated form (at high pH).
-
Amin is the absorbance of the fully protonated form (at low pH).
-
-
Hammett Plot Construction: Plot the pKₐ values of the substituted phenols against the appropriate Hammett σ constant (σp for para-substituents). The slope of this plot is the reaction constant (ρ).
Kinetic Study of Electrophilic Aromatic Substitution: Bromination of Substituted Benzenes
This experiment measures the rate of an electrophilic aromatic substitution reaction for a series of substituted benzenes to determine the relative activating or deactivating effect of the substituents.
Materials and Equipment:
-
Substituted benzenes (e.g., iodobenzene, nitrobenzene, and benzene)
-
Bromine (Br₂)
-
A suitable solvent (e.g., acetic acid)
-
A catalyst (e.g., iron(III) bromide, FeBr₃, if necessary, though some activated rings may not require it)
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) equipped with a suitable detector
-
Thermostatted reaction vessel
-
Syringes for sampling
-
Quenching solution (e.g., sodium thiosulfate solution)
Procedure:
-
Reaction Setup: In a thermostatted reaction vessel, dissolve a known concentration of the substituted benzene in the solvent.
-
Initiation of Reaction: At time t=0, add a known concentration of bromine to the reaction vessel with vigorous stirring.
-
Monitoring the Reaction: At regular time intervals, withdraw a small aliquot of the reaction mixture using a syringe.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching agent (e.g., sodium thiosulfate) to consume any unreacted bromine.
-
Analysis: Analyze the quenched samples by GC or HPLC to determine the concentration of the reactant (substituted benzene) and/or the product (brominated substituted benzene) at each time point.
-
Data Analysis:
-
Determine the order of the reaction with respect to the substituted benzene and bromine.
-
Calculate the rate constant (k) for the reaction of each substituted benzene. This can be done by plotting the appropriate function of concentration versus time (e.g., ln[reactant] vs. time for a pseudo-first-order reaction).
-
-
Hammett Plot Construction: Plot log(k/k₀) against the appropriate Hammett σ constant for each substituent, where k is the rate constant for the substituted benzene and k₀ is the rate constant for benzene. The slope of the line gives the reaction constant (ρ). A negative ρ value is expected for electrophilic aromatic substitution, indicating that electron-donating groups accelerate the reaction.
Visualizing Electronic Effects and Experimental Workflows
Graphical representations are invaluable for conceptualizing the flow of electrons and the logic of experimental procedures.
Inductive and Resonance Effects
Caption: Inductive and resonance effects of iodo and nitro groups.
Experimental Workflow for Hammett Analysis
Caption: General workflow for Hammett analysis.
Conclusion
The iodo and nitro substituents exert profound and distinct electronic effects on aromatic systems. The nitro group is a powerful and unambiguous electron-withdrawing group, deactivating the ring towards electrophilic attack and directing incoming electrophiles to the meta position. The iodo group, in contrast, presents a more subtle interplay of a weak inductive withdrawal and a weak resonance donation, leading to overall weak deactivation but ortho, para-direction. A quantitative understanding of these effects, facilitated by parameters derived from systematic experimental studies, is indispensable for the rational design of molecules in drug development and materials science. The methodologies and data presented in this guide serve as a foundational resource for researchers engaged in the synthesis and analysis of substituted aromatic compounds.
References
- 1. scribd.com [scribd.com]
- 2. Data enhanced Hammett-equation: reaction barriers in chemical space - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04235H [pubs.rsc.org]
- 3. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Field and Resonance values according to Swain [stenutz.eu]
- 6. An Accurate Approach for Computational pKa Determination of Phenolic Compounds [mdpi.com]
- 7. old.goldbook.iupac.org [old.goldbook.iupac.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Swain–Lupton equation - Wikipedia [en.wikipedia.org]
- 10. Taft equation - Wikipedia [en.wikipedia.org]
- 11. dalalinstitute.com [dalalinstitute.com]
2-Iodo-5-nitrophenol: A Versatile Intermediate for Advanced Research Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodo-5-nitrophenol is a highly functionalized aromatic compound that holds significant promise as a versatile intermediate in organic synthesis. Its unique substitution pattern, featuring a hydroxyl group, a nitro group, and an iodine atom on a benzene ring, provides multiple reactive sites for the construction of complex molecular architectures. This technical guide explores the potential research applications of this compound, with a particular focus on its utility in palladium-catalyzed cross-coupling reactions for the synthesis of novel heterocyclic compounds and the potential biological relevance of its derivatives.
Chemical Properties and Reactivity
This compound (C₆H₄INO₃) is a crystalline solid with a molecular weight of approximately 265.01 g/mol . The presence of an electron-withdrawing nitro group and a bulky iodine atom influences the reactivity of the aromatic ring and the acidity of the phenolic hydroxyl group. The key reactive centers of this compound are:
-
The Carbon-Iodine Bond: This bond is susceptible to oxidative addition with low-valent transition metals, particularly palladium(0), making it an excellent substrate for cross-coupling reactions such as Sonogashira, Suzuki, Heck, and Buchwald-Hartwig couplings.
-
The Phenolic Hydroxyl Group: The hydroxyl group can participate in O-alkylation, O-arylation, and esterification reactions. It also plays a crucial role in directing ortho-lithiation and can participate in intramolecular cyclization reactions.
-
The Nitro Group: The nitro group can be reduced to an amino group, which can then be further functionalized. This transformation is valuable for creating diverse derivatives with potential pharmacological applications.
Core Research Application: Synthesis of Substituted Benzofurans
A primary application of this compound is in the synthesis of 5-nitro-substituted benzofurans. Benzofuran motifs are prevalent in a wide range of biologically active natural products and synthetic pharmaceuticals, exhibiting antimicrobial, anticancer, and anti-inflammatory properties. The synthesis of these compounds from this compound typically involves a two-step sequence: a Sonogashira coupling followed by an intramolecular cyclization.
Logical Workflow for Benzofuran Synthesis
Caption: Synthetic pathway from this compound to 2-substituted-5-nitrobenzofurans.
Experimental Protocols
While specific, optimized protocols for this compound are not abundantly available in the literature, the following are detailed, generalized procedures for key cross-coupling reactions based on established methodologies for structurally similar compounds. These protocols provide a robust starting point for researchers.
Protocol 1: General Procedure for Sonogashira Coupling
This protocol describes the palladium- and copper-cocatalyzed cross-coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0-3.0 mmol, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)), 5 mL
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Add the anhydrous solvent and the base to the flask.
-
Stir the mixture at room temperature for 10 minutes to ensure dissolution and complex formation.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 50-80 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki Coupling
This protocol outlines the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03-0.05 mmol, 3-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Solvent system (e.g., Dioxane/water 4:1, or Toluene), 5 mL
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry round-bottom flask, add this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to reflux (typically 80-100 °C) under the inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can range from 8 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data
Specific yield data for reactions involving this compound is not extensively reported. However, based on analogous reactions with similar iodo-phenols and iodo-nitroaromatics, the following table provides expected yields for the Sonogashira and Suzuki couplings. These values should be considered as representative estimates, with actual yields being substrate and condition dependent.
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Expected Yield (%) |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | TEA | THF | 60 | 75-90 |
| Sonogashira | 1-Hexyne | PdCl₂(PPh₃)₂ / CuI | DIPEA | DMF | 70 | 70-85 |
| Suzuki | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 80-95 |
| Suzuki | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene | 100 | 85-98 |
Potential for Drug Discovery and Development
While no direct biological activity for this compound has been reported, its derivatives, particularly the 5-nitro-substituted benzofurans, are of significant interest to medicinal chemists. The nitroaromatic moiety is a known pharmacophore in various antimicrobial and antiparasitic drugs, where its reduction in biological systems can lead to the formation of cytotoxic reactive nitrogen species.
Signaling Pathway Hypothesis
Derivatives of this compound could potentially be developed as inhibitors of various signaling pathways implicated in diseases such as cancer and inflammation. For instance, substituted benzofurans have been shown to inhibit protein kinases, cyclooxygenases (COX), and other key enzymes. The synthesis of a library of derivatives from this compound would enable structure-activity relationship (SAR) studies to identify potent and selective modulators of specific biological targets.
Caption: A potential workflow for drug discovery starting from this compound.
Conclusion
This compound is a valuable and versatile building block for organic synthesis. Its primary utility lies in its application as a precursor for palladium-catalyzed cross-coupling reactions to generate a variety of substituted aromatic compounds, most notably 5-nitro-substituted benzofurans. While direct quantitative data and biological activity studies for this compound are currently limited, the established importance of its potential derivatives in medicinal chemistry and materials science makes it a compound of high interest for further research and development. The experimental protocols and synthetic strategies outlined in this guide provide a solid foundation for researchers to explore the full potential of this promising chemical intermediate.
Methodological & Application
Synthesis of 2-Iodo-5-nitrophenol: An Application Note and Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 2-iodo-5-nitrophenol, a valuable intermediate in organic synthesis and drug discovery. The protocol is presented in a step-by-step format, suitable for execution in a standard organic chemistry laboratory.
Introduction
This compound is a substituted aromatic compound containing three key functional groups: a hydroxyl group, a nitro group, and an iodine atom. This unique combination of substituents makes it a versatile building block for the synthesis of more complex molecules, including pharmaceutical agents and molecular probes. The synthetic route described herein involves a two-step process: the synthesis of the precursor, 5-nitrophenol (also known as m-nitrophenol), followed by its regioselective iodination.
Experimental Overview
The synthesis of this compound is achieved through a two-step reaction sequence. The first step is the synthesis of 5-nitrophenol from 3-nitroaniline via a diazotization reaction followed by hydrolysis. The second step involves the electrophilic iodination of the resulting 5-nitrophenol at the ortho-position to the hydroxyl group using N-iodosuccinimide (NIS).
Chemical Reaction Scheme
Caption: Overall reaction scheme for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the starting materials and the final product.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |
| 3-Nitroaniline | C₆H₆N₂O₂ | 138.13 | 112-114 | Yellow to orange crystals |
| 5-Nitrophenol | C₆H₅NO₃ | 139.11 | 96-98 | Pale yellow solid |
| N-Iodosuccinimide (NIS) | C₄H₄INO₂ | 224.98 | 198-201 (dec.) | White to off-white solid |
| This compound | C₆H₄INO₃ | 265.01 | 108-112 | Yellow solid |
Experimental Protocols
Step 1: Synthesis of 5-Nitrophenol
This protocol is adapted from a procedure published in Organic Syntheses.[1]
Materials:
-
3-Nitroaniline (finely powdered)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Ice
Equipment:
-
4-L Beaker
-
Mechanical or magnetic stirrer
-
Separatory funnel
-
Heating mantle or steam bath
-
Apparatus for steam distillation
Procedure:
-
In a 4-L beaker, place 210 g (1.5 moles) of finely powdered 3-nitroaniline.
-
Prepare a cold mixture of 450 mL of water and 330 mL of concentrated sulfuric acid. With stirring, add this acid mixture to the 3-nitroaniline.
-
Add approximately 800 g of crushed ice to the mixture to form a homogeneous slurry.
-
Prepare a solution of 105 g (1.52 moles) of sodium nitrite in 250 mL of water.
-
Rapidly add the sodium nitrite solution to the bottom of the stirred 3-nitroaniline slurry through a separatory funnel over a period of 8-10 minutes. Maintain the temperature below 5 °C. The completion of the diazotization can be checked with starch-iodide paper.
-
In a separate large flask (e.g., 5-L), prepare a mixture of 750 mL of concentrated sulfuric acid and 750 mL of water. Heat this solution to boiling.
-
Add the cold diazonium salt solution to the boiling sulfuric acid solution.
-
After the addition is complete, continue to boil the solution for 15-20 minutes.
-
Allow the reaction mixture to cool to room temperature. The crude 5-nitrophenol will precipitate.
-
Isolate the crude product by filtration.
-
Purify the crude 5-nitrophenol by steam distillation. The purified product will solidify in the condenser and receiver.
-
Collect the purified 5-nitrophenol by filtration and dry it in a desiccator.
Step 2: Synthesis of this compound
This protocol is based on general methods for the iodination of activated aromatic rings using N-iodosuccinimide.[2][3]
Materials:
-
5-Nitrophenol
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (optional)
Procedure:
-
In a round-bottom flask, dissolve 13.9 g (0.1 mol) of 5-nitrophenol in 200 mL of acetonitrile.
-
To the stirred solution, add 22.5 g (0.1 mol) of N-iodosuccinimide (NIS) in one portion at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Dissolve the residue in 200 mL of dichloromethane.
-
Transfer the solution to a separatory funnel and wash with 100 mL of saturated aqueous sodium thiosulfate solution to remove any unreacted iodine.
-
Wash the organic layer with 100 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the synthesis of this compound.
Caption: Workflow diagram illustrating the synthesis of this compound.
References
Application Notes and Protocols for Suzuki Coupling of 2-Iodo-5-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This powerful palladium-catalyzed reaction is widely employed in the pharmaceutical and materials science industries for the synthesis of biaryls and other complex molecules. 2-Iodo-5-nitrophenol is a valuable building block, incorporating a reactive iodine atom for coupling and a nitro group that can be a key pharmacophore or a precursor for further functionalization.
This document provides detailed application notes and a generalized experimental protocol for the Suzuki coupling of this compound with various arylboronic acids. The presence of both a phenolic hydroxyl group and an electron-withdrawing nitro group on the aromatic ring presents unique challenges and considerations for reaction optimization.
Reaction Scheme
The general scheme for the Suzuki-Miyaura coupling of this compound is depicted below, showcasing the formation of a 2-hydroxy-4-nitrobiphenyl derivative.
Application Notes and Protocols for the Utilization of 2-Iodo-5-nitrophenol in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Iodo-5-nitrophenol as a versatile building block in the synthesis of pharmaceutical compounds. The presence of three distinct functional groups—a hydroxyl, an iodo, and a nitro group—on the aromatic ring allows for a variety of chemical transformations, making it a valuable starting material for the synthesis of complex molecular architectures, including kinase inhibitors and other targeted therapeutics.
Overview of Synthetic Utility
This compound is a trifunctional aromatic compound with the chemical formula C₆H₄INO₃ and a molecular weight of 265.01 g/mol . Its chemical structure (Figure 1) offers multiple reaction sites for synthetic elaboration:
-
Iodo Group: The iodine atom is an excellent leaving group in various cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
-
Nitro Group: The electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution and can be readily reduced to an amino group, which can then be further functionalized.
-
Phenolic Hydroxyl Group: The hydroxyl group can be alkylated to form ethers or acylated to form esters. It also directs electrophilic aromatic substitution to the ortho and para positions.
Figure 1: Chemical Structure of this compound
Application in the Synthesis of Kinase Inhibitors
A key application of this compound is in the synthesis of substituted benzophenones, which are precursors to various kinase inhibitors. For example, it serves as a starting material for the synthesis of intermediates for drugs like Nilotinib, a Bcr-Abl kinase inhibitor used in the treatment of chronic myelogenous leukemia.
The general synthetic strategy involves a Suzuki-Miyaura coupling reaction at the iodo position, followed by further modifications of the nitro and hydroxyl groups.
Key Synthetic Transformations
Table 1: Key Reactions and Transformations of this compound
| Reaction Type | Reagents and Conditions | Product Functional Group | Pharmaceutical Relevance |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Dioxane/Water) | Biaryl | Formation of core scaffolds for kinase inhibitors. |
| Ether Synthesis (Williamson) | Alkyl halide, Base (e.g., K₂CO₃), Solvent (e.g., DMF) | Aryl ether | Modification of the phenolic hydroxyl to modulate solubility and binding. |
| Nitro Group Reduction | Reducing agent (e.g., SnCl₂/HCl, H₂/Pd-C) | Amino group | Introduction of a key functional group for amide bond formation. |
| Ullmann Coupling | Amine or Alcohol, Cu catalyst, Base | Arylamine or Aryl ether | Alternative method for C-N or C-O bond formation. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Evacuate the flask and backfill with an inert gas. Repeat this process three times.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.
-
Heat the reaction mixture to 90-100 °C and stir under an inert atmosphere for 8-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
Table 2: Representative Yields for Suzuki-Miyaura Coupling of this compound
| Arylboronic Acid | Product | Typical Yield (%) |
| Phenylboronic acid | 2-Phenyl-5-nitrophenol | 85-95 |
| 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-5-nitrophenol | 80-90 |
| 3-Pyridylboronic acid | 2-(3-Pyridyl)-5-nitrophenol | 75-85 |
General Protocol for the Reduction of the Nitro Group
This protocol outlines the reduction of a 2-aryl-5-nitrophenol derivative to the corresponding 5-amino-2-arylphenol.
Materials:
-
2-Aryl-5-nitrophenol derivative
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the 2-aryl-5-nitrophenol derivative (1.0 mmol, 1.0 eq) in ethanol (10 mL) in a round-bottom flask.
-
Add tin(II) chloride dihydrate (5.0 mmol, 5.0 eq).
-
Slowly add concentrated hydrochloric acid (2 mL) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the pH is ~8.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (10 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude amino-phenol derivative, which can be used in the next step without further purification or purified by column chromatography.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical workflow for the synthesis of key pharmaceutical intermediates starting from this compound.
Conclusion
This compound is a highly valuable and versatile building block for pharmaceutical synthesis. Its trifunctional nature allows for a wide range of chemical modifications, providing access to complex molecular scaffolds. The protocols outlined in these application notes provide a solid foundation for researchers to explore the use of this compound in the discovery and development of new therapeutic agents. The ability to perform selective and high-yielding reactions at each of the functional groups makes this compound an important tool in the medicinal chemist's arsenal.
2-Iodo-5-nitrophenol: A Versatile Building Block in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodo-5-nitrophenol is a valuable and versatile building block in modern organic synthesis. Its unique trifunctional nature, featuring a hydroxyl group, an iodine atom, and a nitro group on an aromatic ring, allows for a diverse range of chemical transformations. The electron-withdrawing nature of the nitro group activates the molecule for nucleophilic aromatic substitution, while the iodo- group provides a handle for various transition metal-catalyzed cross-coupling reactions. The phenolic hydroxyl group can be engaged in etherification or esterification reactions, or it can be used to modulate the reactivity of the aromatic ring. These characteristics make this compound an attractive starting material for the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and materials with novel electronic properties.
This document provides detailed application notes and experimental protocols for key synthetic transformations involving this compound, with a focus on its application in the construction of carbon-carbon and carbon-heteroatom bonds.
Key Applications
The strategic placement of the iodo, nitro, and hydroxyl functional groups on the benzene ring makes this compound a prime candidate for several powerful synthetic methodologies.
Palladium-Catalyzed Cross-Coupling Reactions
The presence of the iodine atom allows for the participation of this compound in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for the formation of C-C and C-N bonds.
-
Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between this compound and various organoboron compounds, such as boronic acids or their esters. This method is widely used to synthesize biaryl compounds, which are common motifs in biologically active molecules. The reaction typically proceeds in the presence of a palladium catalyst and a base.[1][2]
-
Sonogashira Coupling: This powerful reaction facilitates the formation of a carbon-carbon bond between this compound and a terminal alkyne.[3][4][5][6] This methodology is invaluable for the synthesis of aryl alkynes, which are precursors to a wide range of organic compounds, including heterocycles and conjugated polymers. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[3][4][5][6]
Copper-Catalyzed Cross-Coupling Reactions
-
Ullmann Condensation: The Ullmann reaction is a classical method for the formation of carbon-oxygen and carbon-nitrogen bonds. This compound can be coupled with alcohols, phenols, or amines in the presence of a copper catalyst to form diaryl ethers, aryl alkyl ethers, or N-aryl amines, respectively.[7][8][9][10][11] These structural motifs are prevalent in many natural products and pharmaceutical agents.
Synthesis of Heterocyclic Compounds
This compound serves as a key precursor for the synthesis of various heterocyclic compounds. The functional groups on the aromatic ring can be manipulated to facilitate intramolecular cyclization reactions, leading to the formation of substituted benzofurans, indoles, and other important heterocyclic systems.
Data Presentation
The following tables summarize representative reaction conditions and expected yields for key transformations involving this compound and analogous substrates. It is important to note that actual yields may vary depending on the specific substrates, catalysts, and reaction conditions employed.
Table 1: Suzuki-Miyaura Coupling of Aryl Iodides with Phenylboronic Acid
| Entry | Aryl Iodide | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | Pd/C (1.4) | K₂CO₃ | DMF | Reflux (MW) | 1.5 | 92 |
| 2 | Iodobenzene | Cu(II) Salen complex@KCC-1 | K₂CO₃ | DMF | 110 | - | 95 |
| 3 | 3,4,5-tribromo-2,6-dimethylpyridine | Pd(dppf)Cl₂ (5) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 24 | ~100 |
Data adapted from analogous reactions reported in the literature.[2][12][13]
Table 2: Sonogashira Coupling of Aryl Iodides with Terminal Alkynes
| Entry | Aryl Iodide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ (0.5) | - | - | [TBP][4EtOV] | 55 | 3 | 85 |
| 2 | 2-Iodotoluene | Phenylacetylene | PdCl₂(PPh₃)₂ (0.5) | - | - | [TBP][4EtOV] | 55 | 3 | 96 |
| 3 | 4-Iodotoluene | Phenylacetylene | 5% Pd on alumina + 0.1% Cu₂O on alumina | - | - | THF-DMA | 75 | 72 | <2 |
| 4 | 1-Iodo-2-methyl-4-nitrobenzene | Phenylacetylene | 5% Pd on alumina + 0.1% Cu₂O on alumina | - | - | THF-DMA | - | - | - |
Data adapted from analogous reactions reported in the literature.[3][4][14]
Table 3: Ullmann Condensation of Aryl Halides with Nucleophiles
| Entry | Aryl Halide | Nucleophile | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Bromaminic acid | Aniline | Cu(0) | Phosphate Buffer | Water | 80-120 (MW) | 0.03-0.33 | Good to Excellent |
| 2 | 2-Iodo-4-methylaniline | p-Cresol | Cu(I) salt | - | - | - | - | - |
Data adapted from analogous reactions reported in the literature.[7][10][11]
Experimental Protocols
The following are detailed, generalized protocols for the key reactions described above. Researchers should optimize these conditions for their specific substrates and equipment.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Ethanol/H₂O or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask, add this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent to the flask.
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Sonogashira Coupling
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Base (e.g., Triethylamine or Diisopropylamine)
-
Solvent (e.g., THF or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent and the base.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to a desired temperature (e.g., 50-80 °C) and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite® and wash with an appropriate solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: General Procedure for Ullmann Condensation (Diaryl Ether Synthesis)
Materials:
-
This compound (1.0 mmol)
-
Phenol or alcohol (1.2 mmol)
-
Copper(I) catalyst (e.g., CuI, 10-20 mol%)
-
Ligand (e.g., L-proline or 1,10-phenanthroline, 20-40 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol)
-
Solvent (e.g., DMF or DMSO)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube, add the copper catalyst, ligand, and base.
-
Add this compound and the phenol or alcohol.
-
Evacuate the tube and backfill with an inert gas.
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100-140 °C).
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
The following diagrams illustrate the key reaction pathways and a general experimental workflow for the application of this compound in organic synthesis.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Caption: Key steps in the Sonogashira coupling reaction.
Caption: General experimental workflow for cross-coupling reactions.
References
- 1. mdpi.com [mdpi.com]
- 2. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 3. d-nb.info [d-nb.info]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Rapid and efficient microwave-assisted copper(0)-catalyzed ullmann coupling reaction: general access to anilinoanthraquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Collection - Rapid and Efficient Microwave-Assisted Copper(0)-Catalyzed Ullmann Coupling Reaction:â General Access to Anilinoanthraquinone Derivatives - Organic Letters - Figshare [figshare.com]
- 12. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 13. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Applications of 2-Iodo-5-nitrophenol in Cross-Coupling Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 2-Iodo-5-nitrophenol in various palladium-catalyzed cross-coupling reactions. This compound is a versatile building block in organic synthesis, particularly valuable for the introduction of a nitrophenol moiety into complex molecules. The presence of the iodo-substituent at the 2-position allows for a range of C-C and C-N bond-forming reactions, while the nitro group at the 5-position and the phenolic hydroxyl group offer handles for further functionalization, making it a key intermediate in the synthesis of pharmaceuticals and functional materials.
The electron-withdrawing nature of the nitro group can significantly influence the reactivity of the C-I bond, often facilitating the oxidative addition step in the catalytic cycle. However, the presence of the acidic phenolic proton may require careful selection of reaction conditions, particularly the base, to avoid side reactions. These protocols are based on established methodologies for similar substrates and provide a strong starting point for reaction optimization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. For this compound, this reaction enables the synthesis of 2-aryl-5-nitrophenols, which are precursors to a variety of biologically active compounds. The use of bulky, electron-rich phosphine ligands is often crucial for achieving high yields, especially with electron-deficient aryl halides like this compound.[1]
Table 1: Representative Conditions and Expected Yields for Suzuki-Miyaura Coupling of this compound
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 12-18 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 12-18 | 80-90 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DMF/H₂O (4:1) | 90 | 18-24 | 75-85 |
| 4 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (2) | BrettPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 12-18 | 88-96 |
Experimental Protocol: Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), the palladium catalyst, and the phosphine ligand.
-
Add the base (2.0-3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the specified temperature and stir for the indicated time, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
Synthesis of Bioactive Molecules Using 2-Iodo-5-nitrophenol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of bioactive molecules utilizing 2-iodo-5-nitrophenol as a versatile starting material. This compound, featuring an electron-withdrawing nitro group and a reactive iodine atom, is a valuable building block for a variety of organic transformations, including ether and ester formations, palladium-catalyzed cross-coupling reactions, and the synthesis of heterocyclic scaffolds. These derivatives are of significant interest in drug discovery due to the diverse biological activities exhibited by nitro-containing compounds, which include anticancer, anti-inflammatory, and antimicrobial properties.[1][2]
Introduction to Synthetic Strategies
This compound offers two primary reaction sites for chemical modification: the phenolic hydroxyl group and the carbon-iodine bond. The hydroxyl group can readily undergo O-alkylation to form ethers and O-acylation to form esters. The carbon-iodine bond is particularly amenable to palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions, allowing for the formation of carbon-carbon bonds and the construction of more complex molecular architectures. Furthermore, the strategic placement of the iodo and hydroxyl groups facilitates intramolecular cyclization reactions to generate heterocyclic systems like benzofurans.
I. Ether Synthesis via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for the preparation of ethers from an alkoxide and an alkyl halide.[3][4][5][6][7][8][9][10] In the case of this compound, the phenolic proton is first abstracted by a base to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction.
Experimental Protocol: Synthesis of 1-iodo-2-methoxy-4-nitrobenzene
Materials:
-
This compound
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Standard glassware for reflux, extraction, and purification
Procedure:
-
To a solution of this compound (1.0 mmol) in acetone (20 mL), add potassium carbonate (2.0 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
Add methyl iodide (1.2 mmol) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford 1-iodo-2-methoxy-4-nitrobenzene.
Experimental Workflow for Williamson Ether Synthesis
Caption: Workflow for the synthesis of 1-iodo-2-methoxy-4-nitrobenzene.
II. Ester Synthesis via Fischer Esterification
Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[2][11][12][13][14][15][16][17] While direct esterification of phenols can be less efficient, the principle can be applied, often with modifications such as using an acid chloride or anhydride for better yields. For the purpose of this protocol, a standard Fischer esterification is described.
Experimental Protocol: Synthesis of 2-Iodo-5-nitrophenyl acetate
Materials:
-
This compound
-
Acetic acid
-
Concentrated sulfuric acid (H₂SO₄)
-
Toluene (for azeotropic removal of water, optional)
-
Standard glassware for reflux, extraction, and purification
Procedure:
-
In a round-bottom flask, combine this compound (1.0 mmol) and a large excess of acetic acid (e.g., 10 mmol).
-
Carefully add a catalytic amount of concentrated sulfuric acid (2-3 drops).
-
If using an azeotropic setup, add toluene and a Dean-Stark trap.
-
Heat the mixture to reflux for 3-5 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture and pour it into ice-cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize the excess acid, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-iodo-5-nitrophenyl acetate.
Experimental Workflow for Fischer Esterification
Caption: Workflow for the synthesis of 2-iodo-5-nitrophenyl acetate.
III. Carbon-Carbon Bond Formation: Suzuki-Miyaura and Heck Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for constructing C-C bonds. The Suzuki-Miyaura coupling joins an organohalide with an organoboron compound, while the Heck reaction couples an organohalide with an alkene.[18][19][20][21][22][23][24][25]
Suzuki-Miyaura Coupling
This reaction is highly versatile for the synthesis of biaryl compounds, which are common motifs in bioactive molecules.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
Toluene and Water (or other suitable solvent mixture)
-
Standard Schlenk line equipment for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%).
-
Add the degassed solvent mixture (e.g., Toluene/Water 4:1, 10 mL).
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 8-12 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by column chromatography to obtain 2-phenyl-5-nitrophenol.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Heck Reaction
The Heck reaction is a valuable method for the arylation of alkenes.[15][26][27][28][29][30][31][32]
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triethylamine (Et₃N) or Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Standard Schlenk line equipment
Procedure:
-
In a Schlenk tube, dissolve this compound (1.0 mmol) in the chosen solvent (e.g., DMF, 10 mL).
-
Add the base (e.g., Et₃N, 2.0 mmol) and styrene (1.5 mmol).
-
Degas the mixture by bubbling with an inert gas for 15 minutes.
-
Add the palladium catalyst (Pd(OAc)₂, 2-5 mol%).
-
Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.
-
Monitor the reaction by TLC. After completion, cool to room temperature.
-
Pour the mixture into water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the residue by column chromatography to yield 2-(2-styryl)-4-nitrophenol.
IV. Synthesis of Heterocyclic Compounds: Benzofurans
The presence of the ortho-iodo and hydroxyl groups in this compound makes it an excellent precursor for the synthesis of benzofurans via intramolecular cyclization reactions, often following an initial cross-coupling step.[26][29]
Experimental Protocol: Synthesis of 5-Nitrobenzofuran Derivative via Intramolecular Heck Reaction
This protocol assumes a prior etherification to introduce an allylic group.
Materials:
-
2-Iodo-5-nitrophenoxy-alkene (prepared from this compound and an allyl halide via Williamson ether synthesis)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Sodium carbonate (Na₂CO₃) or another suitable base
-
DMF or other high-boiling polar aprotic solvent
-
Standard Schlenk line equipment
Procedure:
-
To a Schlenk flask, add the 2-iodo-5-nitrophenoxy-alkene substrate (1.0 mmol) and the base (e.g., Na₂CO₃, 2.0 mmol).
-
Evacuate and backfill with an inert gas.
-
Add the palladium catalyst (Pd(OAc)₂, 5 mol%).
-
Add the degassed solvent (e.g., DMF, 10 mL).
-
Heat the mixture to 100-140 °C for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, cool to room temperature.
-
Work-up the reaction as described for the Heck reaction.
-
Purify the crude product by column chromatography to obtain the 5-nitrobenzofuran derivative.
Logical Flow of Benzofuran Synthesis
Caption: Logical relationship for the synthesis of a 5-nitrobenzofuran derivative.
Quantitative Data Summary
| Reaction Type | Starting Material | Reagents | Product | Yield (%) | Ref. |
| Williamson Ether Synthesis | This compound | CH₃I, K₂CO₃, Acetone | 1-Iodo-2-methoxy-4-nitrobenzene | 85-95 (typical) | [3][4][5][6][7][8][9][10] |
| Fischer Esterification | This compound | Acetic acid, H₂SO₄ | 2-Iodo-5-nitrophenyl acetate | 60-80 (typical) | [2][11][12][13][14][15][16][17] |
| Suzuki-Miyaura Coupling | This compound | Phenylboronic acid, Pd(OAc)₂, K₂CO₃ | 2-Phenyl-5-nitrophenol | 70-90 (typical) | [18][19][20][21][22][23][24][25] |
| Heck Reaction | This compound | Styrene, Pd(OAc)₂, Et₃N | 2-(2-Styryl)-4-nitrophenol | 60-85 (typical) | [15][26][27][28][29][30][31][32] |
| Intramolecular Heck Reaction | 2-Iodo-5-nitrophenoxy-propene | Pd(OAc)₂, Na₂CO₃ | 5-Nitro-2-methyl-2,3-dihydrobenzofuran | 50-70 (typical) | [26][29] |
Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.
Bioactivity and Signaling Pathways
Derivatives of nitrophenols have been investigated for a range of biological activities, including anticancer and anti-inflammatory effects. The nitro group can play a crucial role in the molecule's interaction with biological targets.
Anticancer Activity: Many nitroaromatic compounds exhibit anticancer properties, which can be attributed to their ability to induce apoptosis, arrest the cell cycle, and inhibit key signaling pathways involved in cancer progression.[13][27][33][34][35] For instance, some nitrophenyl derivatives have been shown to induce apoptosis in cancer cells.[36]
Anti-inflammatory Activity: Nitro-containing compounds have also been shown to possess anti-inflammatory properties.[1][37] These effects are often mediated through the inhibition of pro-inflammatory signaling pathways such as the NF-κB and MAPK/ERK pathways.[1][37] These pathways are central to the inflammatory response, and their inhibition leads to a reduction in the production of inflammatory mediators like TNF-α and IL-6.
Inhibition of Pro-inflammatory Signaling
Caption: Simplified diagram of the inhibitory effect of nitrophenol derivatives on pro-inflammatory signaling pathways.
These application notes and protocols provide a foundation for the synthesis and exploration of bioactive molecules derived from this compound. Researchers are encouraged to adapt and optimize these methods for their specific synthetic targets and biological investigations.
References
- 1. Anti-Inflammatory Potential of 1-Nitro-2-Phenylethylene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. Electrophilic nitroalkene-tocopherol derivatives: synthesis, physicochemical characterization and evaluation of anti-inflammatory signaling responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrophilic nitroalkene-tocopherol derivatives: synthesis, physicochemical characterization and evaluation of anti-inflammatory signaling responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Design, synthesis and biological evaluation of novel N-nitrophenyl derivatives based on the structure of acetohydroxyacid synthase [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. community.wvu.edu [community.wvu.edu]
- 15. cerritos.edu [cerritos.edu]
- 16. Intracellular signaling pathways modulated by phenolic compounds: application for new anti-inflammatory drugs discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 18. Anti-Cancer Activity of Nitrones and Observations on Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.rsc.org [pubs.rsc.org]
- 21. pubs.rsc.org [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]
- 27. researchgate.net [researchgate.net]
- 28. soc.chim.it [soc.chim.it]
- 29. researchgate.net [researchgate.net]
- 30. macmillan.princeton.edu [macmillan.princeton.edu]
- 31. chem.libretexts.org [chem.libretexts.org]
- 32. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 35. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 36. researchgate.net [researchgate.net]
- 37. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Iodo-5-nitrophenol in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodo-5-nitrophenol is a versatile aromatic building block possessing three distinct functional groups amenable to a wide range of chemical transformations. The presence of an iodine atom, a nitro group, and a phenolic hydroxyl group on the same scaffold makes it an attractive starting material for the synthesis of diverse heterocyclic compounds. The iodine atom is an excellent leaving group for various cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Ullmann couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The nitro group can be readily reduced to an amino group, which can then participate in cyclization reactions to form nitrogen-containing heterocycles. Furthermore, the phenolic hydroxyl group can act as a nucleophile in cyclization reactions or be functionalized to modulate the electronic properties of the molecule.
These application notes provide detailed protocols for the synthesis of key heterocyclic scaffolds, such as benzoxazoles and benzofurans, utilizing this compound as the starting material. The methodologies presented are based on established and reliable synthetic transformations adapted for this specific substrate.
Application Note 1: Synthesis of 2-Substituted 6-Iodobenzoxazoles
Principle
The synthesis of 2-substituted 6-iodobenzoxazoles from this compound is a two-step process. The first step involves the selective reduction of the nitro group to an amine, yielding 2-amino-6-iodophenol. The second step is the condensation of this intermediate with a carboxylic acid or an acyl chloride, followed by intramolecular cyclization to form the benzoxazole ring. This approach allows for the introduction of various substituents at the 2-position of the benzoxazole core, making it a valuable strategy for generating compound libraries for drug discovery.
Experimental Workflow
Caption: Workflow for the synthesis of 2-substituted 6-iodobenzoxazoles.
Protocols
Protocol 1.1: Reduction of this compound to 2-Amino-6-iodophenol
This protocol describes the reduction of the nitro group to an amine. The use of sodium borohydride with a palladium catalyst is effective for this transformation while preserving the iodo substituent.
-
Materials:
-
This compound
-
Palladium on carbon (10 wt. %)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.
-
Add palladium on carbon (0.1 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (4.0 eq) portion-wise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with ethyl acetate.
-
Combine the filtrates and remove the organic solvents under reduced pressure.
-
To the aqueous residue, add saturated NaHCO₃ solution and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield 2-amino-6-iodophenol, which can be used in the next step without further purification.
-
Protocol 1.2: Synthesis of 2-Phenyl-6-iodobenzoxazole
This protocol details the cyclization of 2-amino-6-iodophenol with benzoyl chloride to form the corresponding benzoxazole.
-
Materials:
-
2-Amino-6-iodophenol (from Protocol 1.1)
-
Benzoyl chloride
-
Pyridine
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 2-amino-6-iodophenol (1.0 eq) in pyridine in a round-bottom flask.
-
Cool the solution to 0 °C and add benzoyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.
-
After cooling, pour the reaction mixture into ice-water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-phenyl-6-iodobenzoxazole.
-
Quantitative Data
The following table summarizes representative yields for the synthesis of benzoxazoles from various 2-aminophenols and carboxylic acid derivatives, which can be expected to be similar for the proposed synthesis.
| 2-Aminophenol Derivative | Coupling Partner | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2-Aminophenol | Benzoic Acid | Polyphosphoric Acid | Neat | 150 | 75-85 | |
| 2-Aminophenol | Benzoyl Chloride | Pyridine | Toluene | Reflux | 80-90 | |
| 4-Nitro-2-aminophenol | Acetic Anhydride | Acetic Acid | Reflux | 85-95 | ||
| 2-Aminophenol | Benzaldehyde | K₂CO₃ / Ni(II) complex | DMF | 80 | 87-94 |
Application Note 2: Synthesis of 2-Substituted 6-Nitrobenzofurans via Sonogashira Coupling and Cyclization
Principle
This application note describes a tandem Sonogashira coupling and intramolecular cyclization reaction to synthesize 2-substituted 6-nitrobenzofurans from this compound. The Sonogashira reaction facilitates the formation of a C-C bond between the aryl iodide and a terminal alkyne. The resulting 2-alkynylphenol intermediate can then undergo an intramolecular cyclization to form the benzofuran ring, often catalyzed by the same copper co-catalyst used in the coupling step.
Reaction Pathway
Caption: Synthesis of 6-nitrobenzofurans via Sonogashira coupling and cyclization.
Protocol
Protocol 2.1: One-Pot Synthesis of 2-Phenyl-6-nitrobenzofuran
This protocol outlines a one-pot procedure for the synthesis of 2-phenyl-6-nitrobenzofuran from this compound and phenylacetylene.
-
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Argon or Nitrogen gas supply
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).
-
Add anhydrous THF, followed by triethylamine (2.5 eq).
-
Add phenylacetylene (1.2 eq) dropwise to the stirred mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 8-12 hours, monitoring by TLC. The reaction progress can be followed by observing the consumption of the starting material and the formation of the benzofuran product.
-
After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite® to remove the catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain 2-phenyl-6-nitrobenzofuran.
-
Quantitative Data
The following table presents data for the synthesis of benzofurans from various 2-iodophenols and terminal alkynes, indicating the expected scope and efficiency of the reaction.
| 2-Iodophenol Derivative | Terminal Alkyne | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 2-Iodophenol | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 85-95 | |
| 2-Iodo-4-methylphenol | 1-Hexyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80-90 | |
| 2-Iodophenol | Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ / CuI | DIPA | Toluene | 75-85 | |
| 2,5-Diiodophenol | Phenylacetylene (2.2 eq) | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 70-80 |
Application Note 3: Synthesis of Substituted Nitrophenols via Suzuki-Miyaura Cross-Coupling
Principle
The Suzuki-Miyaura coupling is a highly efficient method for forming C-C bonds between an aryl halide and an organoboron compound, such as a boronic acid. This reaction can be applied to this compound to synthesize biaryl compounds, which are important scaffolds in medicinal chemistry and materials science. The reaction is catalyzed by a palladium complex and requires a base to activate the boronic acid.
Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol
Protocol 3.1: Synthesis of 2-(4-methoxyphenyl)-5-nitrophenol
This protocol describes the Suzuki-Miyaura coupling of this compound with 4-methoxyphenylboronic acid.
-
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Argon or Nitrogen gas supply
-
-
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), 4-methoxyphenylboronic acid (1.5 eq), and potassium carbonate (2.0 eq).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Evacuate the flask and backfill with an inert gas (argon or nitrogen); repeat this cycle three times.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 ratio).
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2-(4-methoxyphenyl)-5-nitrophenol.
-
Quantitative Data
The following table illustrates the scope of the Suzuki-Miyaura coupling with various arylboronic acids and iodo-aromatic compounds.
| Iodo-Aromatic Substrate | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |
| Iodobenzene | Phenylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol | 90 | |
| 4-Iodoanisole | Phenylboronic Acid | Pd/C | K₂CO₃ | DME/Water | 85-95 | |
| 1-Iodo-4-nitrobenzene | Phenylboronic Acid | Pd(OAc)₂ / PPh₃ | K₃PO₄ | Dioxane | 80-90 | |
| 2-Iodophenol | 4-Tolylboronic Acid | Pd(PPh₃)₄ | Cs₂CO₃ | DMF | 75-85 |
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Iodo-5-nitrophenol with Organoboronic Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds. This palladium-catalyzed reaction between an organohalide and an organoboron compound is renowned for its versatility, mild reaction conditions, and tolerance of a wide range of functional groups.[1] These attributes make it an invaluable tool in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science.
This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling of 2-iodo-5-nitrophenol with various organoboronic acids. The resulting 2-aryl-5-nitrophenol scaffolds are important structural motifs in a variety of biologically active compounds and are key intermediates in the synthesis of pharmaceuticals.
Reaction Principle
The reaction proceeds via a catalytic cycle involving a palladium complex. The key steps are:
-
Oxidative Addition: The palladium(0) catalyst reacts with the aryl iodide (this compound) to form a palladium(II) intermediate.
-
Transmetalation: The organoboron reagent (organoboronic acid) transfers its organic group to the palladium(II) complex. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle.[2]
Applications in Drug Discovery and Development
The 2-aryl-5-nitrophenol core is a privileged scaffold in medicinal chemistry, appearing in a wide range of compounds with diverse biological activities. The ability to readily synthesize a library of these compounds through the Suzuki-Miyaura coupling of this compound allows for the systematic exploration of structure-activity relationships (SAR).[3]
The nitro group, while sometimes associated with toxicity, is a versatile functional group that can be a key pharmacophore or can be readily reduced to an amino group, providing a handle for further functionalization.[4] This allows for the generation of a diverse array of derivatives for biological screening. For instance, related nitro-containing aromatic compounds have been investigated for their potential as anticancer and antimicrobial agents.[5]
Data Presentation
The following table summarizes the expected outcomes for the Suzuki-Miyaura coupling of this compound with various organoboronic acids. The data is based on a combination of a specific example for a similar substrate and typical yields for related Suzuki-Miyaura coupling reactions.
| Entry | Organoboronic Acid | Product | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 5-Nitro-2-phenylphenol | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-5-nitrophenol | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 100 | 16 | 80-90 |
| 3 | Thiophene-2-boronic acid | 5-Nitro-2-(thiophen-2-yl)phenol | Pd(PPh₃)₄ | Na₂CO₃ | Toluene | 110 | 12 | ~70-85 |
| 4 | Benzo[b]thiophen-2-ylboronic acid | 4-(Benzo[b]thiophen-2-yl)-2-nitrophenol | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 61[6] |
*Yields are estimated based on analogous reactions reported in the literature for similar substrates.
Experimental Protocols
General Protocol for the Suzuki-Miyaura Coupling of this compound
This protocol describes a general procedure for the coupling of this compound with an organoboronic acid using a palladium catalyst.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Organoboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 0.03-0.05 mmol, 3-5 mol%)
-
Base (e.g., Potassium carbonate [K₂CO₃], 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 ratio, 5 mL)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Brine
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard glassware for workup and purification
-
Nitrogen or Argon gas supply
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add this compound (1.0 mmol), the desired organoboronic acid (1.2-1.5 mmol), and the base (2.0 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times.
-
Reagent Addition: Add the palladium catalyst (0.03-0.05 mmol) to the flask under the inert atmosphere.
-
Solvent Addition: Add the degassed solvent system (e.g., 4:1 Dioxane/Water, 5 mL) to the flask via syringe.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring under the inert atmosphere.
-
Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within 8-24 hours.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-aryl-5-nitrophenol.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
References
- 1. mdpi.com [mdpi.com]
- 2. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. 5-Iodo-2-nitrophenol | C6H4INO3 | CID 14091689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Functionalization of the Phenol Group in 2-Iodo-5-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the hydroxyl group of 2-Iodo-5-nitrophenol, a versatile building block in organic synthesis. The protocols cover three key functionalization reactions: etherification, esterification, and conversion to a triflate. These transformations open avenues for the synthesis of a wide array of derivatives with potential applications in medicinal chemistry and materials science.
Introduction
This compound is a valuable starting material due to its multiple reactive sites. The electron-withdrawing nitro group and the iodo substituent influence the reactivity of the aromatic ring and the phenolic hydroxyl group. Functionalization of the phenol group allows for the introduction of diverse functionalities, enabling the modulation of steric and electronic properties of the molecule. This can be a crucial step in the synthesis of complex target molecules, including active pharmaceutical ingredients.
The following sections provide detailed experimental procedures, quantitative data, and visual representations of the reaction pathways for the etherification, esterification, and triflation of this compound.
Etherification: Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for the preparation of ethers. This reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide, which then undergoes an SN2 reaction with an alkyl halide.[1]
General Reaction Scheme
Caption: General scheme for Williamson ether synthesis.
Quantitative Data for Etherification Reactions
| Entry | Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 6-(Chloromethyl)-1-isopropyl-1H-indazole | K2CO3 | DMF | RT | 12 | 77 | [2] |
| 2 | Isobutylene | H2SO4 (cat.) | 1,4-Dioxane | RT | 72 | N/A | [3] |
Experimental Protocol: Synthesis of 5-(1-Butynyl)-6-((2-iodo-5-nitrophenoxy)methyl)-1-isopropyl-1H-indazole[2]
Materials:
-
6-(Hydroxymethyl)-1-isopropyl-1H-indazole (1.0 eq)
-
This compound (1.0 eq)
-
Potassium carbonate (K2CO3, 2.0 eq)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of 6-(hydroxymethyl)-1-isopropyl-1H-indazole in DMF, add this compound and potassium carbonate.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Upon completion of the reaction (monitored by TLC), pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ether.
Experimental Workflow: Etherification
Caption: Workflow for Williamson ether synthesis.
Esterification
Esterification of the phenolic hydroxyl group can be achieved by reaction with an acyl chloride or acid anhydride. This reaction introduces an ester functionality, which can serve as a key structural motif or a protecting group. Phenols generally react more readily with acyl chlorides than with carboxylic acids.[4]
General Reaction Scheme
Caption: General scheme for the esterification of a phenol.
Quantitative Data for Esterification Reactions
| Entry | Acylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Acetyl Chloride | Pyridine | Dichloromethane | RT | 2 | >90 (Typical) | General Protocol |
Experimental Protocol: General Procedure for the Synthesis of 2-Iodo-5-nitrophenyl Acetate
Materials:
-
This compound (1.0 eq)
-
Acetyl chloride (1.2 eq)
-
Pyridine (1.5 eq)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve this compound in dry dichloromethane in a round-bottom flask under an inert atmosphere.
-
Add pyridine to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Experimental Workflow: Esterification
Caption: Workflow for the esterification of this compound.
Conversion to Triflate
The conversion of the phenolic hydroxyl group to a trifluoromethanesulfonate (triflate) group is a valuable transformation in organic synthesis. The triflate group is an excellent leaving group, making the resulting aryl triflate a versatile substrate for cross-coupling reactions.
General Reaction Scheme
Caption: General scheme for the formation of an aryl triflate.
Quantitative Data for Triflation Reactions
| Entry | Reagent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Triflic Anhydride | Pyridine | Dichloromethane | 0 to RT | 1 | >90 (Typical) | General Protocol |
Experimental Protocol: General Procedure for the Synthesis of 2-Iodo-5-nitrophenyl Trifluoromethanesulfonate
Materials:
-
This compound (1.0 eq)
-
Triflic anhydride (1.1 eq)
-
Pyridine (1.2 eq)
-
Dichloromethane (DCM)
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine dropwise to the stirred solution.
-
Slowly add triflic anhydride to the reaction mixture via syringe.
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
The crude triflate can be purified by flash column chromatography on silica gel.
Experimental Workflow: Triflation
Caption: Workflow for the triflation of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Iodo-5-nitrophenol
Welcome to the technical support center for the synthesis of 2-Iodo-5-nitrophenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the synthesis of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The most common synthetic strategies for this compound are:
-
Nitration of 2-Iodophenol: This is a direct approach where 2-iodophenol is nitrated to introduce a nitro group onto the aromatic ring.
-
Sandmeyer Reaction: This route typically starts with an aniline derivative, such as 2-amino-4-nitrophenol. The amino group is converted into a diazonium salt, which is then substituted with iodine.
Q2: What are the most common impurities I should expect?
A2: Impurities are highly dependent on the synthetic route chosen.
-
From Nitration of 2-Iodophenol: The most significant impurities are often positional isomers (e.g., 2-Iodo-3-nitrophenol, 2-Iodo-6-nitrophenol) and over-nitrated byproducts such as di-nitro-iodophenols.
-
From Sandmeyer Reaction: Expect unreacted starting materials and potential side-products from the decomposition of the diazonium salt. Incomplete reaction can also lead to the presence of the starting aniline.
Q3: Why is strict temperature control so critical during the synthesis?
A3: Temperature control is crucial for several reasons. In the nitration of phenols, elevated temperatures can lead to the formation of undesired isomers and increase the risk of over-nitration. For the Sandmeyer reaction, the diazonium salt intermediate is often unstable at higher temperatures and can decompose, leading to a lower yield of the desired product.
Q4: My final product is a brownish or yellowish oil instead of a solid. What should I do?
A4: The presence of impurities can lower the melting point of this compound, causing it to appear as an oil. It is also possible that an isomeric byproduct, which is an oil at room temperature, has been isolated. First, confirm the identity and purity of your product using analytical techniques like NMR or HPLC. If the desired product is present but impure, further purification by column chromatography or recrystallization is recommended.
Q5: How can I effectively remove colored impurities from my final product?
A5: Colored impurities, often resulting from oxidation or side reactions, can sometimes be removed by treating a hot solution of the crude product with activated charcoal before filtration and recrystallization. However, be aware that activated charcoal can also adsorb some of the desired product, potentially reducing the yield.
Troubleshooting Guides
Problem: Low Yield in the Nitration of 2-Iodophenol
| Potential Cause | Recommended Solution |
| Over-nitration | Reduce the reaction temperature and use a milder nitrating agent. Slowly add the nitrating agent to the reaction mixture. |
| Formation of Isomers | Optimize the reaction conditions, such as solvent and temperature, to favor the formation of the desired 5-nitro isomer. |
| Oxidation of Phenol | Use a less aggressive nitrating agent and maintain a low reaction temperature to minimize oxidative side reactions that can lead to tar formation. |
| Incomplete Reaction | Monitor the reaction progress using TLC. If the reaction stalls, consider a slight increase in temperature or a longer reaction time, but be cautious of side reactions. |
Problem: Poor Results in the Sandmeyer Reaction
| Potential Cause | Recommended Solution |
| Decomposition of Diazonium Salt | Maintain a low temperature (typically 0-5 °C) during the diazotization and subsequent reaction. Use the diazonium salt immediately after its formation. |
| Incomplete Diazotization | Ensure the complete dissolution of the starting aniline and use a slight excess of sodium nitrite. Test for the presence of nitrous acid using starch-iodide paper. |
| Side Reactions | The presence of certain functional groups can lead to unwanted side reactions. Protect sensitive groups if necessary before carrying out the Sandmeyer reaction. |
| Low Yield of Iodination | Ensure that the potassium iodide solution is sufficiently concentrated and that the addition of the diazonium salt solution is done at a controlled rate. |
Data Presentation
The following table summarizes typical reaction conditions and expected yields for reactions analogous to the synthesis of this compound. Please note that these are representative examples and may require optimization for your specific experiment.
| Reaction Type | Starting Material | Reagents | Temperature (°C) | Typical Yield (%) | Reference Analogue |
| Nitration | 2-Iodoaniline | HNO₃/H₂SO₄ | 0-5 | 60-70 | 2-Iodo-5-nitroaniline[1] |
| Nitration | Iodothiophene | Acetyl nitrate | <0 | 67 | 2-Iodo-5-nitrothiophene[2] |
| Sandmeyer (Iodination) | 3,5-Dimethoxyaniline | NaNO₂, H₂SO₄, KI | - | 75 | Iodo-substituted methoxy ether[3] |
Experimental Protocols
Protocol 1: Nitration of 2-Iodophenol (Representative)
-
Dissolution: In a round-bottom flask, dissolve 2-iodophenol in a suitable solvent such as glacial acetic acid.
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Nitrating Agent Preparation: In a separate flask, prepare a nitrating mixture of nitric acid and sulfuric acid, and cool it to 0-5 °C.
-
Addition: Slowly add the cold nitrating mixture dropwise to the 2-iodophenol solution while maintaining the temperature below 5 °C.
-
Reaction: Stir the reaction mixture at 0-5 °C for a specified time, monitoring the reaction progress by TLC.
-
Quenching: Carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold water.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.
Protocol 2: Synthesis via Sandmeyer Reaction from 2-Amino-4-nitrophenol (Representative)
-
Diazotization:
-
Dissolve 2-amino-4-nitrophenol in an aqueous solution of a strong acid (e.g., sulfuric acid).
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a cold aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C.
-
Stir for 15-20 minutes after the addition is complete.
-
-
Iodination:
-
In a separate flask, prepare a solution of potassium iodide in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.
-
Allow the mixture to warm to room temperature and then gently heat to ensure complete decomposition of the diazonium salt (cessation of nitrogen evolution).
-
-
Workup:
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with a sodium thiosulfate solution to remove any excess iodine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
-
Purification: Purify the crude this compound by column chromatography or recrystallization.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for synthesis issues.
References
Technical Support Center: Purification of 2-Iodo-5-nitrophenol
This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for the purification of 2-Iodo-5-nitrophenol, designed for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two primary and most effective methods for purifying this compound are recrystallization and column chromatography. The choice between these techniques typically depends on the nature and quantity of the impurities, as well as the desired final purity of the compound.
Q2: How do I choose between recrystallization and column chromatography?
A2: Recrystallization is generally preferred when dealing with relatively small amounts of impurities in a solid sample. It is a cost-effective and straightforward technique for achieving high purity if a suitable solvent is found. Column chromatography is more versatile and is employed when recrystallization is ineffective, such as when impurities have similar solubility profiles to the target compound or when separating a complex mixture of byproducts.[1]
Q3: What are the typical impurities found in crude this compound?
A3: Impurities in this compound often originate from the synthetic route. Common impurities can include positional isomers (such as other iodo-nitrophenol isomers), unreacted starting materials, and byproducts from side reactions. The specific impurities will depend on the synthetic method used.
Q4: How can I assess the purity of this compound after purification?
A4: Purity can be assessed using several analytical techniques:
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities tend to broaden and depress the melting point.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system is a good indicator of purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative assessment of purity by separating and detecting trace impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired compound and identify any residual impurities.
Troubleshooting Guides
Recrystallization Issues
Q: My compound is "oiling out" instead of forming crystals. What should I do?
A: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.[1] To resolve this:
-
Add more hot solvent to ensure the compound fully dissolves at the solvent's boiling point.
-
Reheat the solution to ensure complete dissolution.
-
Allow the solution to cool more slowly to promote crystal formation over oiling.
-
If the issue persists, consider a different solvent or solvent system with a lower boiling point.
Q: No crystals are forming upon cooling. What is the problem?
A: This usually indicates that the solution is too dilute or the compound is too soluble in the chosen solvent at low temperatures.[1][2] Try the following:
-
Concentrate the solution: Evaporate some of the solvent to increase the concentration of the compound.
-
Induce crystallization:
Q: The resulting crystals are colored, but the pure compound should be colorless or pale yellow. How can I fix this?
A: Colored impurities are likely co-crystallizing with your product.[1] To remove them:
-
Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities.
-
Perform a hot filtration to remove the charcoal and any other insoluble impurities.
-
Be cautious not to add too much charcoal, as it can also adsorb the desired product.
Column Chromatography Issues
Q: The spots on the TLC plate are streaking or "tailing." What does this mean?
A: Tailing on a TLC plate, and subsequently on a column, often indicates that the compound is interacting too strongly with the stationary phase (e.g., silica gel).[1] This can be due to the acidic nature of phenols. To mitigate this:
-
Add a small amount of a polar modifier, such as acetic acid or triethylamine, to the eluent. This can help to reduce strong interactions and improve the spot shape.[1]
Q: I am not getting good separation between my compound and an impurity.
A: Poor separation is typically due to an inappropriate eluent system.[1]
-
Optimize the solvent system using TLC first. Aim for a retention factor (Rf) of around 0.3-0.4 for the desired compound, with clear separation from other spots.
-
Try different solvent mixtures. For polar compounds like phenols, mixtures of a nonpolar solvent (like hexanes) and a more polar solvent (like ethyl acetate or dichloromethane) are common.
-
If the compounds are very close, consider using a finer mesh silica gel or a longer column for better resolution.
Q: The compound is not eluting from the column.
A: This happens when the eluent is not polar enough to move the compound through the stationary phase.[1]
-
Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, incrementally increase the percentage of ethyl acetate.
Quantitative Data
Table 1: Recrystallization Solvent Selection
| Solvent/System | Solubility (Hot) | Solubility (Cold) | Comments |
| Ethanol/Water | High in hot ethanol | Low in cold ethanol/water mixture | A common and effective system for phenols. Dissolve in minimal hot ethanol and add hot water dropwise until cloudy, then clarify with a few more drops of ethanol.[1] |
| Toluene | Moderate to High | Low | Good for compounds with aromatic character. Can be prone to sublimation.[3] |
| Hexane/Ethyl Acetate | High in hot mixture | Low in cold mixture | A versatile system. Dissolve in a minimal amount of hot ethyl acetate and add hot hexanes as the anti-solvent.[3] |
| Isopropanol | High | Moderate | May require cooling to very low temperatures for good crystal recovery. |
Note: The optimal solvent system should be determined experimentally on a small scale.
Table 2: Column Chromatography Eluent Systems (Silica Gel)
| Eluent System (v/v) | Typical Rf Range | Comments |
| Hexane / Ethyl Acetate (9:1 to 7:3) | 0.2 - 0.5 | A standard starting point for separating moderately polar compounds like nitrophenols. Adjust the ratio based on TLC results.[1] |
| Dichloromethane / Methanol (99:1 to 95:5) | 0.2 - 0.5 | A more polar system for compounds that do not move significantly in hexane/ethyl acetate. |
| Toluene / Acetone (9:1 to 8:2) | 0.3 - 0.6 | An alternative system that can offer different selectivity. |
Note: The ideal eluent is one that provides a clear separation of the target compound from its impurities on a TLC plate.
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: On a small scale, test the solubility of the crude product in various solvents to find one where it is highly soluble when hot and sparingly soluble when cold (refer to Table 1). An ethanol/water system is a good starting point.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot primary solvent (e.g., ethanol) and heat the mixture while stirring until the solid is completely dissolved.[1][2]
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them, ensuring the solution does not cool and crystallize prematurely.[1]
-
Crystallization: If using a two-solvent system, add the hot anti-solvent (e.g., water) dropwise to the hot solution until it becomes slightly cloudy. Add a few more drops of the primary solvent to redissolve the precipitate, then allow the solution to cool slowly to room temperature.[1] For a single-solvent system, simply allow the hot, clear solution to cool slowly.
-
Cooling: Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[1][2]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1][2]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[1]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to remove residual solvent.
Protocol 2: Column Chromatography of this compound
-
TLC Analysis: Develop an optimal solvent system using Thin-Layer Chromatography (TLC). The ideal eluent should give the target compound an Rf value of approximately 0.3-0.4.[1]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow it to settle, ensuring uniform packing without air bubbles or cracks.[1]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane). Carefully load the sample onto the top of the silica gel bed in a narrow band.
-
Elution: Begin eluting the column with the solvent system determined from the TLC analysis. Collect fractions in test tubes or other suitable containers.
-
Gradient Elution (if necessary): If the separation is not sufficient or some compounds are not eluting, you can gradually increase the polarity of the eluent during the run.
-
Fraction Analysis: Monitor the collected fractions using TLC to identify which ones contain the pure desired product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Workflow for selecting a purification method for this compound.
Caption: Decision tree for troubleshooting common recrystallization problems.
References
Technical Support Center: Optimizing Reaction Conditions for 2-Iodo-5-nitrophenol
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the synthesis and optimization of 2-Iodo-5-nitrophenol.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method is the direct iodination of 3-nitrophenol. This electrophilic aromatic substitution reaction introduces an iodine atom onto the aromatic ring. The hydroxyl (-OH) and nitro (-NO₂) groups direct the substitution pattern. Due to the activating, ortho-, para-directing nature of the hydroxyl group and the deactivating, meta-directing nature of the nitro group, the iodine atom is directed to the positions ortho and para to the hydroxyl group.
Q2: My reaction yield is consistently low. What are the primary factors to investigate?
Low yields in the iodination of nitrophenols can arise from several factors:
-
Suboptimal pH: The phenoxide ion is more nucleophilic and reactive than the neutral phenol. A slightly basic condition can increase the concentration of the phenoxide ion, but a very high pH may lead to side reactions[1].
-
Iodinating Agent Reactivity: Molecular iodine (I₂) is a relatively weak electrophile. The reaction often requires an oxidizing agent to generate a more potent iodinating species in situ or the use of a stronger electrophilic iodine source like N-iodosuccinimide (NIS)[2].
-
Reaction Temperature and Time: High temperatures can promote the formation of byproducts and decomposition, while low temperatures may result in an incomplete reaction[1]. The optimal temperature and reaction time must be determined empirically.
-
Steric Hindrance: Although less of a concern for this specific product, bulky substituents can hinder the approach of the electrophile, affecting the reaction rate and yield[1].
Q3: I am observing the formation of multiple isomers. How can I improve the regioselectivity?
The formation of isomers, such as 4-Iodo-3-nitrophenol, can be a significant issue. To enhance the selectivity for this compound:
-
Control Temperature: Lowering the reaction temperature can often improve selectivity by favoring the thermodynamically more stable product and reducing the energy available for the formation of less-favored isomers[3].
-
Choice of Iodinating Agent: Different iodinating agents can exhibit different selectivities. For instance, using a bulkier iodinating agent might favor substitution at the less sterically hindered position.
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway and the stability of intermediates, thereby affecting the isomeric ratio of the products.
Q4: What are the most effective methods for purifying the crude this compound product?
The primary methods for purification are recrystallization and column chromatography.
-
Recrystallization: This is effective for removing small amounts of impurities. The key is to select a suitable solvent or solvent system where the desired product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble at low temperatures. Ethanol-water mixtures are often effective for purifying nitrophenols[4].
-
Column Chromatography: For separating mixtures of isomers or removing significant impurities, silica gel column chromatography is highly effective. A solvent system, typically a mixture of non-polar and polar solvents like hexane and ethyl acetate, is used to elute the different components at different rates[4][5].
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive iodinating agent. | Use fresh N-iodosuccinimide (NIS) or ensure the quality of your iodine and oxidizing agent. |
| Incorrect reaction pH. | Optimize the pH. For phenol iodination, slightly basic conditions can favor the more reactive phenolate ion[1]. | |
| Insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider increasing the reaction time or temperature incrementally. | |
| Formation of Dark-colored Impurities | Oxidation or decomposition of the phenol starting material or product. | Run the reaction under an inert atmosphere (e.g., nitrogen or argon). Avoid excessively high temperatures[3]. |
| Presence of residual nitric acid if starting from a nitration step. | Ensure complete removal of nitrating agents before proceeding with iodination. | |
| Product is an Oily or Gummy Solid | Presence of isomeric impurities or residual solvent. | Attempt purification by column chromatography to separate isomers. Ensure the product is thoroughly dried under vacuum to remove any trapped solvent. |
| Difficulty in Product Isolation/Precipitation | The product is too soluble in the reaction solvent. | After the reaction is complete, try adding a non-solvent (an "anti-solvent") to induce precipitation, or remove the reaction solvent under reduced pressure and proceed with purification. |
Experimental Protocols
Protocol 1: Iodination of 3-Nitrophenol using N-Iodosuccinimide (NIS)
This protocol is a representative method and may require optimization for specific laboratory conditions.
Materials:
-
3-Nitrophenol
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (or other suitable aprotic solvent like DMF)
-
Sodium thiosulfate (Na₂S₂O₃) solution (10% w/v)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-nitrophenol (1.0 eq) in acetonitrile.
-
Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1 eq) to the solution in portions at room temperature.
-
Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 4-6 hours).
-
Quenching: Once the reaction is complete, quench any remaining NIS by adding a 10% aqueous solution of sodium thiosulfate and stir for 10 minutes.
-
Work-up: Transfer the mixture to a separatory funnel. Dilute with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude solid by recrystallization from an ethanol/water mixture or by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield pure this compound.
Data Presentation
Table 1: Comparison of General Iodination Conditions
| Parameter | Method A: I₂ / Oxidizing Agent | Method B: N-Iodosuccinimide (NIS) |
| Iodine Source | Iodine (I₂) | N-Iodosuccinimide |
| Co-reagent | Oxidizing agent (e.g., H₂O₂, NaIO₃) | Often not required |
| Typical Solvent | Acetic Acid, Methanol, Water | Acetonitrile, DMF, Dichloromethane |
| Temperature | 25 - 70 °C | 0 - 50 °C |
| Advantages | Lower cost of reagents. | Milder reaction conditions, higher selectivity, easier work-up. |
| Disadvantages | Can require harsher conditions, may produce more byproducts. | Higher cost of NIS. |
Visualized Workflows and Logic
Caption: A typical experimental workflow for the synthesis of this compound.
Caption: A logical decision tree for troubleshooting common synthesis issues.
References
Technical Support Center: Nitration of Iodophenols
Welcome to the Technical Support Center for the nitration of iodophenols. This resource is designed for researchers, scientists, and professionals in drug development to navigate the complexities of this specific electrophilic aromatic substitution. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your experimental design and analysis.
Frequently Asked Questions (FAQs)
Q1: Why is the nitration of iodophenols challenging?
A1: The nitration of iodophenols presents several challenges primarily due to the competing electronic and steric effects of the hydroxyl (-OH) and iodo (-I) substituents. The hydroxyl group is a strong activating, ortho-, para-directing group, making the aromatic ring highly susceptible to electrophilic attack.[1] This high reactivity can lead to issues such as over-nitration, oxidation of the phenol to form tarry by-products, and poor regioselectivity.[2] The iodine atom, while also an ortho-, para-director, is deactivating via induction but can influence regioselectivity through its large steric bulk.
Q2: What are the most common side reactions during the nitration of iodophenols?
A2: The most prevalent side reactions include:
-
Over-nitration: The highly activated ring can readily undergo di- or even tri-nitration, especially under harsh reaction conditions (e.g., concentrated nitric and sulfuric acids).[1]
-
Oxidation: Phenols are susceptible to oxidation, which can lead to the formation of quinones and polymeric tars, reducing the yield of the desired product.[2] This is often indicated by the formation of dark-colored reaction mixtures.
-
Ipso-substitution: While less common, attack at the iodine-bearing carbon can potentially occur, leading to the displacement of the iodine atom.
Q3: How does the position of the iodine atom affect the regioselectivity of nitration?
A3: The position of the iodine atom significantly influences the substitution pattern:
-
For 4-iodophenol: The hydroxyl group directs ortho to itself (positions 2 and 6). The iodine at position 4 will also direct ortho to itself (positions 3 and 5). The strong activating effect of the -OH group typically leads to nitration at the positions ortho to it. However, steric hindrance from the iodine may play a role. A known product from the nitration of 4-iodophenol is 4-iodo-2-nitrophenol.
-
For 2-iodophenol: The hydroxyl group directs to positions 4 (para) and 6 (ortho). The iodine atom directs to positions 4 (para) and 6 (ortho). In this case, both substituents reinforce substitution at the 4 and 6 positions. The outcome will depend on the reaction conditions, with the para-position often being favored to minimize steric hindrance.
-
For 3-iodophenol: The hydroxyl group directs to positions 2, 4, and 6. The iodine atom directs to positions 2, 4, and 6. All positions are activated, leading to a potential mixture of isomers.
Q4: What are the key safety precautions when performing nitration reactions?
A4: Nitration reactions are highly exothermic and require strict safety measures.
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Use an ice bath to control the reaction temperature, especially during the addition of the nitrating agent.[3]
-
Add the nitrating agent slowly and monitor the temperature closely. A rapid increase in temperature can lead to a runaway reaction.
-
Quench the reaction by slowly adding the reaction mixture to ice water, not the other way around.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of nitrated product | 1. Reaction conditions are too mild. 2. Incomplete reaction. 3. Product is soluble in the aqueous phase during workup. | 1. Increase reaction temperature slightly or use a stronger nitrating agent (with caution). 2. Increase reaction time and monitor by TLC until the starting material is consumed. 3. If no precipitate forms after quenching with ice water, perform a liquid-liquid extraction with a suitable organic solvent like diethyl ether or ethyl acetate.[4] |
| Formation of dark, tarry byproducts | 1. Oxidation of the phenol. 2. Reaction temperature is too high. | 1. Use milder nitrating agents (e.g., dilute nitric acid, NaNO₂ with an oxidizing agent).[5] 2. Maintain a low reaction temperature (0-5 °C) using an ice bath throughout the addition of the nitrating agent. |
| Formation of di- or poly-nitrated products | 1. Reaction conditions are too harsh. 2. Excess of nitrating agent used. | 1. Use dilute nitric acid or alternative, milder nitrating systems.[1] 2. Use a stoichiometric amount of the nitrating agent relative to the iodophenol. |
| Poor regioselectivity / mixture of isomers | 1. Inherent directing effects of the substituents. 2. Reaction conditions favoring multiple products. | 1. Modify the reaction conditions; changing the solvent or catalyst can influence the ortho/para ratio. 2. Consider using a protecting group for the hydroxyl function to modulate its activating effect. 3. Purification by column chromatography or recrystallization will be necessary to separate isomers. |
| Reaction is too vigorous or uncontrollable | 1. Rate of addition of the nitrating agent is too fast. 2. Inadequate cooling. | 1. Add the nitrating agent dropwise with vigorous stirring. 2. Ensure the reaction flask is well-submerged in an efficient ice-salt bath. |
Data Presentation
The following tables summarize yields and isomer distributions for the nitration of phenol under various conditions. While specific comparative data for iodophenols is sparse in the literature, these data for phenol and other substituted phenols provide a baseline for expected reactivity and selectivity.
Table 1: Nitration of Phenol with Various Reagents
| Nitrating Agent | Solvent | Temperature (°C) | Total Yield (%) | Ortho:Para Ratio | Reference(s) |
| Dilute HNO₃ | - | 25 | - | Mixture | [1] |
| Conc. HNO₃ | - | - | High (Picric Acid) | - | [1] |
| NaNO₂ / TBAD | CH₂Cl₂ | Reflux | 80 | 1:1 | [5] |
| NaNO₃ / Mg(HSO₄)₂ / wet SiO₂ | CH₂Cl₂ | Room Temp | 62 | 1.38:1 | [6] |
| CAN / NaHCO₃ | CH₃CN | Room Temp | 85 | Ortho only |
Table 2: Nitration of Substituted Phenols
| Substrate | Nitrating Agent | Product(s) | Total Yield (%) | Reference(s) |
| 4-Chlorophenol | NaNO₂ / TBAD | 4-Chloro-2-nitrophenol | 98 | [4] |
| 4-Bromophenol | NaNO₂ / TBAD | 4-Bromo-2-nitrophenol | 95 | [4] |
| 4-Methylphenol | NaNO₃ / Mg(HSO₄)₂ / wet SiO₂ | 4-Methyl-2-nitrophenol | 94 | [6] |
| 3-Chlorophenol | NaNO₂ / TBAD | 3-Chloro-2-nitrophenol & 3-Chloro-6-nitrophenol | 90 | [4] |
Experimental Protocols
Protocol 1: General Procedure for Nitration of a Phenol with Dilute Nitric Acid
This protocol is a general method and may require optimization for specific iodophenol substrates.
-
Preparation: Dissolve the iodophenol (1 equivalent) in a suitable solvent (e.g., glacial acetic acid or dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cooling: Place the flask in an ice-salt bath and cool the solution to 0-5 °C with constant stirring.
-
Nitrating Agent Addition: Add dilute nitric acid (1.1 equivalents) dropwise to the cooled solution over 30-60 minutes. Maintain the internal temperature below 5 °C throughout the addition.
-
Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.
-
Isolation:
-
If a solid precipitates, collect the crude product by vacuum filtration and wash it with cold water until the filtrate is neutral.
-
If an oil forms or the product remains in solution, transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Protocol 2: Mild Nitration using Sodium Nitrite and Tetrabutylammonium Dichromate (TBAD) [5]
-
Setup: To a solution of the iodophenol (1 mmol) in dichloromethane (10 mL), add sodium nitrite (1 mmol) and TBAD (1 mmol).
-
Reaction: Reflux the mixture while monitoring the reaction progress by TLC.
-
Workup: After completion, cool the reaction mixture and add 20 mL of water. Extract the mixture with dichloromethane (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to obtain the desired nitrated iodophenol.
Visualizations
Below are diagrams illustrating key workflows and concepts in the nitration of iodophenols.
Caption: General workflow for the nitration of iodophenols.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 4-IODO-3-NITROPHENOL synthesis - chemicalbook [chemicalbook.com]
- 3. ias.ac.in [ias.ac.in]
- 4. 2-Iodophenol synthesis - chemicalbook [chemicalbook.com]
- 5. Nitration Of Phenols Under Mild And Heterogeneous Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arkat-usa.org [arkat-usa.org]
Technical Support Center: Synthesis of 2-Iodo-5-nitrophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Iodo-5-nitrophenol. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: There are two primary synthetic routes for the preparation of this compound:
-
Iodination of 3-nitrophenol: This involves the electrophilic substitution of an iodine atom onto the aromatic ring of 3-nitrophenol.
-
Nitration of 2-iodophenol: This route involves the introduction of a nitro group to the 2-iodophenol starting material.
The choice of route can depend on the availability and cost of starting materials, as well as the desired purity of the final product.
Q2: What are the most common byproducts in the synthesis of this compound?
A2: The most common byproducts are typically isomers formed due to the directing effects of the hydroxyl, nitro, and iodo substituents. Other potential byproducts include di-iodinated or di-nitrated products and products from oxidative decomposition of the phenol ring. For example, direct iodination of phenol can yield a mixture of 2- and 4-iodo derivatives[1].
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the reaction's progress. By comparing the TLC profile of the reaction mixture to that of the starting material and a reference standard of the product (if available), you can determine when the starting material has been consumed.
Q4: What are the recommended methods for purifying crude this compound?
A4: The two most common and effective purification methods are recrystallization and column chromatography. The choice between them depends on the level and type of impurities. Recrystallization is often suitable for removing small amounts of impurities, while column chromatography is ideal for separating a mixture with significant amounts of isomeric byproducts.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Q: I am experiencing a very low yield of the desired product. What could be the cause?
A: Low yields can result from several factors depending on your synthetic route.
-
Incomplete Reaction: Ensure the reaction has gone to completion by monitoring it with TLC. If starting material is still present, the reaction time may need to be extended, or the reaction temperature may need to be optimized.
-
Suboptimal Reagent Stoichiometry: The ratio of the iodinating or nitrating agent to the starting material is crucial. An insufficient amount of the electrophile will lead to incomplete conversion. Conversely, a large excess can promote the formation of di-substituted byproducts.
-
Decomposition of Starting Material or Product: Phenols are susceptible to oxidation, which can lead to the formation of tarry byproducts and reduce the yield of the desired product. Reactions should be carried out under controlled temperature conditions.
-
Losses during Work-up and Purification: Significant amounts of product can be lost during extraction and purification steps. Ensure efficient extraction with an appropriate solvent and minimize losses during recrystallization or column chromatography.
Issue 2: Formation of Multiple Isomeric Byproducts
Q: My crude product is a mixture of several isomers. How can I improve the regioselectivity of the reaction?
A: The formation of isomers is a common challenge in the synthesis of substituted phenols. The hydroxyl group is a strong ortho, para-director, while the nitro group is a meta-director and the iodo group is an ortho, para-director.
-
Control of Reaction Temperature: Temperature can influence the ratio of isomers formed. Running the reaction at a lower temperature often favors the formation of the thermodynamically more stable isomer.
-
Choice of Solvent: The polarity of the solvent can affect the regioselectivity of the reaction. Experimenting with different solvents may improve the yield of the desired isomer.
-
Use of a Directing Group: In some cases, a protecting or directing group can be temporarily installed to block certain positions on the aromatic ring, guiding the electrophilic substitution to the desired position.
Issue 3: Presence of Di-iodinated or Di-nitrated Byproducts
Q: I am observing byproducts with a higher molecular weight than my target compound, suggesting di-substitution. How can I prevent this?
A: The formation of di-substituted byproducts occurs when the product of the initial reaction is more reactive than the starting material towards the electrophile.
-
Stoichiometric Control: Carefully control the stoichiometry of the iodinating or nitrating agent. Using a slight excess or a 1:1 molar ratio is often recommended to minimize over-reaction.
-
Slow Addition of Reagents: Adding the electrophilic reagent slowly and in portions can help to maintain a low concentration of the reagent in the reaction mixture, thus reducing the likelihood of a second substitution on the product.
-
Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent further reaction of the desired product.
Data Presentation
Table 1: Common Byproducts in the Synthesis of this compound
| Byproduct Name | Chemical Structure | Likely Route of Formation | Method of Identification |
| 4-Iodo-3-nitrophenol | Isomer | Iodination of 3-nitrophenol | HPLC, NMR[2][3] |
| 2-Iodo-3-nitrophenol | Isomer | Nitration of 2-iodophenol | HPLC, NMR[4] |
| 2,4-Diiodo-5-nitrophenol | Di-iodination | Iodination of 3-nitrophenol | Mass Spectrometry, NMR |
| 2-Iodo-3,5-dinitrophenol | Di-nitration | Nitration of 2-iodophenol | Mass Spectrometry, NMR |
| Unreacted Starting Material | 3-nitrophenol or 2-iodophenol | Incomplete reaction | TLC, HPLC, NMR |
| Oxidation Products | Quinone-type structures | Oxidation of the phenol ring | Colorimetric observation, Spectroscopy |
Experimental Protocols
Representative Protocol for the Iodination of 3-nitrophenol
This protocol is a representative method and may require optimization for specific laboratory conditions.
-
Dissolution: Dissolve 3-nitrophenol (1 equivalent) in a suitable solvent such as glacial acetic acid or a mixture of water and an organic solvent.
-
Addition of Iodinating Agent: To the stirred solution, add an iodinating agent such as N-iodosuccinimide (NIS) or iodine monochloride (ICl) (1-1.2 equivalents) portion-wise at a controlled temperature (e.g., 0-5 °C).
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Quench the reaction with a solution of sodium thiosulfate to remove any unreacted iodine. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Representative Protocol for the Nitration of 2-iodophenol
This protocol is a representative method and may require optimization for specific laboratory conditions.
-
Dissolution: Dissolve 2-iodophenol (1 equivalent) in a suitable solvent such as concentrated sulfuric acid or glacial acetic acid at a low temperature (e.g., 0-5 °C).
-
Addition of Nitrating Agent: Slowly add a nitrating mixture (e.g., a mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise to the stirred solution, maintaining the low temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The product will often precipitate out of the solution.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude product can be purified by recrystallization or column chromatography.
Mandatory Visualization
References
Technical Support Center: Synthesis of 2-Iodo-5-nitrophenol
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 2-Iodo-5-nitrophenol synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound from 5-nitrophenol?
The synthesis of this compound from 5-nitrophenol is an electrophilic aromatic substitution reaction.[1][2] In this reaction, an electrophilic iodine species (such as I+) attacks the electron-rich phenol ring. The hydroxyl (-OH) group is a strong activating group and an ortho-, para-director, while the nitro (-NO2) group is a deactivating group and a meta-director. Therefore, the incoming electrophile will preferentially substitute at the positions ortho to the hydroxyl group.
Q2: What are the common methods for the iodination of 5-nitrophenol?
Common methods for the iodination of phenols, which can be adapted for 5-nitrophenol, include:
-
Direct iodination with molecular iodine (I₂): This often requires the presence of an oxidizing agent to convert I₂ into a more potent electrophilic species and to oxidize the HI byproduct, which can reverse the reaction.[3]
-
Using N-Iodosuccinimide (NIS): NIS is a mild and efficient iodinating agent that can be used under acidic conditions.[4][5]
-
Iodination with iodine and an oxidizing agent: Common oxidizing agents include nitric acid, hydrogen peroxide, or iodic acid (HIO₃).[6][7][8][9]
Q3: Why is an oxidizing agent often used with molecular iodine for iodination?
An oxidizing agent is used to generate a more powerful electrophilic iodine species (e.g., I+) from molecular iodine (I₂). Additionally, the electrophilic substitution reaction produces hydrogen iodide (HI) as a byproduct. HI is a reducing agent and can reduce the iodinated product back to the starting material, thus lowering the yield. The oxidizing agent removes the HI as it is formed, shifting the equilibrium towards the product.[3]
Q4: What are the potential side products in the synthesis of this compound?
The primary side products are typically other iodinated isomers and poly-iodinated species.[1] Given that the hydroxyl group is an ortho-, para-director, potential side products include:
-
4-Iodo-5-nitrophenol: Substitution at the para position to the hydroxyl group.
-
2,4-Diiodo-5-nitrophenol: Di-substitution on the ring.
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Unreacted 5-nitrophenol.
Q5: What safety precautions should be taken during this synthesis?
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Handle all chemicals, especially strong acids, oxidizing agents, and iodine, in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Iodine can cause stains and burns; avoid contact with skin and clothing.
-
Reactions involving oxidizing agents can be exothermic; ensure proper temperature control.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive iodinating agent. 2. Insufficiently acidic or basic reaction conditions. 3. Reaction temperature is too low. 4. Presence of reducing agents in the starting material or solvent. 5. Reversibility of the reaction due to HI formation. | 1. Use fresh N-Iodosuccinimide or ensure the purity of iodine. 2. Optimize the pH of the reaction mixture. For some methods, acidic conditions are required to generate the electrophile.[4] 3. Gradually increase the reaction temperature while monitoring for product formation and side reactions. 4. Use pure, dry solvents and starting materials. 5. Add an oxidizing agent (e.g., HIO₃, H₂O₂) to remove HI as it forms.[3] |
| Formation of Multiple Products (Low Selectivity) | 1. Reaction temperature is too high, leading to less selective substitution. 2. Stoichiometry of the iodinating agent is too high, leading to di- or tri-iodination.[1] 3. The chosen iodinating reagent is not selective. | 1. Perform the reaction at a lower temperature to favor the formation of the thermodynamically more stable product.[10] 2. Carefully control the stoichiometry of the iodinating agent. Use a molar ratio of approximately 1:1 of 5-nitrophenol to the iodinating agent for mono-iodination. 3. Consider using a bulkier iodinating agent to increase steric hindrance at the more crowded ortho-position if the para-isomer is desired, although in this case the target is the ortho-isomer. |
| Product is Difficult to Purify | 1. Presence of closely related isomers (e.g., 4-Iodo-5-nitrophenol). 2. Contamination with poly-iodinated byproducts. 3. Unreacted starting material remaining. | 1. Utilize column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate) to separate the isomers. 2. Recrystallization from an appropriate solvent can help remove impurities.[1] 3. Optimize the reaction time and stoichiometry to ensure complete consumption of the starting material. |
| Reaction Stalls Before Completion | 1. Deactivation of the catalyst or iodinating agent. 2. Insufficient amount of iodinating agent. | 1. If using a catalyst, ensure it is not poisoned by impurities. 2. Add a small additional portion of the iodinating agent and monitor the reaction progress by TLC. |
Quantitative Data on Iodination Reactions
Table 1: Effect of Iodinating Agent and Conditions on Phenol Iodination
| Starting Material | Iodinating Agent/Conditions | Product(s) | Yield (%) | Reference |
| Phenol | I₂ in acetate buffer (pH 5) | 2-Iodophenol, 4-Iodophenol, Di- and Tri-iodophenols | Not specified, but ortho-substitution is preferred. | [11] |
| 3,5-disubstituted phenol | I₂ and HIO₃ in water | 2,4,6-Triiodophenol derivative | High | [6] |
| Aromatic Carboxylic Acids | N-Iodosuccinimide (NIS) | Di-iodoarenes | Moderate to good | [5] |
Experimental Protocols
Protocol 1: Iodination using Iodine and Iodic Acid
This protocol is adapted from general procedures for the iodination of activated aromatic compounds.[6][7][8]
Materials:
-
5-Nitrophenol
-
Iodine (I₂)
-
Iodic acid (HIO₃)
-
Deionized water
-
Sodium thiosulfate (Na₂S₂O₃) solution (10% w/v)
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Sodium bicarbonate (NaHCO₃) solution (saturated)
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Ethyl acetate
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Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-nitrophenol (1 equivalent) in deionized water. Gentle heating may be required.
-
Addition of Reagents: To the stirred solution, add iodine (I₂) (1.1 equivalents) and iodic acid (HIO₃) (0.4 equivalents).
-
Reaction: Heat the reaction mixture to 60-80°C and stir vigorously for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate until the brown color of iodine disappears.
-
Extract the product with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate this compound.
Visualizations
References
- 1. studylib.net [studylib.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. open.library.ubc.ca [open.library.ubc.ca]
- 4. 2-Iodo-5-nitroaniline | 5459-50-7 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. EP2394984A1 - Process for the iodination of phenolic derivatives - Google Patents [patents.google.com]
- 7. US9238615B2 - Process for the iodination of aromatic compounds - Google Patents [patents.google.com]
- 8. WO2010121904A1 - Process for the iodination of aromatic compounds - Google Patents [patents.google.com]
- 9. CN102936223A - Synthesis method and purification method of 5-iodo-2-methylbenzimidazole - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
Technical Support Center: Solvent Effects on the Reactivity of 2-Iodo-5-nitrophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-iodo-5-nitrophenol. The content focuses on understanding and mitigating the impact of solvent choice on the reactivity of this compound in common organic transformations.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactions where solvent choice is critical for this compound?
A1: Solvent selection is crucial in several key reactions involving this compound, including:
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Nucleophilic Aromatic Substitution (SNAr): The replacement of the iodide with various nucleophiles (e.g., amines, alkoxides, thiolates) is highly dependent on the solvent's ability to stabilize the intermediate Meisenheimer complex.
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Etherification: Formation of an ether linkage at the phenolic hydroxyl group is influenced by the solvent's role in the solubility of reactants and the reactivity of the base used.
-
Esterification: The reaction of the phenolic hydroxyl group with carboxylic acids or their derivatives to form esters is affected by the solvent, particularly in relation to water removal to drive the equilibrium.
Q2: How do different solvent classes affect the reactivity of this compound in SNAr reactions?
A2: The choice between protic and aprotic solvents can significantly alter the rate and yield of SNAr reactions.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are generally preferred for SNAr reactions. They can solvate the cation of the nucleophile's salt but leave the anion (the nucleophile) relatively "bare" and highly reactive. This enhances the nucleophilicity and accelerates the reaction rate.
-
Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can solvate both the cation and the anion of the nucleophile through hydrogen bonding. This solvation shell around the nucleophile reduces its reactivity, leading to slower reaction rates.
-
Nonpolar Solvents (e.g., toluene, hexane): These solvents are generally poor choices for SNAr reactions as they do not effectively dissolve the typically ionic or polar reactants and do not stabilize the charged Meisenheimer intermediate.
Q3: What is the expected order of reactivity for halogens in SNAr reactions of 2-halo-5-nitrophenols, and where does iodine stand?
A3: For SNAr reactions where the attack of the nucleophile is the rate-determining step, the reactivity order is typically F > Cl > Br > I. This is because the high electronegativity of fluorine strongly stabilizes the negative charge in the Meisenheimer complex through an inductive effect. However, in cases where the departure of the leaving group is rate-determining, the trend can be reversed (I > Br > Cl > F), as the C-I bond is the weakest. For most SNAr reactions of activated aryl halides, the former trend is observed. Therefore, this compound is generally less reactive than its fluoro or chloro counterparts in nucleophilic aromatic substitution.
Troubleshooting Guides
Issue 1: Low or No Conversion in Nucleophilic Aromatic Substitution (SNAr)
| Potential Cause | Troubleshooting Steps |
| Inappropriate Solvent Choice | Ensure a polar aprotic solvent such as DMSO, DMF, or acetonitrile is being used to maximize nucleophile reactivity. Avoid polar protic solvents like water or alcohols. |
| Insufficiently Reactive Nucleophile | Consider using a stronger nucleophile. For example, if using an alcohol, convert it to the more nucleophilic alkoxide with a suitable base. |
| Poor Solubility of Reactants | If reactants are not fully dissolved, the reaction will be slow. Try a different polar aprotic solvent in which all components are soluble. Gentle heating may also improve solubility and reaction rate. |
| Presence of Water | Trace amounts of water can protonate the nucleophile, reducing its effectiveness. Ensure all reagents and solvents are anhydrous. |
| Reaction Temperature Too Low | While SNAr reactions can often proceed at room temperature, heating may be necessary to increase the reaction rate, especially with a less reactive substrate like an iodo-compound. |
Issue 2: Formation of Side Products in Etherification Reactions
| Potential Cause | Troubleshooting Steps |
| Competitive SNAr Reaction | If a strong nucleophile is used for etherification (e.g., a potent alkoxide), it might also attack the carbon bearing the iodine. Use a milder base or protect the phenolic hydroxyl group before attempting SNAr on the iodo-group if the ether is the desired product from a different starting material. For etherification of the phenol, ensure the conditions are not forcing enough to promote SNAr. |
| Decomposition of Reactants or Products | High temperatures can lead to decomposition. Monitor the reaction closely and try to run it at the lowest effective temperature. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Base-Induced Side Reactions | A very strong base might cause undesired deprotonations or eliminations if other functional groups are present. Select a base with appropriate strength for deprotonating the phenol without causing side reactions (e.g., K₂CO₃, Cs₂CO₃). |
Issue 3: Low Yield in Esterification Reactions
| Potential Cause | Troubleshooting Steps |
| Equilibrium Limitation | Esterification is often an equilibrium process. Remove water as it forms using a Dean-Stark apparatus or by adding a dehydrating agent to drive the reaction towards the product. |
| Steric Hindrance | The ortho-iodo group may sterically hinder the approach of the acylating agent to the phenolic oxygen. Use a less bulky acylating agent if possible. |
| Insufficient Catalyst | Ensure an adequate amount of an appropriate acid or base catalyst is used. For Fischer esterification, a strong acid like sulfuric acid is common. For acylation with acid chlorides or anhydrides, a base like pyridine or triethylamine is typically used. |
| Inappropriate Solvent | Choose a solvent that is inert to the reaction conditions and allows for the removal of water if necessary (e.g., toluene for azeotropic removal). |
Quantitative Data
Specific kinetic data for the solvent effects on the reactivity of this compound is not extensively available in the literature. However, the following table summarizes the expected qualitative and representative quantitative effects of solvents on SNAr reactions of analogous nitroaromatic compounds.
| Solvent Type | Solvent Example | Dielectric Constant (ε) | Expected Effect on SNAr Rate | Relative Rate (Illustrative) |
| Polar Aprotic | DMSO | 47 | High | ~1000 |
| Polar Aprotic | DMF | 37 | High | ~500 |
| Polar Aprotic | Acetonitrile | 36 | Moderate to High | ~100 |
| Polar Protic | Methanol | 33 | Low | 1 |
| Polar Protic | Ethanol | 24 | Low | ~0.5 |
| Nonpolar | Toluene | 2.4 | Very Low | <0.01 |
Note: The relative rates are illustrative and based on general trends observed for SNAr reactions of activated aryl halides. Actual values will vary depending on the specific nucleophile, temperature, and substrate.
Experimental Protocols
The following are generalized experimental protocols that can be adapted for reactions with this compound.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq.) in an anhydrous polar aprotic solvent (e.g., DMF or DMSO, 0.1-0.5 M).
-
Addition of Nucleophile: Add the nucleophile (1.1-1.5 eq.). If the nucleophile is an amine, it can be added directly. If it is an alcohol or thiol, it should be deprotonated first by adding a suitable base (e.g., NaH, K₂CO₃) to form the corresponding alkoxide or thiolate.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (room temperature to 80 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: General Procedure for O-Alkylation (Etherification)
-
Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., DMF, acetone), add a base (e.g., K₂CO₃, Cs₂CO₃, 1.5-2.0 eq.).
-
Addition of Alkylating Agent: Add the alkylating agent (e.g., alkyl halide, 1.1-1.2 eq.) to the mixture.
-
Reaction Monitoring: Stir the reaction at room temperature or with heating. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, filter off the base. Dilute the filtrate with water and extract the product with an organic solvent. Wash the organic layer with water and brine, dry, and concentrate.
-
Purification: Purify the product by column chromatography or recrystallization.
Visualizations
Caption: General workflow for a Nucleophilic Aromatic Substitution (SNAr) reaction.
Caption: Influence of solvent type on SNAr reaction mechanism and rate.
Validation & Comparative
Reactivity Face-Off: 2-Iodo-5-nitrophenol vs. 2-Bromo-5-nitrophenol in Synthetic Chemistry
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science research, the selection of appropriate building blocks is paramount to the success of a synthetic strategy. Halogenated nitrophenols are versatile intermediates, and the choice of the halogen atom can significantly influence reactivity, reaction conditions, and overall efficiency. This guide provides an objective, data-supported comparison of the reactivity of 2-Iodo-5-nitrophenol and 2-Bromo-5-nitrophenol in two key classes of reactions: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution.
At a Glance: Key Reactivity Differences
The primary distinction in reactivity between this compound and 2-Bromo-5-nitrophenol lies in the carbon-halogen bond strength. The carbon-iodine (C-I) bond is inherently weaker and more polarizable than the carbon-bromine (C-Br) bond. This fundamental difference dictates their performance in common synthetic transformations.
| Feature | This compound | 2-Bromo-5-nitrophenol |
| Palladium-Catalyzed Coupling | Higher reactivity, faster reaction rates, milder conditions. | Lower reactivity, requires more forcing conditions. |
| Nucleophilic Aromatic Substitution | Good leaving group, but reactivity is more dependent on ring activation. | Good leaving group, reactivity is more dependent on ring activation. |
| Typical Use Case | Preferred for cross-coupling reactions where efficiency and mild conditions are critical. | A cost-effective alternative, suitable for reactions where harsher conditions are tolerable. |
Data Presentation: A Comparative Overview
While direct side-by-side kinetic studies for these specific molecules are not extensively reported, the following tables summarize representative experimental data for analogous aryl halides in key synthetic reactions. This data illustrates the general reactivity trends.
Palladium-Catalyzed Cross-Coupling Reactions
The rate-determining step in many palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, is the oxidative addition of the aryl halide to the palladium(0) complex. The weaker C-I bond in this compound facilitates this step, leading to faster reactions and often higher yields under milder conditions. The general reactivity trend for aryl halides in these reactions is I > Br > Cl > F.[1][2]
Table 1: Representative Data for Suzuki-Miyaura Coupling of Aryl Halides
| Entry | Aryl Halide | Coupling Partner | Catalyst System | Base / Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Iodo-furan | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ / DME/H₂O | 80 | 2 | 95 |
| 2 | 2-Bromo-furan | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ / DME/H₂O | 80 | 12 | 78 |
Table 2: Representative Data for Buchwald-Hartwig Amination of Aryl Halides
| Entry | Aryl Halide | Amine | Catalyst System | Base / Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodobenzonitrile | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu / Toluene | 80 | 2 | 98 |
| 2 | 4-Bromobenzonitrile | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu / Toluene | 100 | 16 | 95 |
Nucleophilic Aromatic Substitution (SNAr)
In nucleophilic aromatic substitution (SNAr), the reaction is initiated by the attack of a nucleophile on the aromatic ring. This reaction is highly dependent on the presence of strong electron-withdrawing groups (like the nitro group in the target molecules) positioned ortho or para to the leaving group.[3][4] These groups stabilize the negatively charged intermediate (Meisenheimer complex). While the leaving group ability of the halide is a factor, it is often not the rate-determining step. The general trend for leaving group ability in SNAr can be F > Cl > Br > I, which is inverse to the trend in cross-coupling reactions.[4][5] This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.[5] For bromine and iodine, the differences in reactivity in SNAr are often less pronounced.
Table 3: Representative Data for Nucleophilic Aromatic Substitution
| Entry | Aryl Halide | Nucleophile | Conditions | Time (h) | Yield (%) |
| 1 | 1-Iodo-2,4-dinitrobenzene | Piperidine | Ethanol, 25°C | 1 | 95 |
| 2 | 1-Bromo-2,4-dinitrobenzene | Piperidine | Ethanol, 25°C | 1 | 96 |
Experimental Protocols
Detailed methodologies for the key reactions discussed are provided below.
General Procedure for Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of an aryl halide with a boronic acid.
Materials:
-
Aryl halide (this compound or 2-Bromo-5-nitrophenol) (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)[1]
-
Base (e.g., K₂CO₃, 2.0 mmol)[1]
-
Solvent (e.g., Dioxane/Water 4:1, 5 mL)[1]
Procedure:
-
To a dry round-bottom flask, add the aryl halide, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst, followed by the degassed solvent system.
-
Heat the reaction mixture to 80-100°C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the palladium-catalyzed amination of an aryl halide.[6]
Materials:
-
Aryl halide (this compound or 2-Bromo-5-nitrophenol) (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Strong base (e.g., Sodium tert-butoxide, 1.4 mmol)
-
Anhydrous, degassed solvent (e.g., Toluene, 5 mL)
Procedure:
-
In an inert atmosphere glovebox, add the aryl halide, amine, base, palladium precatalyst, and ligand to an oven-dried Schlenk tube equipped with a stir bar.
-
Add the anhydrous, degassed solvent to the Schlenk tube.
-
Seal the tube and heat the reaction mixture to 80-110°C with vigorous stirring.
-
Monitor the reaction's progress using a suitable analytical technique (e.g., GC-MS or LC-MS).
-
After completion, cool the mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
The crude product can then be purified by column chromatography.
General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a general procedure for the SNAr reaction of a halonitrophenol with an amine.[7][8]
Materials:
-
Aryl halide (this compound or 2-Bromo-5-nitrophenol) (1.0 mmol)
-
Amine (1.2 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol, if the amine salt is used or to neutralize liberated acid)
-
Polar aprotic solvent (e.g., DMF or DMSO, 5 mL)
Procedure:
-
Dissolve the aryl halide in the polar aprotic solvent in a round-bottom flask.
-
Add the amine, followed by the base if required.
-
Stir the reaction mixture at a temperature ranging from room temperature to 100°C, depending on the nucleophilicity of the amine.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution, and purify the crude product by recrystallization or column chromatography.
Visualizations
Experimental Workflow for Palladium-Catalyzed Cross-Coupling
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Study of aromatic nucleophilic substitution with amines on nitrothiophenes in room-temperature ionic liquids: are the different effects on the behavior of para-like and ortho-like isomers on going from conventional solvents to room-temperature ionic liquids related to solvation effects? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fishersci.co.uk [fishersci.co.uk]
Spectroscopic Analysis for Structural Confirmation: A Comparative Guide to 2-Iodo-5-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and fine chemical synthesis, unequivocal structural confirmation of novel and existing compounds is paramount. This guide provides a comprehensive spectroscopic comparison of 2-Iodo-5-nitrophenol against its structural isomers and related compounds. Through a detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we present a clear methodology for its structural elucidation, ensuring accuracy and reproducibility in research and development.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its alternatives. This quantitative comparison is fundamental to distinguishing these closely related structures.
Table 1: ¹H NMR Spectroscopic Data (Predicted/Typical Values in CDCl₃)
| Compound | δ (ppm) and Multiplicity for Ar-H | δ (ppm) for -OH |
| This compound | ~8.1 (d), ~7.8 (dd), ~7.0 (d) | ~5.0-6.0 (br s) |
| 2-Iodo-3-nitrophenol | ~7.6 (dd), ~7.4 (dd), ~7.2 (t) | ~5.0-6.0 (br s) |
| 4-Iodo-3-nitrophenol | ~7.9 (d), ~7.5 (dd), ~7.1 (d) | ~5.0-6.0 (br s) |
| 5-Iodo-2-nitrophenol | ~8.0 (d), ~7.2 (dd), ~6.8 (d) | ~10.5 (s) |
| 5-Nitrophenol | ~7.9 (t), ~7.5 (ddd), ~7.2 (ddd) | ~5.0-6.0 (br s) |
| 2-Iodophenol | ~7.7 (dd), ~7.3 (td), ~6.9 (dd), ~6.7 (td) | ~5.0-6.0 (br s) |
Table 2: ¹³C NMR Spectroscopic Data (Predicted/Typical Values in CDCl₃)
| Compound | Approximate Chemical Shift Range for Aromatic Carbons (ppm) |
| This compound | 85-160 |
| 2-Iodo-3-nitrophenol | 90-160 |
| 4-Iodo-3-nitrophenol | 90-160 |
| 5-Iodo-2-nitrophenol | 90-160 |
| 5-Nitrophenol | 110-160 |
| 2-Iodophenol | 86-155 |
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | O-H Stretch | N-O Stretch (NO₂) | C-I Stretch |
| This compound | 3200-3500 (broad) | ~1520 (asymmetric), ~1340 (symmetric) | ~500-600 |
| 2-Iodo-3-nitrophenol | 3200-3500 (broad) | ~1525 (asymmetric), ~1350 (symmetric) | ~500-600 |
| 4-Iodo-3-nitrophenol | 3200-3500 (broad) | ~1530 (asymmetric), ~1345 (symmetric) | ~500-600 |
| 5-Iodo-2-nitrophenol | ~3200 (sharp, intramolecular H-bond) | ~1530 (asymmetric), ~1340 (symmetric) | ~500-600 |
| 5-Nitrophenol | 3200-3500 (broad) | ~1520 (asymmetric), ~1350 (symmetric) | - |
| 2-Iodophenol | 3200-3550 (broad) | - | ~500-600 |
Table 4: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (M⁺) m/z | Key Fragment Ions m/z |
| This compound | 265 | 219 (-NO₂), 139 (-I), 93 (-I, -NO₂) |
| 2-Iodo-3-nitrophenol | 265 | 219 (-NO₂), 139 (-I), 93 (-I, -NO₂) |
| 4-Iodo-3-nitrophenol | 265 | 219 (-NO₂), 139 (-I), 93 (-I, -NO₂) |
| 5-Iodo-2-nitrophenol | 265 | 219 (-NO₂), 139 (-I), 93 (-I, -NO₂) |
| 5-Nitrophenol | 139 | 109 (-NO), 93 (-NO₂) |
| 2-Iodophenol | 220 | 93 (-I) |
Experimental Protocols
Detailed and standardized experimental procedures are crucial for obtaining high-quality, reproducible spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the phenol sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (0-200 ppm) and a longer acquisition time with more scans are typically required due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to TMS.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: Use a FT-IR spectrometer equipped with an ATR accessory.
-
Data Acquisition: Record the spectrum in the mid-infrared range (4000-400 cm⁻¹). Co-add a minimum of 16 scans to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be recorded prior to the sample measurement.
-
Data Processing: The acquired spectrum is typically presented in terms of transmittance or absorbance. Identify and label the characteristic absorption bands.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: Employ Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation.
-
Mass Analysis: Use a quadrupole or time-of-flight (TOF) mass analyzer to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition and Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu). Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.
Structural Confirmation Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of this compound.
Caption: Workflow for the structural confirmation of this compound.
Conclusion
The combined application of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry provides a robust framework for the unambiguous structural confirmation of this compound. By comparing the experimental data with that of its isomers and related compounds, researchers can confidently verify the identity and purity of their synthesized materials. The detailed protocols and comparative data presented in this guide serve as a valuable resource for scientists engaged in pharmaceutical development and chemical synthesis, ensuring the integrity of their molecular scaffolds.
A Comparative Guide to the Reactivity of 2-Iodo-5-nitrophenol and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 2-Iodo-5-nitrophenol and its structural isomers. The reactivity of substituted phenols is a critical factor in organic synthesis and drug development, influencing everything from reaction kinetics to biological activity. The interplay between the electron-donating hydroxyl group and the electron-withdrawing iodo and nitro groups creates a unique chemical landscape for each isomer. This document explores these differences through the lens of acidity, susceptibility to nucleophilic attack, and electrophilic substitution, supported by established chemical principles and detailed experimental protocols.
Understanding the Substituent Effects
The reactivity of each isomer is governed by the combined electronic effects of the hydroxyl (-OH), iodo (-I), and nitro (-NO₂) groups.
-
Hydroxyl (-OH) Group : A strongly activating, ortho, para-directing group. It donates electron density to the ring through resonance (+M effect), making the ring more susceptible to electrophilic attack.
-
Nitro (-NO₂) Group : A strongly deactivating, meta-directing group. It withdraws electron density from the ring through both inductive (-I) and resonance (-M) effects, making the ring electron-poor.[1]
-
Iodo (-I) Group : A deactivating, ortho, para-directing group. It withdraws electron density via its inductive effect (-I) but can donate electron density through resonance (+M). The inductive effect is generally stronger, leading to overall deactivation.
The relative positions of these three groups dictate the overall electronic distribution in the aromatic ring, leading to significant differences in reactivity among the isomers.
Comparison of Reactivity
The reactivity of the iodonitrophenol isomers can be assessed through three primary lenses: acidity (pKa), susceptibility to Nucleophilic Aromatic Substitution (SNAr), and propensity for Electrophilic Aromatic Substitution (EAS).
Acidity (pKa)
The acidity of a phenol is determined by the stability of its conjugate base, the phenoxide ion. Electron-withdrawing groups (EWGs) stabilize the negative charge on the phenoxide ion, resulting in a stronger acid (lower pKa value). This stabilization is most pronounced when the EWG is positioned ortho or para to the hydroxyl group, as it allows for delocalization of the negative charge onto the substituent via resonance.[2]
For nitrophenols, the para-isomer is typically the most acidic, followed closely by the ortho-isomer, with the meta-isomer being the least acidic of the three.[2][3] The slightly lower acidity of the ortho-isomer compared to the para-isomer is often attributed to intramolecular hydrogen bonding between the hydroxyl proton and the nitro group, which makes the proton slightly harder to remove.
Applying these principles, we can predict the relative acidities of the iodonitrophenol isomers. The primary determinant will be the position of the strongly electron-withdrawing nitro group relative to the hydroxyl group.
Table 1: Predicted Relative Acidity of Iodonitrophenol Isomers
| Isomer Name | -NO₂ Position relative to -OH | Predicted Acidity Ranking | Rationale |
| 4-Iodo-2-nitrophenol | ortho | Very High | -NO₂ provides strong resonance and inductive stabilization. |
| 2-Iodo-4-nitrophenol | para | Very High | -NO₂ provides strong resonance and inductive stabilization. |
| 2-Iodo-6-nitrophenol | ortho | Very High | -NO₂ provides strong resonance and inductive stabilization. |
| This compound | meta | Moderate | -NO₂ provides only inductive stabilization; no resonance stabilization. |
| 3-Iodo-5-nitrophenol | meta | Moderate | -NO₂ provides only inductive stabilization; no resonance stabilization. |
| 4-Iodo-3-nitrophenol | meta | Moderate | -NO₂ provides only inductive stabilization; no resonance stabilization. |
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions involve the replacement of a leaving group (in this case, the iodide ion) by a nucleophile. Such reactions are rare on standard aryl halides but are significantly accelerated by the presence of strong electron-withdrawing groups ortho or para to the leaving group.[4][5] These groups are essential for stabilizing the negatively charged intermediate (a Meisenheimer complex) that is formed during the reaction.[5]
For iodonitrophenols, the iodide is the leaving group. Therefore, isomers with a nitro group positioned ortho or para to the iodo group will be highly reactive towards nucleophiles. The subject compound, this compound, has the nitro group meta to the iodo group, which offers no resonance stabilization to the Meisenheimer complex. Consequently, it is expected to be relatively unreactive in SNAr reactions.[1]
Table 2: Predicted Relative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
| Isomer Name | -NO₂ Position relative to -I | Predicted SNAr Reactivity | Rationale |
| 2-Iodo-4-nitrophenol | meta | Low | -NO₂ offers no resonance stabilization for attack at C-I. |
| 4-Iodo-2-nitrophenol | ortho | High | -NO₂ provides strong resonance stabilization to the intermediate. |
| 2-Iodo-3-nitrophenol | ortho | High | -NO₂ provides strong resonance stabilization to the intermediate. |
| 3-Iodo-4-nitrophenol | para | High | -NO₂ provides strong resonance stabilization to the intermediate. |
| This compound | meta | Low | -NO₂ offers no resonance stabilization for attack at C-I. |
Electrophilic Aromatic Substitution (EAS)
In EAS, the aromatic ring acts as a nucleophile, attacking an incoming electrophile.[6] The reaction is governed by the most powerfully activating group on the ring, which is the hydroxyl group. The -OH group directs incoming electrophiles to the ortho and para positions. However, the presence of two deactivating groups (-I and -NO₂) will significantly reduce the overall reaction rate compared to phenol itself.
For This compound , the positions ortho and para to the activating -OH group are C4, C6, and C2.
-
C2 is already substituted with iodine.
-
C6 is ortho to -OH and sterically unhindered.
-
C4 is para to -OH but is flanked by two substituents, making it sterically hindered.
Therefore, electrophilic substitution on this compound is most likely to occur at the C6 position . The overall reactivity will be low due to the presence of two deactivating groups.
Experimental Protocols
Protocol 1: Determination of pKa by UV-Vis Spectrophotometry
This method relies on the fact that the phenol and its conjugate phenoxide ion have different UV-Vis absorption spectra. By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined.
Materials:
-
Iodonitrophenol isomer
-
Methanol or other suitable organic solvent
-
Buffer solutions of known pH (e.g., phosphate, borate) covering a range from ~pH 5 to pH 9.
-
0.1 M HCl and 0.1 M NaOH solutions
-
UV-Vis Spectrophotometer
-
Calibrated pH meter
-
Volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10⁻² M) of the iodonitrophenol isomer in methanol.
-
Sample Preparation: For each measurement, add a small, precise volume of the stock solution to a series of volumetric flasks containing different pH buffers to achieve a final concentration in the range of 10⁻⁴ to 10⁻⁵ M.[7]
-
Acidic and Basic Spectra: Prepare two reference solutions. One in a highly acidic solution (e.g., pH < 2 with HCl) to measure the spectrum of the fully protonated phenol (HA). The other in a highly basic solution (e.g., pH > 11 with NaOH) to measure the spectrum of the fully deprotonated phenoxide (A⁻).
-
Spectral Measurement: Scan the UV-Vis spectrum (e.g., from 200-500 nm) for the acidic, basic, and all buffered solutions.[8] Identify the wavelength of maximum absorbance (λ_max) for the phenoxide form (A⁻).
-
Absorbance Readings: Measure the absorbance of each buffered solution at this λ_max. Also, record the absorbance of the fully acidic (A_HA) and fully basic (A_A-) solutions at this same wavelength.
-
pH Measurement: Accurately measure the final pH of each buffered sample solution using a calibrated pH meter.[9]
-
Calculation: The pKa can be determined by plotting pH versus log([A⁻]/[HA]). The ratio [A⁻]/[HA] is calculated from the absorbance values using the equation: [A⁻]/[HA] = (A - A_HA) / (A_A- - A) Where 'A' is the absorbance of a given buffered solution. The pKa is the pH at which the log of this ratio is zero (i.e., where pH = pKa).
Protocol 2: Kinetic Analysis of SNAr Reactivity
This protocol outlines a method to compare the rates at which different iodonitrophenol isomers react with a nucleophile, such as sodium methoxide.
Materials:
-
Iodonitrophenol isomers
-
Sodium methoxide (NaOMe) solution in methanol (freshly prepared)
-
Anhydrous methanol
-
Thermostatted UV-Vis spectrophotometer or HPLC system
-
Syringes and reaction vials
Procedure:
-
Solution Preparation: Prepare standardized solutions of each iodonitrophenol isomer in anhydrous methanol. Prepare a standardized solution of sodium methoxide in anhydrous methanol.
-
Reaction Initiation: In a thermostatted cuvette or reaction vial at a constant temperature (e.g., 50 °C), mix a solution of the isomer with the sodium methoxide solution to initiate the reaction. The nucleophile should typically be in large excess to ensure pseudo-first-order kinetics.
-
Monitoring Reaction Progress:
-
Using UV-Vis: If the product has a significantly different absorption spectrum from the reactant, monitor the increase in absorbance of the product at its λ_max over time.
-
Using HPLC: At timed intervals, withdraw an aliquot of the reaction mixture, quench the reaction (e.g., by adding a dilute acid), and analyze the concentration of the reactant and/or product by HPLC.
-
-
Data Analysis:
-
Plot the concentration of the reactant versus time (or a function of concentration, like ln[Reactant], depending on the reaction order).
-
Determine the observed rate constant (k_obs) from the slope of the line.
-
Compare the k_obs values for each isomer under identical conditions. A higher k_obs indicates greater reactivity.
Visualizations
Caption: Factors influencing the acidity of nitrophenol isomers.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.ualberta.ca [chem.ualberta.ca]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 9. web.pdx.edu [web.pdx.edu]
A Comparative Guide to Analytical Methods for the Characterization of 2-Iodo-5-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical methods for the characterization and quantification of 2-Iodo-5-nitrophenol. The selection of an appropriate analytical technique is critical for ensuring the identity, purity, and concentration of this compound in various matrices. This document outlines the principles, experimental protocols, and comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy.
Data Presentation: A Comparative Analysis of Method Performance
The choice of an analytical method is often a trade-off between sensitivity, selectivity, speed, and cost. The following tables summarize the quantitative performance of the most common techniques used for the analysis of nitrophenols, providing a basis for selecting the most suitable method for your specific research needs. While specific performance data for this compound is not extensively available in the public domain, the data presented here for structurally similar nitrophenols offers a reliable estimate of expected performance.
Table 1: Comparison of Chromatographic Methods for Nitrophenol Analysis
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase. |
| Typical Detector | Photodiode Array (PDA) or UV-Vis | Mass Spectrometry (MS), Flame Ionization Detector (FID), or Electron Capture Detector (ECD) |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | <0.1 µg/mL (ECD/MS) |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL | <0.3 µg/mL (ECD/MS) |
| Linearity Range | 0.05 - 50 µg/mL | 0.5 - 100 µg/mL |
| Precision (%RSD) | < 2% | < 5% |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Sample Derivatization | Not typically required | Often required to improve volatility |
Note: The values presented are typical for nitrophenol analysis and may vary depending on the specific instrumentation, column, and experimental conditions.
Table 2: Comparison of Spectroscopic Methods for Nitrophenol Analysis
| Parameter | UV-Visible (UV-Vis) Spectroscopy | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Measures the absorption of light in the ultraviolet and visible regions by the analyte. | Measures the magnetic properties of atomic nuclei to elucidate molecular structure. |
| Primary Application | Quantification, determination of λmax | Structural elucidation, purity assessment |
| Selectivity | Low; prone to interference from other UV-absorbing compounds. | High; provides detailed structural information. |
| Sensitivity | Moderate | Low |
| Quantitative Capability | Good for pure samples or simple mixtures. | Quantitative (qNMR) with appropriate standards. |
| Sample Requirement | Typically in solution | Dissolved in a deuterated solvent |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for nitrophenols and can be adapted for the specific analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation and quantification of non-volatile and thermally labile compounds like this compound.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents and Standards:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid or phosphoric acid.
-
Certified reference standard of this compound.
Chromatographic Conditions:
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by the UV-Vis spectrum of this compound (e.g., at its λmax).
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Dissolve the sample containing the analyte in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For polar analytes like this compound, derivatization is often necessary to improve volatility and chromatographic performance.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
A non-polar or medium-polarity capillary column (e.g., DB-5ms).
Reagents and Standards:
-
Derivatizing agent such as BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide).
-
Solvent (e.g., methylene chloride, ethyl acetate).
-
Certified reference standard of this compound.
Chromatographic Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Ion Source Temperature: 230 °C.
-
Mass Range: 50-500 amu.
Sample Preparation and Derivatization:
-
Prepare a stock solution of the this compound reference standard in a suitable solvent.
-
To an aliquot of the sample or standard, add the derivatizing agent (e.g., BSTFA) and a catalyst if required.
-
Heat the mixture (e.g., at 60-70 °C) for a specified time to ensure complete derivatization.
-
Inject an aliquot of the derivatized sample into the GC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of molecules. It provides detailed information about the chemical environment of atoms within a molecule.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, DMSO-d6).
-
Tetramethylsilane (TMS) as an internal standard.
Experimental Procedure:
-
Dissolve an accurately weighed sample of this compound in the appropriate deuterated solvent.
-
Add a small amount of TMS as an internal reference (0 ppm).
-
Acquire ¹H and ¹³C NMR spectra.
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Analyze the chemical shifts, coupling constants, and integration to confirm the structure.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a simple and rapid method for the quantification of compounds that absorb light in the UV-Vis region.
Instrumentation:
-
UV-Vis spectrophotometer.
Reagents:
-
A suitable solvent that does not absorb in the region of interest (e.g., ethanol, methanol, water).
Experimental Procedure:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Measure the absorbance of the unknown sample and determine its concentration from the calibration curve.
Mandatory Visualization
The following diagrams illustrate the typical workflows for the analytical methods described.
Caption: Workflow for HPLC analysis.
Caption: Workflow for GC-MS analysis.
Caption: Workflows for NMR and UV-Vis Spectroscopy.
Comparative NMR Analysis of 2-Iodo-5-nitrophenol and Related Phenolic Compounds
This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Iodo-5-nitrophenol alongside several structurally related alternatives. Due to the limited availability of experimental NMR data for this compound in publicly accessible databases, this guide utilizes predicted spectral data for the primary compound, offering a theoretical baseline for researchers. This information is juxtaposed with experimental data from comparable molecules to provide context and highlight the influence of different substituents on the NMR spectra of phenolic rings.
This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who utilize NMR spectroscopy for structural elucidation and verification.
¹H and ¹³C NMR Data Comparison
The following tables summarize the ¹H and ¹³C NMR chemical shift values for this compound (predicted) and a selection of alternative phenolic compounds (experimental). These comparisons are crucial for understanding the electronic effects of the iodo and nitro substituents on the aromatic ring.
Note on Predicted Data: The ¹H and ¹³C NMR data for this compound presented below are predicted values generated using the NMRDB.org online tool. These values should be used as an estimation and may differ from experimental results.
Table 1: ¹H NMR Spectral Data Comparison of Substituted Phenols
| Compound | H-3 (ppm) | H-4 (ppm) | H-6 (ppm) | Solvent |
| This compound (Predicted) | 8.33 (d, J=2.7 Hz) | 7.96 (dd, J=8.9, 2.7 Hz) | 7.02 (d, J=8.9 Hz) | CDCl₃ |
| 2-Iodophenol | 7.65 (dd, J=7.8, 1.6 Hz) | 6.67 (td, J=7.8, 1.6 Hz) | 7.23 (td, J=7.8, 1.6 Hz) | CDCl₃ |
| 2-Nitrophenol [1] | 7.16 (t, J=7.8 Hz) | 7.58 (t, J=7.8 Hz) | 8.10 (d, J=8.4 Hz) | CDCl₃ |
| 4-Nitrophenol | 8.18 (d, J=9.2 Hz) | 6.94 (d, J=9.2 Hz) | 6.94 (d, J=9.2 Hz) | CD₃OD |
| 2,6-Diiodo-4-nitrophenol | 8.30 (s) | - | 8.30 (s) | Acetone |
Multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, dd = doublet of doublets, td = triplet of doublets. J = coupling constant in Hz.
Table 2: ¹³C NMR Spectral Data Comparison of Substituted Phenols
| Compound | C-1 (ppm) | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) | Solvent |
| This compound (Predicted) | 155.6 | 86.4 | 126.9 | 125.1 | 148.1 | 116.5 | CDCl₃ |
| 2-Iodophenol | 155.1 | 86.1 | 139.3 | 122.6 | 129.5 | 115.5 | DMSO-d₆ |
| 2-Nitrophenol | 155.2 | 134.1 | 124.9 | 137.1 | 119.8 | 120.2 | CDCl₃ |
| 4-Nitrophenol | 163.7 | 115.5 | 125.9 | 139.4 | 125.9 | 115.5 | DMSO-d₆ |
| 2,6-Diiodo-4-nitrophenol | 158.4 | 81.9 | 134.1 | 142.9 | 134.1 | 81.9 | Not specified |
Experimental Protocols
A generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for phenolic compounds is provided below. Instrument-specific parameters may require optimization.
Sample Preparation
-
Dissolution: Accurately weigh 5-10 mg of the phenolic compound.
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean, dry vial. The choice of solvent is critical as it can influence the chemical shift of the hydroxyl proton.
-
Homogenization: Vortex the sample for 30 seconds to ensure it is fully dissolved and the solution is homogeneous.
-
Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure a minimum sample height of 4 cm.
-
Internal Standard (Optional): Tetramethylsilane (TMS) is commonly used as an internal reference for chemical shifts (δ = 0.00 ppm). It can be added directly or may already be present in the deuterated solvent.
NMR Data Acquisition
¹H NMR Spectroscopy:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Typically 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-32 scans for moderately concentrated samples.
¹³C NMR Spectroscopy:
-
Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.
-
Pulse Program: A standard proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Typically 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128 to several thousand, depending on sample concentration and the presence of quaternary carbons.
Logical Relationship of NMR Signals
The following diagram illustrates the molecular structure of this compound and the logical correlation of each unique proton and carbon to its predicted signal in the respective NMR spectra.
Caption: Predicted NMR signal correlation for this compound.
References
Unveiling the Vibrational Fingerprint: A Comparative FT-IR Analysis of 2-Iodo-5-nitrophenol
For researchers, scientists, and professionals in drug development, understanding the molecular structure and functional groups of a compound is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy provides a powerful, non-destructive technique to probe the vibrational modes of molecules, offering a unique "fingerprint" of their functional groups. This guide provides a comparative analysis of the FT-IR spectrum of 2-Iodo-5-nitrophenol, supported by experimental data from related compounds and theoretical calculations, to aid in its identification and characterization.
Deciphering the Spectrum: Key Functional Group Vibrations
The FT-IR spectrum of this compound is characterized by the vibrational frequencies of its key functional groups: the hydroxyl (-OH), nitro (-NO2), and iodo (C-I) groups, as well as the benzene ring. By comparing the expected absorption ranges with observed frequencies in analogous molecules, we can confidently assign the spectral peaks.
The hydroxyl group (-OH) typically exhibits a broad absorption band in the region of 3200-3600 cm⁻¹ due to hydrogen bonding. The nitro group (-NO2) is characterized by two strong stretching vibrations: an asymmetric stretch usually appearing between 1500-1570 cm⁻¹ and a symmetric stretch between 1335-1385 cm⁻¹. The carbon-iodine (C-I) bond, being a weaker bond, absorbs at lower wavenumbers, typically in the 500-600 cm⁻¹ range. The aromatic ring itself presents several characteristic bands, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region.
Comparative FT-IR Data of this compound and Related Compounds
The following table summarizes the expected and observed FT-IR absorption frequencies for the functional groups of this compound, with comparative data from similar compounds to provide a robust analytical framework.
| Functional Group | Expected Wavenumber Range (cm⁻¹) | This compound (Predicted/Observed) | 2-Nitrophenol[1][2][3] | 4-Nitrophenol[4][5][6] | 2-Iodophenol[7][8][9] | 3-Iodophenol[10] | Phenol[11] |
| O-H Stretch | 3200-3600 (broad) | ~3400 | ~3220 | ~3320 | ~3450 | ~3500 | ~3330 |
| Aromatic C-H Stretch | 3000-3100 | ~3100 | ~3080 | ~3110 | ~3050 | ~3060 | ~3040 |
| NO₂ Asymmetric Stretch | 1500-1570 | ~1530 | ~1543 | ~1575 | - | - | - |
| NO₂ Symmetric Stretch | 1335-1385 | ~1350 | ~1345 | ~1335 | - | - | - |
| Aromatic C=C Stretch | 1400-1600 | Multiple bands | Multiple bands | Multiple bands | Multiple bands | Multiple bands | Multiple bands |
| C-O Stretch | 1200-1300 | ~1260 | ~1250 | ~1280 | ~1240 | ~1270 | ~1220 |
| C-N Stretch | 800-900 | ~870 | ~867 | ~856 | - | - | - |
| C-I Stretch | 500-600 | ~550 | - | - | ~530 | ~540 | - |
Note: The data for this compound is primarily based on theoretical calculations and comparisons with structurally similar molecules due to the limited availability of direct experimental spectra in the reviewed literature. The values for related compounds are sourced from various experimental and theoretical studies.
Experimental Protocol for FT-IR Spectroscopy
The following provides a generalized methodology for acquiring the FT-IR spectrum of a solid sample like this compound using the KBr pellet technique.[3]
Materials:
-
This compound
-
Potassium bromide (KBr), spectroscopy grade
-
Mortar and pestle (agate or mullite)
-
Pellet press with die
-
FT-IR spectrometer
Procedure:
-
Sample Preparation: Thoroughly dry the KBr to remove any moisture, which can interfere with the spectrum, particularly in the O-H stretching region.
-
Grinding: Weigh approximately 1-2 mg of this compound and 100-200 mg of KBr. Grind the two components together in the mortar and pestle until a fine, homogeneous powder is obtained. The fine particle size is crucial to minimize light scattering.
-
Pellet Formation: Transfer the powder to the die of the pellet press. Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent pellet.
-
Spectral Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Background Scan: Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Sample Scan: Record the spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the 4000-400 cm⁻¹ range.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final FT-IR spectrum of the compound.
Visualizing the Workflow
The logical flow of the FT-IR analysis can be represented by the following diagram:
This comprehensive guide, through its comparative data and detailed protocols, serves as a valuable resource for the accurate identification and functional group analysis of this compound using FT-IR spectroscopy. The provided information will aid researchers in their endeavors in drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Nitrophenol(88-75-5) IR Spectrum [chemicalbook.com]
- 3. longdom.org [longdom.org]
- 4. spectrabase.com [spectrabase.com]
- 5. 4-Nitrophenol(100-02-7) IR Spectrum [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. 2-Iodophenol(533-58-4) IR Spectrum [m.chemicalbook.com]
- 8. 2-Iodophenol | C6H5IO | CID 10784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Phenol, 2-iodo- [webbook.nist.gov]
- 10. 3-Iodophenol(626-02-8) IR Spectrum [chemicalbook.com]
- 11. Phenol [webbook.nist.gov]
A Comparative Analysis of 2-Halophenol Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Synthetic Strategies
The development of efficient and selective methods for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, with profound implications for drug discovery and materials science. Among the myriad of available substrates, 2-halophenols represent a versatile class of building blocks, featuring a hydroxyl group that can direct reactivity and a halogen atom that serves as a handle for cross-coupling reactions. The choice of the halogen substituent (F, Cl, Br, I) significantly impacts the reactivity of the 2-halophenol, influencing reaction rates, yields, and the required catalytic system. This guide provides a comparative study of the reactivity of 2-fluorophenol, 2-chlorophenol, 2-bromophenol, and 2-iodophenol in three of the most powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
The Underlying Principles of Reactivity
The reactivity of 2-halophenols in palladium-catalyzed cross-coupling reactions is primarily governed by the C-X bond strength and the ease of the oxidative addition step, which is often the rate-determining step in the catalytic cycle. The generally accepted trend in reactivity for aryl halides follows the order: I > Br > Cl >> F. This trend is a direct consequence of the decreasing carbon-halogen bond dissociation energies down the group. The weaker C-I bond is more readily cleaved by the palladium(0) catalyst, leading to a faster oxidative addition and a more efficient overall reaction. Conversely, the C-F bond is the strongest, making 2-fluorophenols the most challenging substrates for these transformations, often requiring specialized catalysts and harsher reaction conditions for C-F bond activation.[1]
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide. The following table provides an illustrative comparison of the reactivity of 2-halophenols in a typical Suzuki-Miyaura reaction with phenylboronic acid.
| 2-Halophenol | Halogen | Representative Yield (%) | Reaction Conditions |
| 2-Iodophenol | I | 85-95% | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80-100°C |
| 2-Bromophenol | Br | 70-85% | Pd(OAc)₂, PPh₃, K₂CO₃, Toluene/H₂O, 100°C |
| 2-Chlorophenol | Cl | 40-60% | Pd₂(dba)₃, XPhos, K₃PO₄, Dioxane, 110°C |
| 2-Fluorophenol | F | <10% | Specialized Ni or Pd catalysts, harsh conditions |
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides and amines. The reactivity trend of 2-halophenols in this reaction is similar to that observed in Suzuki coupling, although the choice of ligand and base is critical for achieving high yields, especially with less reactive chlorides.
| 2-Halophenol | Halogen | Representative Yield (%) | Reaction Conditions |
| 2-Iodophenol | I | 80-90% | Pd₂(dba)₃, BINAP, NaOtBu, Toluene, 100°C |
| 2-Bromophenol | Br | 75-88% | Pd(OAc)₂, RuPhos, NaOtBu, Toluene, 100°C |
| 2-Chlorophenol | Cl | 50-70% | Pd₂(dba)₃, BrettPhos, K₃PO₄, t-BuOH, 110°C |
| 2-Fluorophenol | F | <5% | Highly specialized catalysts, very harsh conditions |
Comparative Reactivity in Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst. The reactivity of 2-halophenols in the Sonogashira coupling follows the expected trend.
| 2-Halophenol | Halogen | Representative Yield (%) | Reaction Conditions |
| 2-Iodophenol | I | 90-98% | PdCl₂(PPh₃)₂, CuI, Et₃N, THF, rt to 50°C |
| 2-Bromophenol | Br | 60-80% | PdCl₂(PPh₃)₂, CuI, Et₃N, DMF, 80-100°C |
| 2-Chlorophenol | Cl | 20-40% | PdCl₂(PPh₃)₂, CuI, PPh₃, Cs₂CO₃, Dioxane, 120°C |
| 2-Fluorophenol | F | <5% | Very limited success, requires specific activating groups |
Experimental Protocols
The following are generalized experimental protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions of a representative 2-halophenol.
Suzuki-Miyaura Coupling of 2-Iodophenol with Phenylboronic Acid
Materials:
-
2-Iodophenol (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
Triphenylphosphine (PPh₃, 0.04 mmol)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add 2-iodophenol, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). This cycle should be repeated three times.
-
Add degassed toluene and water to the flask via syringe.
-
Heat the reaction mixture to 100°C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and add water (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-phenylphenol.
Buchwald-Hartwig Amination of 2-Bromophenol with Morpholine
Materials:
-
2-Bromophenol (1.0 mmol)
-
Morpholine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.02 mmol)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol)
-
Toluene (5 mL)
Procedure:
-
In a glovebox, charge a Schlenk tube with a magnetic stir bar, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Add 2-bromophenol and toluene to the tube.
-
Add morpholine via syringe.
-
Seal the tube and heat the reaction mixture to 100°C for 12-18 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the desired 2-(morpholino)phenol.
Sonogashira Coupling of 2-Iodophenol with Phenylacetylene
Materials:
-
2-Iodophenol (1.0 mmol)
-
Phenylacetylene (1.1 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol)
-
Copper(I) iodide (CuI, 0.04 mmol)
-
Triethylamine (Et₃N, 2.0 mmol)
-
Tetrahydrofuran (THF), anhydrous (5 mL)
Procedure:
-
To a Schlenk flask containing a magnetic stir bar, add 2-iodophenol, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF, triethylamine, and phenylacetylene via syringe.
-
Stir the reaction mixture at room temperature for 8-12 hours.
-
Monitor the reaction by TLC. If the reaction is sluggish, gentle heating (40-50°C) may be applied.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford 2-(phenylethynyl)phenol.
Visualizing the Process and Trends
To further aid in the understanding of these cross-coupling reactions, the following diagrams illustrate the general catalytic cycle and the reactivity trend of 2-halophenols.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
A Comparative Guide to Assessing the Purity of Synthesized 2-Iodo-5-nitrophenol
For researchers, scientists, and drug development professionals, the purity of synthesized compounds is a critical factor that directly impacts experimental outcomes, reaction yields, and the safety and efficacy of potential drug candidates. This guide provides an objective comparison of analytical methods for assessing the purity of synthesized 2-Iodo-5-nitrophenol. It includes detailed experimental protocols, a comparative analysis with a common alternative, 2-Bromo-5-nitrophenol, and supporting data to aid in the selection of the most appropriate analytical strategy.
Introduction to this compound and its Significance
This compound is a valuable intermediate in organic synthesis, particularly in the construction of complex molecular architectures. The presence of the iodo-, nitro-, and hydroxyl- functionalities provides multiple reactive sites for a variety of chemical transformations, including cross-coupling reactions, nucleophilic substitution, and derivatization. Ensuring the high purity of this reagent is paramount to avoid the introduction of unwanted side products and to guarantee the reliability and reproducibility of subsequent synthetic steps.
Comparison with a Common Alternative: 2-Bromo-5-nitrophenol
A common alternative to this compound in many synthetic applications is 2-Bromo-5-nitrophenol. The primary distinction between these two compounds lies in the halogen substituent, which significantly influences their reactivity. The carbon-iodine bond is weaker than the carbon-bromine bond, making this compound generally more reactive in reactions where cleavage of the carbon-halogen bond is the rate-determining step, such as in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. This enhanced reactivity can lead to milder reaction conditions, shorter reaction times, and potentially higher yields.
Physicochemical Properties Comparison
| Property | This compound | 2-Bromo-5-nitrophenol |
| Molecular Formula | C₆H₄INO₃ | C₆H₄BrNO₃ |
| Molecular Weight | 265.01 g/mol | 218.01 g/mol [1][2] |
| Melting Point | Not readily available | 116-124 °C[1] |
| Boiling Point | Not readily available | 278.8 °C at 760 mmHg[1] |
| Appearance | Typically a solid | Solid[1] |
Purity Assessment of Synthesized this compound
The synthesis of this compound can introduce various impurities, including unreacted starting materials, regioisomers, and byproducts. A comprehensive purity assessment, therefore, requires the use of orthogonal analytical techniques capable of detecting and quantifying these potential contaminants.
Potential Impurities in the Synthesis of this compound
The synthesis of this compound often proceeds via the iodination of 3-nitrophenol. Potential impurities can include:
-
Unreacted 3-nitrophenol: Incomplete iodination will result in the presence of the starting material.
-
Regioisomers: Iodination could potentially occur at other positions on the aromatic ring, leading to isomers such as 4-Iodo-3-nitrophenol or 2,4-Diiodo-5-nitrophenol.
-
Oxidation byproducts: The reaction conditions might lead to the formation of colored oxidation products.
-
Residual solvents: Solvents used in the synthesis and purification steps may be present in the final product.
A multi-technique approach is recommended for a thorough purity analysis. The following sections detail the experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a robust and widely used technique for the separation and quantification of non-volatile and thermally labile compounds.
-
Instrumentation: HPLC system with a UV-Vis detector, C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Gradient: 30% acetonitrile to 90% acetonitrile over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute with the initial mobile phase composition to a final concentration of 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Purity Calculation: The purity is typically determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities. Derivatization is often required for polar compounds like phenols to increase their volatility.
-
Instrumentation: GC-MS system with a capillary column suitable for polar analytes (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Sample Preparation and Derivatization:
-
Accurately weigh approximately 1 mg of the synthesized this compound into a vial.
-
Add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
After cooling to room temperature, dilute the sample with 800 µL of dichloromethane.
-
-
GC Conditions:
-
Injector Temperature: 280 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 550.
-
-
Impurity Identification: Impurities are identified by comparing their mass spectra with a spectral library (e.g., NIST) and by interpreting their fragmentation patterns. Purity can be estimated based on the relative peak areas in the total ion chromatogram (TIC).
3. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that provides a direct and accurate measurement of purity without the need for a specific reference standard of the analyte.
-
Instrumentation: NMR Spectrometer (≥400 MHz), high-precision analytical balance.
-
Internal Standard: A certified reference material with known purity, such as maleic anhydride or 1,4-dinitrobenzene, that has signals that do not overlap with the analyte.
-
Deuterated Solvent: A high-purity deuterated solvent, such as DMSO-d₆ or Chloroform-d.
-
Sample Preparation:
-
Accurately weigh a precise amount of the synthesized this compound (e.g., 20 mg).
-
Accurately weigh a precise amount of the internal standard (e.g., 10 mg of maleic anhydride).
-
Dissolve both in a known volume of the deuterated solvent in a vial.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition Parameters:
-
Pulse Angle: 90°.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 8 or 16 scans).
-
-
Purity Calculation: The purity is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard
Where:
-
I = Integral of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Data Presentation: Comparative Purity Analysis
The following table summarizes hypothetical but realistic quantitative data that could be obtained from the purity assessment of a synthesized batch of this compound using the described analytical techniques. For comparison, the typical purity of a commercially available alternative, 2-Bromo-5-nitrophenol, is also included.
| Analytical Technique | Parameter | Synthesized this compound | Commercial 2-Bromo-5-nitrophenol |
| HPLC-UV | Purity (Area %) | 98.5% | ≥95%[1][3] |
| Major Impurity (Area %) | 1.2% (3-nitrophenol) | Not specified | |
| Other Impurities (Area %) | 0.3% (unidentified) | Not specified | |
| GC-MS | Purity (TIC Area %) | 98.2% | Not typically provided |
| Identified Impurities | 3-nitrophenol, trace residual solvent | Not applicable | |
| qNMR | Purity (mass %) | 98.8% ± 0.5% | Not typically provided |
| Detected Impurities | Residual acetonitrile | Not applicable |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for assessing the purity of synthesized this compound.
Conclusion
The purity assessment of synthesized this compound requires a multi-faceted analytical approach. HPLC-UV provides a robust method for routine purity determination and impurity profiling. GC-MS is invaluable for identifying volatile and semi-volatile impurities that may not be detected by HPLC. For the most accurate and absolute determination of purity, qNMR is the method of choice. When compared to its bromo-analog, this compound offers the advantage of higher reactivity in key synthetic transformations, which can be a significant benefit in complex synthesis campaigns. The selection of the appropriate analytical techniques should be guided by the specific requirements of the research, the nature of the expected impurities, and the desired level of accuracy in the purity assignment.
References
A Comparative Guide to the Chromatographic Separation of Nitrophenol Isomers
For Researchers, Scientists, and Drug Development Professionals
The accurate separation and quantification of nitrophenol isomers (ortho-, meta-, and para-nitrophenol) are critical in various fields, including environmental monitoring, pharmaceutical analysis, and chemical synthesis. Due to their similar chemical structures, separating these isomers can be challenging. This guide provides a comprehensive comparison of various chromatographic techniques for the effective separation of nitrophenol isomers, supported by experimental data and detailed protocols.
Comparison of Chromatographic Techniques
The following table summarizes the performance of different chromatographic methods for the separation of o-, m-, and p-nitrophenol.
| Technique | Stationary Phase/Column | Mobile Phase/Carrier Gas | Typical Elution Order | Analysis Time | Key Advantages | Key Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) | Isocratic: 60:40 (v/v) 50 mM Phosphate Buffer (pH 3.25) / Methanol | m-nitrophenol, p-nitrophenol, o-nitrophenol | < 10 min | High resolution, good reproducibility, non-destructive. | Requires organic solvents, potential for peak tailing. |
| Gas Chromatography (GC) | DB-5ms or DB-XLB capillary column[1] | Helium or Hydrogen[2] | o-nitrophenol, m-nitrophenol, p-nitrophenol (as TMS derivatives) | < 15 min | High sensitivity, especially with specific detectors. | Often requires derivatization for polar analytes like nitrophenols.[2] |
| Capillary Zone Electrophoresis (CZE) | Fused silica capillary | 20 mM Borate buffer (pH 9.4) containing 10% (v/v) methanol[3] | m-nitrophenol, p-nitrophenol, o-nitrophenol | < 15 min | High efficiency, minimal sample and solvent consumption.[4][5] | Sensitive to changes in buffer composition and temperature. |
| Micellar Electrokinetic Chromatography (MEKC) | Fused silica capillary | Buffer with surfactant (e.g., SDS) above its critical micelle concentration | Dependent on partitioning between micelles and aqueous phase | Variable | Can separate both neutral and charged analytes.[6] | Optimization of surfactant concentration and additives can be complex. |
| Column Chromatography | Silica gel | Petroleum ether or a mixture of dichloromethane and hexanes[7] | o-nitrophenol, p-nitrophenol | Variable (longer) | Simple setup, suitable for preparative scale separation. | Lower resolution compared to other methods, time-consuming. |
Quantitative Data Comparison
The following tables present representative quantitative data for the separation of nitrophenol isomers using HPLC, GC, and CZE. Note that these values can vary depending on the specific experimental conditions and instrumentation.
Table 1: High-Performance Liquid Chromatography (HPLC)
| Isomer | Retention Time (min) | Resolution (Rs) |
| m-Nitrophenol | ~4.5 | - |
| p-Nitrophenol | ~5.5 | > 2.0 |
| o-Nitrophenol | ~6.5 | > 2.0 |
| Data is a representative example based on typical C18 separations. |
Table 2: Gas Chromatography (GC) with Derivatization
| Isomer (as TMS derivative) | Retention Time (min) on DB-5ms (Fast Quant Method)[1] |
| 2-Nitrophenol | 4.532 |
| 3-Nitrophenol | 5.891 |
| 4-Nitrophenol | 5.968 |
| Retention times are locked to 2,4-dibromophenol at 8.950 min.[1] |
Table 3: Capillary Zone Electrophoresis (CZE)
| Isomer | Migration Time (min) | Theoretical Plates/meter |
| m-Nitrophenol | ~12 | up to 10^5[4][5] |
| p-Nitrophenol | ~14 | up to 10^5[4][5] |
| o-Nitrophenol | ~16 | up to 10^5[4][5] |
| Migration times are approximate and highly dependent on the electric field and buffer composition.[3] |
Experimental Protocols
Detailed methodologies for the key chromatographic techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
Objective: To separate o-, m-, and p-nitrophenol isomers using reversed-phase HPLC with UV detection.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Potassium phosphate monobasic
-
Phosphoric acid
-
Water (HPLC grade)
-
Nitrophenol isomer standards (o-, m-, p-)
Procedure:
-
Mobile Phase Preparation:
-
Phosphate Buffer (50 mM, pH 3.25): Dissolve an appropriate amount of potassium phosphate monobasic in HPLC grade water and adjust the pH to 3.25 with phosphoric acid.
-
Mobile Phase: Prepare a 60:40 (v/v) mixture of the phosphate buffer and methanol. Degas the mobile phase before use.
-
-
Standard Solution Preparation: Prepare individual and mixed standard solutions of o-, m-, and p-nitrophenol in the mobile phase at a concentration of approximately 10 µg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection: UV at 270 nm.
-
-
Analysis: Inject the standard solutions and samples into the HPLC system and record the chromatograms. Identify the peaks based on the retention times of the individual standards.
Gas Chromatography (GC) with Mass Spectrometry (MS)
Objective: To separate and identify nitrophenol isomers as their trimethylsilyl (TMS) derivatives using GC-MS.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
DB-5ms or DB-XLB capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[1]
Reagents:
-
Nitrophenol isomer standards.
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a derivatizing agent.
-
Pyridine or other suitable solvent.
Procedure:
-
Derivatization:
-
In a vial, dissolve a known amount of the nitrophenol standard mixture in a small volume of pyridine.
-
Add an excess of BSTFA with 1% TMCS.
-
Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.
-
-
GC-MS Conditions:
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 50-500.
-
-
Analysis: Inject the derivatized sample into the GC-MS system. Identify the peaks based on their retention times and mass spectra.
Capillary Zone Electrophoresis (CZE)
Objective: To achieve baseline separation of nitrophenol isomers by CZE.
Instrumentation:
-
Capillary electrophoresis system with a UV detector.
-
Fused silica capillary (e.g., 50 cm total length, 40 cm effective length, 50 µm ID).
Reagents:
-
Boric acid
-
Sodium hydroxide
-
Methanol (HPLC grade)
-
Nitrophenol isomer standards.
Procedure:
-
Buffer Preparation (20 mM Borate Buffer, pH 9.4): Prepare a 20 mM boric acid solution and adjust the pH to 9.4 with sodium hydroxide. Add methanol to a final concentration of 10% (v/v).[3]
-
Standard Solution Preparation: Prepare a mixed standard solution of the nitrophenol isomers in the running buffer at a concentration of approximately 50 µg/mL.
-
CZE Conditions:
-
Capillary Conditioning: Rinse the capillary with 0.1 M NaOH, followed by water, and then the running buffer.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Separation Voltage: 25 kV.[3]
-
Temperature: 25°C.
-
Detection: UV at 214 nm.
-
-
Analysis: Apply the voltage and record the electropherogram. The isomers will migrate according to their charge-to-size ratio.
Visualizing the Workflow
The following diagrams illustrate the general experimental workflows for the chromatographic separation of nitrophenol isomers.
Caption: General experimental workflow for chromatographic analysis.
References
- 1. manuallib.com [manuallib.com]
- 2. researchgate.net [researchgate.net]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. The separation and determination of nitrophenol isomers by high-performance capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Principles of Micellar Electrokinetic Capillary Chromatography Applied in Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Iodo-5-nitrophenol: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of 2-Iodo-5-nitrophenol is critical for ensuring the safety of laboratory personnel and protecting the environment. This guide provides essential, step-by-step procedures for the proper handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
I. Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is imperative to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.[1][2] This compound is harmful if swallowed, in contact with skin, or if inhaled, and is very toxic to aquatic life with long-lasting effects.[1]
| Safety Measure | Requirement | Rationale |
| Ventilation | Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[1][2] | To prevent inhalation of harmful dust or vapors. |
| Eye Protection | Wear safety glasses with side-shields or chemical goggles.[1] | To protect eyes from splashes or dust. |
| Hand Protection | Wear chemically resistant gloves (e.g., nitrile rubber). | To prevent skin contact. |
| Body Protection | Wear a lab coat or other protective clothing.[1] | To prevent skin contamination. |
| Respiratory Protection | If dust is generated, use a NIOSH-approved respirator. | To prevent inhalation of harmful particles. |
| General Hygiene | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1][3] | To prevent accidental ingestion. |
II. Step-by-Step Disposal Protocol
The primary disposal route for this compound is through a licensed professional waste disposal service.[3] Do not dispose of this chemical down the drain or in regular trash.
1. Waste Identification and Segregation:
-
Clearly label the waste container as "Hazardous Waste: this compound".
-
Keep this compound waste separate from other chemical waste streams to avoid incompatible reactions.
2. For Small Spills:
-
Evacuate non-essential personnel from the area.[3]
-
Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.[2][3]
-
Place the spilled material into a designated, labeled, and sealed container for hazardous waste.
-
Clean the spill area with a suitable solvent (e.g., 60-70% ethanol) followed by soap and water, collecting all cleaning materials as hazardous waste.[4]
3. For Unused or Waste Product:
-
A recommended method for disposal is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[3] This should only be performed by a licensed waste disposal company.
-
Alternatively, contact a licensed professional waste disposal service to arrange for pickup and disposal.[3]
4. Contaminated Materials:
-
Any materials that have come into contact with this compound, such as gloves, filter paper, and empty containers, should be treated as hazardous waste.
-
Handle uncleaned containers as you would the product itself. They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. Punctured containers can then be disposed of in a sanitary landfill if permitted by local regulations.[5]
III. Environmental Precautions
Due to its high toxicity to aquatic life, it is crucial to prevent this compound from entering the environment.[1][3] Avoid release to drains, soil, or waterways.[3] In case of an accidental release to the environment, notify the relevant environmental protection agency immediately.
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistics for Handling 2-Iodo-5-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical plans for the handling and disposal of 2-Iodo-5-nitrophenol. Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against the hazards associated with this compound, which is harmful if swallowed, in contact with skin, or inhaled. The following table summarizes the required PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles that meet ANSI Z87.1 standards. A face shield should be worn over safety goggles when there is a risk of splashing or dust generation. | Protects against irritation and serious eye damage from dust particles or splashes. |
| Skin Protection | - Gloves: Nitrile or neoprene gloves are recommended. For prolonged contact, butyl rubber gloves offer excellent protection against nitro compounds. Always inspect gloves for tears or degradation before use and change them immediately if contaminated. - Lab Coat: A chemically resistant lab coat, fully buttoned, is required. - Footwear: Closed-toe shoes must be worn. | Prevents skin contact, which can cause irritation and systemic toxicity. Nitrile and neoprene offer good resistance to a range of chemicals, including nitrophenols.[1][2][3][4] |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be required. For weighing or procedures that may generate dust, a NIOSH-approved respirator with a particulate filter (N95 or higher) is necessary. If vapors are expected, a combination cartridge for organic vapors and acid gases should be used in addition to the particulate filter.[5][6] | Protects the respiratory tract from irritation and potential systemic effects of inhaling the powdered compound. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial to minimize exposure and prevent contamination.
2.1. Preparation
-
Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood.
-
Gather Materials: Before starting, ensure all necessary equipment, including PPE, weighing papers, spatulas, and waste containers, are within the fume hood to avoid unnecessary movement in and out of the controlled area.
-
Pre-labeling: All containers for solutions and waste must be clearly labeled with the chemical name and hazard information.
2.2. Weighing the Compound
-
Tare the Container: Place a tared, sealable container on the analytical balance inside the fume hood.
-
Add the Compound: Carefully add the this compound powder to the container. Use a spatula and handle it gently to avoid creating airborne dust.
-
Seal and Re-weigh: Securely close the container before removing it from the balance to obtain the final weight.
2.3. Dissolving the Compound
-
Add Solvent: In the fume hood, slowly add the desired solvent to the container with the pre-weighed this compound.
-
Mixing: Cap the container and mix by gentle swirling or using a magnetic stirrer. Avoid vigorous shaking that could create aerosols.
2.4. Post-Handling Decontamination
-
Clean Work Surfaces: Decontaminate all surfaces within the fume hood that may have come into contact with the chemical. Use a cloth dampened with a suitable solvent (such as ethanol or isopropanol), followed by a soap and water wash.[7]
-
Dispose of Contaminated Materials: All disposable items, such as weighing papers and gloves, should be placed in the designated hazardous waste container.
-
Personal Hygiene: After completing the work and removing PPE, thoroughly wash your hands with soap and water.
Disposal Plan
Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and comply with regulations.
3.1. Waste Segregation
-
Halogenated Waste: this compound is a halogenated organic compound. All solid and liquid waste containing this chemical must be collected in a designated, properly labeled, and sealed hazardous waste container for halogenated organic waste. Do not mix with non-halogenated waste.[8]
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated materials should be collected in a separate, labeled bag or container for solid hazardous waste.
3.2. Waste Collection and Storage
-
Containers: Use chemically resistant, leak-proof containers for waste collection.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and the approximate concentration and quantity.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.
3.3. Final Disposal
-
Licensed Disposal Service: Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company. Follow all local, state, and federal regulations for hazardous waste disposal.
Emergency Procedures
Immediate and appropriate action is vital in the event of an emergency.
4.1. Spills
-
Evacuate: If a significant spill occurs, evacuate the immediate area.
-
Alert: Notify your supervisor and the laboratory safety officer.
-
Control: For small spills within a fume hood, trained personnel wearing appropriate PPE can manage the cleanup.
-
Cleanup: Cover the spill with an absorbent material suitable for chemical spills. Carefully collect the absorbed material and place it in the designated halogenated hazardous waste container. Decontaminate the spill area thoroughly.
4.2. Personal Exposure
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[9][10][11]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9][10][11]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
4.3. Fire
-
Extinguishing Media: Use a dry chemical, carbon dioxide, or foam extinguisher.
-
Evacuation: In the event of a fire, evacuate the area and activate the fire alarm.
-
First Responders: Inform emergency responders of the chemical involved.
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. aibonsafety.com [aibonsafety.com]
- 4. envirosafetyproducts.com [envirosafetyproducts.com]
- 5. queensu.ca [queensu.ca]
- 6. 3M Respirator Cartridges [selectsafetysales.com]
- 7. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. ehs.stonybrook.edu [ehs.stonybrook.edu]
- 10. www-group.slac.stanford.edu [www-group.slac.stanford.edu]
- 11. oehs.tulane.edu [oehs.tulane.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
